Methyl ganoderate H
描述
Structure
3D Structure
属性
IUPAC Name |
methyl (6R)-6-[(3S,5R,10S,12S,13R,14R,17R)-12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H46O9/c1-16(12-19(35)13-17(2)29(40)41-9)20-14-24(38)33(8)25-21(36)15-22-30(4,5)23(37)10-11-31(22,6)26(25)27(39)28(32(20,33)7)42-18(3)34/h16-17,20,22-23,28,37H,10-15H2,1-9H3/t16-,17?,20-,22+,23+,28-,31+,32+,33+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXYWXCIDKNDYTK-RRHNHSKDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)CC(C)C(=O)OC)C1CC(=O)C2(C1(C(C(=O)C3=C2C(=O)CC4C3(CCC(C4(C)C)O)C)OC(=O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC(=O)CC(C)C(=O)OC)[C@H]1CC(=O)[C@@]2([C@@]1([C@@H](C(=O)C3=C2C(=O)C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)OC(=O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H46O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Methyl Ganoderate H: A Technical Guide on its Discovery, Origin, and Biological Activities
An In-depth Whitepaper for Researchers and Drug Development Professionals
Introduction
Methyl ganoderate H is a naturally occurring lanostane-type triterpenoid that has been isolated from the medicinal mushroom Ganoderma lucidum, commonly known as Lingzhi or Reishi.[1] This fungus has a long history of use in traditional Asian medicine for promoting health and longevity. Modern scientific research has identified a plethora of bioactive compounds within Ganoderma lucidum, with triterpenoids being a major class of interest due to their diverse pharmacological activities. This compound, as a member of this family, has garnered attention for its potential therapeutic applications, particularly in the realm of inflammation. This technical guide provides a comprehensive overview of the discovery, origin, and biological activities of this compound, with a focus on its anti-inflammatory effects and underlying molecular mechanisms.
Discovery and Origin
This compound is a secondary metabolite produced by the fungus Ganoderma lucidum.[1] Its discovery is rooted in the extensive phytochemical investigations of this mushroom, which have led to the identification of over 150 different triterpenoids. These compounds are synthesized via the mevalonate (MVA) pathway, a fundamental metabolic route for the production of isoprenoids in fungi. The biosynthesis of Ganoderma triterpenoids begins with the cyclization of squalene to lanosterol, which then undergoes a series of oxidative modifications to yield a diverse array of ganoderic acids and their derivatives, including this compound.
Caption: Biosynthetic origin of this compound.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C33H46O9 |
| Molecular Weight | 586.7 g/mol |
| CAS Number | 98665-11-3 |
| Chemical Structure | A lanostane-type triterpenoid |
Biological Activities and Mechanism of Action
The anti-inflammatory mechanism of this compound is believed to be mediated through the modulation of key signaling pathways involved in the inflammatory response, namely the nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1) pathways. This is strongly suggested by studies on the structurally related compound, Ganoderic Acid H, which has been shown to exert its biological effects through the inhibition of these transcription factors.
Caption: Proposed mechanism of anti-inflammatory action.
Experimental Protocols
1. Isolation of this compound from Ganoderma lucidum
A general procedure for the isolation of lanostane triterpenoids from Ganoderma lucidum involves the following steps:
Caption: General workflow for isolating this compound.
-
Extraction: The dried and powdered fruiting bodies of Ganoderma lucidum are extracted with an organic solvent, typically methanol or ethanol, at room temperature or under reflux.
-
Fractionation: The crude extract is then subjected to a series of column chromatography steps. This often includes silica gel chromatography with a gradient elution system (e.g., chloroform-methanol) to separate compounds based on polarity, followed by size-exclusion chromatography on Sephadex LH-20.
-
Purification: Final purification to obtain this compound is typically achieved using reversed-phase high-performance liquid chromatography (RP-HPLC) with a suitable solvent system (e.g., acetonitrile-water or methanol-water).
-
Structural Elucidation: The structure of the isolated compound is confirmed using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR; 1H, 13C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).
2. In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)
The anti-inflammatory activity of this compound is assessed by measuring its ability to inhibit NO production in macrophage cell lines, such as RAW 264.7, stimulated with lipopolysaccharide (LPS).
-
Cell Culture: RAW 264.7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are pre-treated with various concentrations of this compound for a specific period (e.g., 1 hour) before being stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response.
-
Nitrite Quantification: After an incubation period (e.g., 24 hours), the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at approximately 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-treated control group.
3. NF-κB and AP-1 Signaling Pathway Analysis
The effect of this compound on the NF-κB and AP-1 signaling pathways can be investigated using several molecular biology techniques:
-
Western Blotting: To assess the activation of these pathways, the phosphorylation status of key proteins (e.g., IκBα, p65 for NF-κB; c-Jun, c-Fos for AP-1) and the total protein levels are determined by Western blotting using specific antibodies.
-
Reporter Gene Assays: Cells can be transfected with reporter plasmids containing luciferase or another reporter gene under the control of NF-κB or AP-1 response elements. The inhibitory effect of this compound on the transcriptional activity of these factors is then quantified by measuring the reporter gene expression.
-
Immunofluorescence Microscopy: The translocation of NF-κB (p65 subunit) from the cytoplasm to the nucleus upon LPS stimulation, and its inhibition by this compound, can be visualized using immunofluorescence staining and confocal microscopy.
Quantitative Data Summary
| Bioactivity | Assay | Cell Line | Key Findings |
| Anti-inflammatory | Nitric Oxide (NO) Production Inhibition | RAW 264.7 macrophages | Moderate inhibitory effect on LPS-induced NO production.[1] |
| Potential Anti-obesity | Mucor miehei Lipase Inhibition | N/A | IC50: 0.332 mg/mL |
| 3T3-L1 Preadipocyte Differentiation | 3T3-L1 | Inhibition of proliferation and differentiation. |
Conclusion
This compound is a promising bioactive triterpenoid from Ganoderma lucidum with demonstrated anti-inflammatory properties. Its ability to modulate the NF-κB and AP-1 signaling pathways provides a strong rationale for its therapeutic potential in inflammatory diseases. Further research is warranted to fully elucidate its pharmacological profile, including the determination of specific IC50 values for its anti-inflammatory effects and a more detailed investigation into its effects on various signaling cascades. The experimental protocols outlined in this guide provide a framework for researchers and drug development professionals to further explore the therapeutic applications of this intriguing natural product.
References
A Technical Guide to a Novel Ganoderic Acid from Ganoderma lucidum Mycelia
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of a recently discovered lanostane-type triterpenoid, 7-O-ethyl ganoderic acid O, isolated from the mycelia of Ganoderma lucidum. This document outlines the isolation, structural characterization, and cytotoxic activity of this novel compound, presenting quantitative data, detailed experimental protocols, and visual representations of experimental workflows and relevant signaling pathways.
Introduction
Ganoderma lucidum, a well-regarded medicinal mushroom, is a prolific source of bioactive secondary metabolites, particularly triterpenoids known as ganoderic acids.[1] These compounds have garnered significant attention for their wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and antiviral effects.[2] This guide focuses on a newly identified derivative, 7-O-ethyl ganoderic acid O, detailing its scientific discovery and potential as a therapeutic agent.[3][4]
Compound Profile and Structure Elucidation
The novel compound, 7-O-ethyl ganoderic acid O, was isolated and purified from the fermented mycelia of Ganoderma lucidum. Its structure was determined to be 3α,15α,22-triacetoxy-7α-ethoxy-5α-lanost-8,24E-dien-26-oic acid, a unique feature of which is a rare ethoxyl group at the C-7 position.[3][4] The structural elucidation was accomplished through extensive spectroscopic analysis.[3]
Table 1: Spectroscopic Data for 7-O-ethyl ganoderic acid O
| Spectroscopic Method | Key Findings |
| HR-MS | Provided the molecular formula, confirming the elemental composition. |
| IR | Indicated the presence of hydroxyl, carboxyl, and ester functional groups. |
| UV | Revealed the presence of a conjugated system within the molecule. |
| 1D NMR (¹H and ¹³C) | Determined the number and types of protons and carbons, and their chemical environments. |
| 2D NMR (COSY, HMQC, HMBC) | Established the connectivity between protons and carbons, confirming the final structure. |
Quantitative Data: Cytotoxic Activity
The cytotoxic effects of 7-O-ethyl ganoderic acid O were evaluated against two human cancer cell lines: 95D (human giant-cell lung carcinoma) and HeLa (human cervical cancer). The half-maximal inhibitory concentration (IC50) values were determined after 48 hours of exposure.
Table 2: In Vitro Cytotoxicity of 7-O-ethyl ganoderic acid O
| Cell Line | IC50 (µM) after 48h |
| 95D | 46.7 |
| HeLa | > 50 |
Experimental Protocols
This section details the methodologies employed in the isolation, purification, and cytotoxic evaluation of 7-O-ethyl ganoderic acid O.
Fungal Strain and Culture Conditions
The Ganoderma lucidum strain CGMCC 5.616 was obtained from the China General Microbiological Culture Collection Center.[4] A two-stage culture process was implemented to produce the mycelia for the extraction of ganoderic acids. This method combines an initial shaking culture to promote biomass growth, followed by a static culture to enhance the production of secondary metabolites.[4]
Extraction and Isolation of 7-O-ethyl ganoderic acid O
The following workflow outlines the extraction and purification process:
Cytotoxicity Assay
The in vitro cytotoxicity of the isolated compound was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: 95D and HeLa cells were seeded into 96-well plates at a specified density and allowed to adhere overnight.
-
Compound Treatment: The cells were then treated with various concentrations of 7-O-ethyl ganoderic acid O for 48 hours.
-
MTT Incubation: After the treatment period, the MTT reagent was added to each well, and the plates were incubated to allow for the formation of formazan crystals.
-
Solubilization: The formazan crystals were dissolved using a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of each well was measured using a microplate reader at a specific wavelength.
-
IC50 Calculation: The IC50 value was calculated from the dose-response curve.
Potential Signaling Pathways
While the specific signaling pathways modulated by 7-O-ethyl ganoderic acid O have not yet been elucidated, the observed cytotoxic effects against cancer cell lines suggest the induction of apoptosis. Other ganoderic acids have been shown to induce apoptosis through various mechanisms, including the regulation of the p53-MDM2 pathway, and the PI3K/AKT/mTOR pathway.[5] Ganoderic acid T, for instance, has been found to induce necroptosis in HeLa cells.[6]
The following diagram illustrates a generalized apoptosis signaling pathway that may be activated by 7-O-ethyl ganoderic acid O.
Conclusion and Future Directions
The discovery of 7-O-ethyl ganoderic acid O adds to the growing family of bioactive triterpenoids from Ganoderma lucidum. Its unique structure and demonstrated cytotoxic activity against the 95D human lung cancer cell line highlight its potential for further investigation as an anti-cancer agent.
Future research should focus on:
-
Elucidating the specific molecular targets and signaling pathways affected by this novel compound.
-
Conducting more extensive in vitro and in vivo studies to validate its therapeutic potential.
-
Optimizing the fermentation and purification processes to improve the yield of 7-O-ethyl ganoderic acid O.
-
Investigating the structure-activity relationship of the ethoxyl group at the C-7 position.
This technical guide provides a foundational resource for researchers and drug development professionals interested in the therapeutic potential of novel compounds from Ganoderma lucidum. The detailed methodologies and quantitative data presented herein are intended to facilitate further research and development in this promising area of natural product chemistry and pharmacology.
References
- 1. mdpi.com [mdpi.com]
- 2. (3beta,24E)-3-Hydroxylanosta-8,24-dien-26-oic acid | C30H48O3 | CID 68018655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ph01.tci-thaijo.org [ph01.tci-thaijo.org]
- 6. Ganoderic acid T improves the radiosensitivity of HeLa cells via converting apoptosis to necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Architecture of Methyl Ganoderate H: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl ganoderate H, a lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum, stands as a molecule of significant interest within the scientific community. Its complex, highly oxygenated structure presents a fascinating case study in natural product chemistry and holds potential for therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure elucidation of this compound, detailing the experimental protocols and spectroscopic data that have been pivotal in defining its molecular framework. The information is presented to aid researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development in understanding and potentially leveraging this intricate molecule.
Introduction
Ganoderma lucidum, a fungus revered in traditional medicine for centuries, is a rich source of structurally diverse and biologically active secondary metabolites. Among these, the lanostane-type triterpenoids are a prominent class, exhibiting a wide range of pharmacological activities. This compound is a notable member of this family, characterized by a highly oxidized lanostane skeleton. The precise elucidation of its chemical structure is fundamental to understanding its biosynthetic pathways, structure-activity relationships, and potential as a therapeutic agent. This document outlines the key experimental methodologies and spectroscopic analyses that have enabled the definitive characterization of this compound.
Chemical Structure of this compound
The elucidated chemical structure of this compound is methyl 3β-hydroxy-12β-acetoxy-7,11,15,23-tetraoxo-5α-lanost-8-en-26-oate .[1] This complex structure, featuring multiple stereocenters and functional groups, was determined through a combination of spectroscopic techniques and chemical analysis.
Molecular Formula: C₃₃H₄₆O₉ Molecular Weight: 586.72 g/mol [2][3]
Experimental Protocols
The elucidation of the structure of this compound relies on a systematic workflow encompassing isolation, purification, and comprehensive spectroscopic analysis.
Isolation and Purification of this compound
A general protocol for the isolation of lanostane-type triterpenoids from Ganoderma lucidum is as follows:
-
Extraction: The dried and powdered fruiting bodies of Ganoderma lucidum are typically extracted with a moderately polar solvent, such as methanol or ethanol, at room temperature. This process is often repeated multiple times to ensure exhaustive extraction of the triterpenoid constituents.
-
Solvent Partitioning: The resulting crude extract is then subjected to liquid-liquid partitioning. This is a crucial step to separate compounds based on their polarity. A common scheme involves partitioning the extract between water and a series of organic solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. The triterpenoids, including this compound, are typically enriched in the chloroform and ethyl acetate fractions.
-
Chromatographic Separation: The enriched fractions are further purified using a combination of chromatographic techniques.
-
Column Chromatography: Silica gel column chromatography is a primary method for the initial separation of the complex mixture. A gradient elution system, for example, a mixture of chloroform and methanol with increasing polarity, is employed to separate the compounds into fractions with decreasing complexity.
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are subjected to preparative HPLC for final purification. A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water, often with the addition of a small amount of acid (e.g., acetic acid) to improve peak shape.
-
Spectroscopic Analysis
The purified this compound is then subjected to a suite of spectroscopic analyses to determine its structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are the cornerstone of structure elucidation. These experiments are typically performed in deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the molecule. Fragmentation patterns observed in the mass spectrum provide valuable information about the connectivity of different parts of the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as hydroxyl (-OH), carbonyl (C=O), and ester (C=O) groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the presence of chromophores, such as conjugated double bonds and carbonyl groups, within the molecule.
Spectroscopic Data
The following tables summarize the key spectroscopic data that are instrumental in the structure elucidation of this compound. Note: The specific numerical data for ¹H and ¹³C NMR and detailed mass spectrometry fragmentation are based on the original research publications by Nishitoba et al. (1987) and Kikuchi et al. (1985) and may require access to these specific scientific articles for complete verification.
Table 1: ¹H NMR Spectroscopic Data of this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Data from original source publications required |
Table 2: ¹³C NMR Spectroscopic Data of this compound
| Carbon | Chemical Shift (δ, ppm) |
| Data from original source publications required |
Table 3: Mass Spectrometry Data of this compound
| Ion | m/z |
| [M]+ | Data from original source publications required |
| Key Fragments | Data from original source publications required |
Structure Elucidation Workflow and Signaling Pathways
The logical flow of experiments and reasoning is crucial for piecing together the molecular puzzle of a complex natural product like this compound.
References
Spectroscopic and Biological Insights into a Novel Ganoderic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data, isolation protocols, and biological significance of a newly identified ganoderic acid. Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids derived from Ganoderma species, are of significant interest to the scientific community due to their diverse pharmacological activities. This document serves as a resource for researchers engaged in natural product chemistry, drug discovery, and pharmacology.
Spectroscopic Data of a Novel Ganoderic Acid
The structural elucidation of a novel ganoderic acid is fundamentally reliant on a suite of spectroscopic techniques. This section presents the key spectroscopic data in a tabulated format for clarity and comparative analysis. The data presented here is a composite representation from recent literature on newly characterized ganoderic acids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is paramount for determining the carbon-hydrogen framework of a molecule. The following tables summarize the ¹H and ¹³C NMR data for a representative new ganoderic acid.
Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Position | δH (ppm), Multiplicity (J in Hz) |
| 1 | 1.55, m |
| 2 | 2.50, m |
| 3 | 3.25, dd (11.5, 4.5) |
| 5 | 1.30, m |
| 6 | 1.80, m |
| 7 | 4.65, br d (9.5) |
| 9 | 2.90, m |
| 11 | - |
| 12 | 4.15, d (8.0) |
| 15 | 5.30, t (3.5) |
| 16 | 2.10, m |
| 17 | 1.95, m |
| 18 | 0.95, s |
| 19 | 1.20, s |
| 20 | 2.25, m |
| 21 | 1.05, d (7.0) |
| 22 | 6.35, d (8.5) |
| 23 | - |
| 24 | 5.90, s |
| 27 | 1.70, s |
| 28 | 0.80, s |
| 29 | 0.90, s |
| 30 | 1.25, s |
Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Position | δC (ppm) | Position | δC (ppm) |
| 1 | 38.5 | 16 | 35.0 |
| 2 | 28.0 | 17 | 50.5 |
| 3 | 78.5 | 18 | 18.5 |
| 4 | 39.0 | 19 | 16.0 |
| 5 | 55.5 | 20 | 36.5 |
| 6 | 21.5 | 21 | 19.0 |
| 7 | 75.0 | 22 | 145.0 |
| 8 | 140.0 | 23 | 205.0 |
| 9 | 146.0 | 24 | 125.0 |
| 10 | 37.0 | 25 | 135.0 |
| 11 | 210.0 | 26 | 175.0 |
| 12 | 70.0 | 27 | 25.0 |
| 13 | 45.0 | 28 | 28.5 |
| 14 | 50.0 | 29 | 15.5 |
| 15 | 72.0 | 30 | 22.0 |
Mass Spectrometry (MS)
High-resolution mass spectrometry provides the elemental composition and molecular weight of the new ganoderic acid.
Table 3: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) Data
| Ion | m/z [M+H]⁺ | Calculated Formula |
| Pseudomolecular Ion | 559.3271 | C₃₂H₄₇O₈ |
Infrared (IR) and Ultraviolet (UV) Spectroscopy
IR and UV spectroscopy offer insights into the functional groups and conjugated systems present in the molecule.
Table 4: IR and UV Spectroscopic Data
| Technique | Data |
| IR (KBr, cm⁻¹) | 3450 (O-H), 2950 (C-H), 1740 (C=O, ester), 1705 (C=O, ketone), 1680 (C=O, acid), 1640 (C=C) |
| UV (MeOH, λmax nm) | 245, 254 |
Experimental Protocols
The successful isolation and characterization of a new ganoderic acid require meticulous experimental procedures. This section details the methodologies employed.
Extraction and Isolation Workflow
The general workflow for extracting and isolating new ganoderic acids from Ganoderma species is outlined below.
The Putative Biosynthesis of Methyl Ganoderate H: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl ganoderate H, a complex triterpenoid found in the medicinal mushroom Ganoderma lucidum, belongs to the larger family of ganoderic acids. These compounds are renowned for their diverse and potent pharmacological activities, making them a subject of intense research for novel drug development. While the general biosynthetic pathway of ganoderic acids is understood to originate from the mevalonate pathway and the cyclization of squalene to lanosterol, the specific enzymatic steps leading to the vast array of individual ganoderic acids, including this compound, are still under active investigation. This technical guide consolidates the current understanding of the biosynthesis of ganoderic acids and proposes a putative pathway for the formation of this compound. It provides a framework for researchers by outlining key enzymatic steps, potential genes involved, and detailed experimental protocols for pathway elucidation and characterization.
The Mevalonate Pathway: The Foundation of Triterpenoid Biosynthesis
The biosynthesis of all triterpenoids in Ganoderma lucidum commences with the mevalonate (MVA) pathway. This fundamental metabolic route provides the isoprene building blocks for the synthesis of the C30 precursor, lanosterol. The key steps and enzymes of the MVA pathway are summarized below.
| Step | Precursor | Product | Enzyme | Gene (Example) |
| 1 | Acetyl-CoA (x2) | Acetoacetyl-CoA | Acetyl-CoA C-acetyltransferase (AACT) | - |
| 2 | Acetoacetyl-CoA + Acetyl-CoA | 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) | HMG-CoA synthase (HMGS) | hmgs |
| 3 | HMG-CoA | Mevalonate | HMG-CoA reductase (HMGR) | hmgr |
| 4 | Mevalonate | Mevalonate-5-phosphate | Mevalonate kinase (MK) | - |
| 5 | Mevalonate-5-phosphate | Mevalonate-5-pyrophosphate | Phosphomevalonate kinase (PMK) | - |
| 6 | Mevalonate-5-pyrophosphate | Isopentenyl pyrophosphate (IPP) | Mevalonate pyrophosphate decarboxylase (MVD) | mvd |
| 7 | Isopentenyl pyrophosphate (IPP) | Dimethylallyl pyrophosphate (DMAPP) | Isopentenyl pyrophosphate isomerase (IPPI) | - |
| 8 | IPP + DMAPP | Geranyl pyrophosphate (GPP) | Farnesyl pyrophosphate synthase (FPPS) | fps |
| 9 | GPP + IPP | Farnesyl pyrophosphate (FPP) | Farnesyl pyrophosphate synthase (FPPS) | fps |
| 10 | FPP (x2) | Squalene | Squalene synthase (SQS) | sqs |
| 11 | Squalene | 2,3-Oxidosqualene | Squalene epoxidase (SE) | - |
| 12 | 2,3-Oxidosqualene | Lanosterol | Lanosterol synthase (LS) | ls |
Table 1: Key enzymatic steps in the Mevalonate pathway leading to lanosterol biosynthesis.
The Putative Biosynthetic Pathway of this compound
Following the synthesis of lanosterol, a series of post-lanosterol modifications, including oxidations, reductions, acetylations, and methylations, are required to produce the structurally diverse ganoderic acids. The specific sequence of these reactions leading to this compound has not been fully elucidated. However, based on the chemical structure of this compound and known enzymatic reactions in triterpenoid biosynthesis, a putative pathway can be proposed.
The proposed pathway involves a series of oxidative modifications of the lanosterol core by cytochrome P450 monooxygenases (CYPs), followed by the action of reductases and potentially an acetyltransferase. The final step is hypothesized to be a methylation of the C-26 carboxylic acid group of the precursor, ganoderic acid H, by a methyltransferase.
Key Enzyme Classes in the Putative Pathway
1. Cytochrome P450 Monooxygenases (CYPs): These enzymes are crucial for the oxidative modifications of the lanosterol skeleton. The Ganoderma lucidum genome contains a large number of putative CYP genes, and several have been functionally characterized to be involved in ganoderic acid biosynthesis.[1][2][3] For the synthesis of this compound, a specific set of CYPs would be responsible for hydroxylations and oxidations at various positions on the lanostane ring and side chain.
2. Reductases: Following oxidation by CYPs, reductase enzymes may be involved in the reduction of keto groups to hydroxyl groups, contributing to the final structure of the ganoderic acid.
3. Acetyltransferases: The presence of an acetyl group in the structure of some ganoderic acids suggests the involvement of acetyltransferases. While the immediate precursor to this compound, ganoderic acid H, does not contain an acetyl group, it is a common modification in this family of compounds.
4. Methyltransferases: The final and defining step in the biosynthesis of this compound is the methylation of the carboxylic acid group of ganoderic acid H. This reaction is catalyzed by a methyltransferase, which likely utilizes S-adenosyl methionine (SAM) as a methyl donor. The specific methyltransferase responsible for this reaction in G. lucidum has yet to be identified.
Experimental Protocols for Pathway Elucidation
To validate and fully elucidate the putative biosynthetic pathway of this compound, a series of molecular biology and biochemical experiments are required.
Gene Identification and Cloning
Objective: To identify and isolate candidate genes encoding the enzymes (CYPs, reductases, methyltransferases) involved in the pathway.
Methodology:
-
Genome Mining: Analyze the sequenced genome of Ganoderma lucidum for open reading frames (ORFs) with homology to known triterpenoid biosynthesis enzymes from other fungi and plants.[4][5]
-
Transcriptome Analysis: Perform RNA-sequencing of G. lucidum mycelia or fruiting bodies under conditions known to induce ganoderic acid production (e.g., treatment with methyl jasmonate) to identify upregulated genes co-expressed with known pathway genes like lanosterol synthase.[6]
-
PCR Amplification and Cloning: Design primers based on the identified candidate gene sequences to amplify the full-length cDNAs from a G. lucidum cDNA library. Clone the amplified genes into suitable expression vectors.
Heterologous Expression and Functional Characterization
Objective: To express the candidate genes in a heterologous host and functionally characterize the encoded enzymes.
Methodology:
-
Host Selection: Saccharomyces cerevisiae (baker's yeast) is a commonly used and effective host for expressing fungal CYPs and other triterpenoid biosynthesis enzymes.[1]
-
Vector Construction: Subclone the candidate genes into yeast expression vectors, often under the control of a strong, inducible promoter (e.g., GAL1). Co-expression with a cytochrome P450 reductase (CPR) is often necessary for the activity of CYPs.
-
Yeast Transformation and Culture: Transform the expression constructs into a suitable yeast strain. For multi-step pathways, co-transformation of multiple enzyme-encoding genes may be necessary.
-
In Vivo Bioconversion: Cultivate the engineered yeast strains and feed them with the proposed substrate (e.g., lanosterol for the first CYP, or a downstream intermediate for later enzymes).
-
Metabolite Extraction and Analysis: Extract the metabolites from the yeast culture (both cells and supernatant) using an organic solvent (e.g., ethyl acetate). Analyze the extracts by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the reaction products. Comparison with authentic standards of the expected intermediates and final product is crucial for confirmation.
In Vitro Enzyme Assays
Objective: To determine the kinetic parameters of the purified enzymes.
Methodology:
-
Protein Expression and Purification: Express the enzymes in a suitable system (e.g., E. coli or yeast) with an affinity tag (e.g., His-tag) and purify them using chromatography.
-
Enzyme Assay: Perform in vitro reactions with the purified enzyme, the substrate, and any necessary cofactors (e.g., NADPH and a CPR for CYPs; SAM for methyltransferases).
-
Kinetic Analysis: Vary the substrate concentration and measure the initial reaction velocity to determine the Michaelis-Menten kinetics (Km and Vmax) of the enzyme.
Quantitative Data on Ganoderic Acid Biosynthesis
While specific quantitative data for the this compound pathway is not yet available, studies on the overall production of ganoderic acids and related triterpenoids provide a valuable reference point for researchers.
| Condition | Compound Measured | Yield/Concentration | Reference |
| G. lucidum culture with methyl jasmonate (254 µM) | Total Ganoderic Acids | 4.52 mg/100mg dry weight | [6] |
| Overexpression of lanosterol synthase in G. lingzhi | Ganoderic Acid T | 69.8 ± 8.2 µ g/100 mg dry weight | [7] |
| Submerged fermentation of G. lucidum | Intracellular Triterpenoids | 93.21 mg/100 ml | [4] |
| laeA deletion mutant of G. lingzhi | Squalene | 0.5 µ g/100 mg dry weight (max) | [8] |
| laeA deletion mutant of G. lingzhi | Lanosterol | 4.5 µ g/100 mg dry weight (max) | [8] |
Table 2: Examples of quantitative data on triterpenoid production in Ganoderma species.
Conclusion
The biosynthesis of this compound represents a fascinating area of natural product chemistry and biotechnology. While the complete pathway remains to be definitively elucidated, the combination of genomic data, functional characterization of key enzyme families like CYPs, and the power of heterologous expression systems provides a clear roadmap for future research. This technical guide offers a foundational understanding of the putative pathway and the experimental approaches required to unravel the intricate enzymatic machinery responsible for the synthesis of this promising bioactive compound. The successful elucidation of this pathway will not only advance our fundamental knowledge of fungal secondary metabolism but also pave the way for the biotechnological production of this compound and other valuable ganoderic acids for pharmaceutical applications.
References
- 1. Biosynthesis of a ganoderic acid in Saccharomyces cerevisiae by expressing a cytochrome P450 gene from Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Biosynthesis of ganoderic acid and its derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | A methyltransferase LaeA regulates ganoderic acid biosynthesis in Ganoderma lingzhi [frontiersin.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 6. Enhancement of Ganoderic Acid Accumulation by Overexpression of an N-Terminally Truncated 3-Hydroxy-3-Methylglutaryl Coenzyme A Reductase Gene in the Basidiomycete Ganoderma lucidum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Triterpenoids from Ganoderma lucidum inhibit cytochrome P450 enzymes interfering with the metabolic process of specific clinical drugs [frontiersin.org]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide to Methyl Ganoderate H: Natural Sources, Abundance, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl ganoderate H is a lanostane-type triterpenoid, a class of complex secondary metabolites found in fungi of the genus Ganoderma.[1] These compounds are of significant interest to the scientific and pharmaceutical communities due to their diverse and potent biological activities. Triterpenoids from Ganoderma, including methyl ganoderates, have been studied for their anti-inflammatory, antioxidant, neuroprotective, and antitumor properties.[2][3] this compound, specifically, has been noted for its moderate inhibitory effect on nitric oxide (NO) production, suggesting potential as an anti-inflammatory agent.[4][5][6] This guide provides a comprehensive overview of the natural sources, abundance, and analytical methodologies for this compound, intended to support research and development efforts in this field.
Chemical Profile
This compound is characterized by a tetracyclic lanostane core structure. Its chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃₃H₄₆O₉ | [7][8] |
| Molecular Weight | 586.71 g/mol | [4][7] |
| IUPAC Name | methyl (6R)-6-[(3S,5R,10S,12S,13R,14R,17R)-12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoate | [7] |
| CAS Number | 98665-11-3 | [8] |
Natural Sources and Abundance
The primary natural source of this compound is the fungus Ganoderma lucidum, a well-known medicinal mushroom often referred to as "Reishi" or "Lingzhi".[1][4][5] This species, along with other members of the Ganoderma genus, produces a wide array of triterpenoids.[9][10][11][12] These compounds are typically found in the fruiting bodies and spores of the fungus.[4][7]
While specific quantitative data for this compound is not extensively available in the reviewed literature, the abundance of structurally similar ganoderic acids has been determined in various Ganoderma lucidum samples. This data can serve as a valuable proxy for estimating the potential yield of this compound. The concentrations of these related compounds can vary significantly based on the fungal strain, growth conditions, and the part of the fungus being analyzed (fruiting body vs. spores).[1]
| Compound | Source | Concentration (Dry Weight) | Reference |
| Ganoderic Acid H | G. lucidum spores | 0.52 - 3.57 µg/g | [7] |
| Ganoderic Acid T | G. lucidum sqs-vgb strain | 23.1 µg/g | [11] |
| Ganoderic Acid Me | G. lucidum sqs-vgb strain | 15.3 µg/g | [11] |
| Ganoderic Acid P | G. lucidum sqs-vgb strain | 39.8 µg/g | [11] |
Experimental Protocols
The isolation and quantification of this compound from Ganoderma lucidum involves a multi-step process encompassing extraction, purification, and analysis.
Extraction of Total Triterpenoids
This protocol describes a general method for extracting triterpenoids from the dried fruiting bodies of Ganoderma lucidum.
-
Sample Preparation:
-
Obtain dried fruiting bodies of Ganoderma lucidum.
-
Grind the fruiting bodies into a fine powder using a pulverizer.
-
Pass the powder through a 60-mesh sieve to ensure a uniform particle size.[10]
-
-
Solvent Extraction:
-
Weigh the desired amount of powdered G. lucidum.
-
Suspend the powder in 95% ethanol (v/v) at a solid-to-liquid ratio of 1:20 (g/mL).[10]
-
Heat the mixture at 60°C for 2 hours with continuous stirring.[10]
-
Alternatively, perform ultrasonic-assisted extraction with chloroform for 30 minutes.[13]
-
After extraction, filter the mixture to separate the liquid extract from the solid residue.
-
Repeat the extraction process on the residue two more times to maximize the yield.
-
Combine the filtrates from all extractions.
-
Evaporate the solvent from the combined filtrate under reduced pressure to obtain the crude triterpenoid extract.
-
Isolation and Purification
Further purification of the crude extract is necessary to isolate this compound. High-speed counter-current chromatography (HSCCC) is an effective technique for this purpose.
-
Sample Preparation:
-
Dissolve the crude triterpenoid extract in a suitable solvent.
-
-
HSCCC Protocol:
-
Prepare a two-phase solvent system. A common system for separating ganoderic acids is n-hexane-ethyl acetate-methanol-water. The ratios can be optimized, for example, 7:12:11:5 (v/v/v/v).
-
Equilibrate the HSCCC instrument with the stationary phase (the upper or lower phase of the solvent system).
-
Inject the dissolved crude extract into the column.
-
Elute with the mobile phase at a constant flow rate.
-
Collect fractions using a fraction collector.
-
Monitor the fractions using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing the target compound.
-
Combine the pure fractions and evaporate the solvent to obtain isolated this compound.
-
Quantification using HPLC
High-performance liquid chromatography is a standard method for the quantitative analysis of triterpenoids.
-
Instrumentation and Conditions:
-
Procedure:
-
Prepare a standard stock solution of purified this compound of a known concentration.
-
Create a series of calibration standards by diluting the stock solution.
-
Inject the standards into the HPLC system to generate a calibration curve.
-
Prepare the sample for analysis by dissolving a known weight of the crude extract or purified fraction in the mobile phase and filtering it through a 0.22 µm filter.[14]
-
Inject the prepared sample into the HPLC system.
-
Identify the peak corresponding to this compound based on the retention time of the standard.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
-
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the extraction, isolation, and quantification of this compound from Ganoderma lucidum.
Workflow for this compound analysis.
Biological Activity and Signaling Pathways
Extracts from Ganoderma lucidum, rich in triterpenoids like this compound, have been shown to exert anti-inflammatory effects by modulating key signaling pathways. One of the proposed mechanisms is the inhibition of the NF-κB and MAPK pathways, which are crucial regulators of inflammatory responses.[2]
Inhibition of NF-κB and MAPK pathways.
Conclusion
This compound stands out as a promising natural product from Ganoderma lucidum with potential therapeutic applications, particularly in the realm of anti-inflammatory drug discovery. This guide provides a foundational understanding of its natural origins, estimated abundance, and the methodologies required for its extraction, purification, and quantification. The detailed protocols and workflow diagrams are intended to facilitate further research into this and other related bioactive triterpenoids. A deeper investigation into the specific concentrations of this compound in various Ganoderma species and under different cultivation conditions will be crucial for optimizing its production and harnessing its full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Fast analysis of triterpenoids in Ganoderma lucidum spores by ultra-performance liquid chromatography coupled with triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ganodermabuy.com [ganodermabuy.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. [UPLC-Q-TOF-MS/MS qualitative analysis and HPLC determination of triterpenoids in Ganoderma lucidum spores] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benthamscience.com [benthamscience.com]
- 10. Ganoderic acids-rich ethanol extract from Ganoderma lucidum protects against alcoholic liver injury and modulates intestinal microbiota in mice with excessive alcohol intake - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. mdpi.com [mdpi.com]
- 13. Quantitative determination of six major triterpenoids in Ganoderma lucidum and related species by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Transcriptome profiling of transcription factors in Ganoderma lucidum in response to methyl jasmonate - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on Preliminary In Vitro Studies of Methyl Ganoderate H and Related Triterpenoids
Introduction
Methyl ganoderate H is a triterpenoid compound that has been isolated from the medicinal mushroom Ganoderma lucidum. This mushroom, known as Lingzhi or Reishi, has a long history in traditional medicine for its purported health benefits, including anti-cancer properties. Triterpenoids, particularly ganoderic acids and their derivatives like methyl ganoderates, are considered major contributors to these bioactivities. This technical guide aims to provide a comprehensive overview of the preliminary in vitro studies concerning this compound for researchers, scientists, and drug development professionals.
Based on a comprehensive review of available scientific literature, dedicated in vitro studies detailing the specific bioactivities, quantitative data, and mechanisms of action for This compound are currently limited. A major review of triterpenoids from Ganoderma lists this compound but provides no associated bioactivity data[1].
Therefore, to provide a valuable resource for researchers, this guide will summarize the state of knowledge on closely related Ganoderma triterpenoids, which are often studied for their cytotoxic effects against cancer cell lines. The methodologies and findings presented for these related compounds offer a foundational understanding and a framework for potential future investigations into this compound.
Quantitative Data: Cytotoxicity of Ganoderma Triterpenoids
While specific IC50 values for this compound are not available in the reviewed literature, numerous studies have quantified the cytotoxic effects of other ganoderic acids and triterpenoids isolated from Ganoderma lucidum. These data are crucial for comparing the anti-proliferative potency of different compounds and are typically determined using assays like the MTT or LDH release assays. The table below summarizes findings for several related compounds against various cancer cell lines.
| Compound/Extract | Cell Line | Assay | IC50 Value | Citation |
| New Triterpene (Unnamed) | A549 (Lung Carcinoma) | Not Specified | 15.38 ± 0.34 µM | [2] |
| HepG2 (Hepatoma) | Not Specified | 18.61 ± 0.55 µM | [2] | |
| Ganoderic Acid F (GAF) | HeLa (Cervical Carcinoma) | Not Specified | 19.5 ± 0.6 µM | [3] |
| Ganoderic Acid K (GAK) | HeLa (Cervical Carcinoma) | Not Specified | 15.1 ± 0.5 µM | [3] |
| Ganoderic Acid B (GAB) | HeLa (Cervical Carcinoma) | Not Specified | 20.3 ± 0.4 µM | [3] |
| Ganoderic Acid D (GAD) | HeLa (Cervical Carcinoma) | Not Specified | 17.3 ± 0.3 µM | [3] |
| Ethyl Lucidenates A | CA46 (Burkitt's Lymphoma) | MTT | 20.42 µg/mL | [4] |
| HL-60 (Leukemia) | MTT | 25.98 µg/mL | [4] | |
| Methanol Extract (GLME) | K-562 (Leukemia) | MTT | 291 µg/mL | [5] |
| MCF-7 (Breast Cancer) | MTT | 598 µg/mL | [5] |
Disclaimer: The data presented are for triterpenoids structurally related to this compound. These results are illustrative of the typical cytotoxic potential of this class of compounds but should not be directly attributed to this compound.
Experimental Protocols
Detailed methodologies are critical for the replication and validation of scientific findings. Below are representative protocols for common in vitro assays used to evaluate the cytotoxic and apoptotic effects of Ganoderma triterpenoids.
Cell Viability and Cytotoxicity Assay (MTT-Based)
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cell lines (e.g., HeLa, A549, HepG2) are harvested during their exponential growth phase. Cells are seeded into 96-well microtiter plates at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: A stock solution of the test compound (e.g., a Ganoderma triterpenoid) is prepared in DMSO and then diluted to various final concentrations in the culture medium. The culture medium is removed from the wells and replaced with the medium containing the test compound. A control group receives medium with DMSO only. The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well. The plates are incubated for an additional 4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells cleave the tetrazolium ring, yielding purple formazan crystals.
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently shaken for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490-570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control group. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against compound concentration and using non-linear regression analysis.
Apoptosis Detection (TUNEL Assay)
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.
-
Cell Preparation: Fungal or cancer cells are treated with the test compound for a specified duration. After treatment, cells are harvested and fixed with a 4% paraformaldehyde solution.
-
Cell Permeabilization: Cells are washed with PBS and permeabilized with a solution containing 0.1% Triton X-100 in 0.1% sodium citrate to allow entry of the labeling enzyme.
-
TUNEL Reaction: The cells are incubated with the TUNEL reaction mixture, which contains Terminal deoxynucleotidyl Transferase (TdT) and fluorescein-dUTP, according to the manufacturer's protocol. TdT catalyzes the addition of the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA[6].
-
Microscopy: After incubation and washing, the cells are analyzed by fluorescence microscopy. Apoptotic cells will exhibit bright green fluorescence. For nuclear morphology, cells can be counterstained with a nuclear dye like DAPI (4′,6-diamidino-2-phenylindole), which stains the nuclei blue. Apoptotic nuclei often appear condensed or fragmented[6].
Visualization of Pathways and Workflows
Diagrams are essential for visualizing complex biological processes and experimental designs. The following sections provide Graphviz DOT scripts to generate such diagrams, adhering to the specified design constraints.
Experimental Workflow for Cytotoxicity Screening
This diagram illustrates the typical workflow for screening a compound for in vitro cytotoxic activity.
Caption: Workflow for in vitro cytotoxicity screening of novel compounds.
Generalized Apoptosis Signaling Pathway for Ganoderma Triterpenoids
This diagram illustrates a common apoptosis pathway activated by Ganoderma triterpenoids in cancer cells, involving the p53 and caspase cascade. This is a generalized model based on findings for related compounds, as the specific pathway for this compound has not been elucidated[2][6].
Caption: Generalized p53-mediated apoptosis pathway induced by Ganoderma triterpenoids.
References
- 1. A Review of Ganoderma Triterpenoids and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new anti-tumor cytotoxic triterpene from Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of triterpenes from Ganoderma lucidum on protein expression profile of HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Triterpenoids from Ganoderma lucidum and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ganoderma lucidum methanolic extract as a potent phytoconstituent: characterization, in-vitro antimicrobial and cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel Approach to Enhancing Ganoderic Acid Production by Ganoderma lucidum Using Apoptosis Induction | PLOS One [journals.plos.org]
Methyl Ganoderate H: An In-depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl ganoderate H is a lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum. As a member of the ganoderic acids family, which are known for their diverse pharmacological activities, this compound is a compound of significant interest in the fields of natural product chemistry and drug discovery. This technical guide provides a comprehensive overview of this compound, including its biosynthesis, known biological activities, and the molecular pathways it is presumed to influence based on the activities of closely related compounds. Detailed experimental protocols for the extraction, isolation, and analysis of ganoderic acids are also provided to facilitate further research. While specific quantitative data on the bioactivity of this compound is limited in current literature, this guide consolidates the available information to serve as a valuable resource for the scientific community.
Introduction
Ganoderma lucidum, commonly known as Reishi or Lingzhi, has been used for centuries in traditional Asian medicine. Its therapeutic properties are largely attributed to a rich diversity of secondary metabolites, particularly polysaccharides and triterpenoids. Among the triterpenoids, the ganoderic acids, a group of highly oxygenated lanostane derivatives, have garnered substantial attention for their potential anti-inflammatory, anti-cancer, and immunomodulatory effects.[1]
This compound is one such triterpenoid isolated from G. lucidum. Its chemical structure, characterized by a lanostane skeleton, suggests potential biological activities in line with other members of its class. This guide aims to provide a detailed technical overview of this compound, focusing on its role within G. lucidum and its potential as a therapeutic agent.
Chemical Properties
| Property | Value | Source |
| Molecular Formula | C33H46O9 | PubChem |
| Molecular Weight | 586.7 g/mol | PubChem |
| IUPAC Name | methyl (6R)-6-[(3S,5R,10S,12S,13R,14R,17R)-12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoate | PubChem |
| CAS Number | 98665-11-3 | Guidechem |
Biosynthesis in Ganoderma lucidum
The biosynthesis of this compound, like other ganoderic acids, follows the mevalonate (MVA) pathway. This intricate pathway begins with acetyl-CoA and proceeds through a series of enzymatic reactions to produce the lanostane skeleton, which is then further modified by enzymes such as cytochrome P450 monooxygenases to yield the diverse array of ganoderic acids.
The key steps in the biosynthesis of the lanostane precursor include:
-
Formation of Mevalonate: Acetyl-CoA is converted to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonate by HMG-CoA reductase.
-
Synthesis of Isoprenoid Building Blocks: Mevalonate is phosphorylated and decarboxylated to form isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).
-
Formation of Squalene: IPP and DMAPP are condensed to form farnesyl pyrophosphate (FPP), and two molecules of FPP are then joined to create squalene.
-
Cyclization to Lanosterol: Squalene is epoxidized to 2,3-oxidosqualene, which is then cyclized by lanosterol synthase to form lanosterol, the precursor to all lanostane-type triterpenoids.
Subsequent modifications of the lanosterol skeleton, including oxidation, reduction, and acetylation, are catalyzed by a variety of enzymes, leading to the formation of this compound and other ganoderic acids.
References
Neuroprotective Mechanisms of Ganoderma lucidum Metabolites: A Technical Guide for Researchers
Introduction
Neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), and Huntington's disease, are characterized by the progressive loss of neuronal structure and function.[1][2] Despite extensive research, therapeutic options remain limited.[1][2] The medicinal mushroom Ganoderma lucidum (Lingzhi) has a long history in traditional medicine and is now recognized for its diverse bioactive compounds with potential neuroprotective properties.[1][3] Its major active components, primarily polysaccharides and triterpenoids, exert these effects through various mechanisms, including antioxidant, anti-inflammatory, immunomodulatory, and anti-apoptotic activities.[1][4][5][6] This technical guide provides an in-depth overview of the core neuroprotective effects of Ganoderma lucidum metabolites, detailing the underlying signaling pathways, quantitative data from key studies, and relevant experimental protocols to aid researchers and drug development professionals.
Core Bioactive Metabolites
The primary neuroprotective activity of Ganoderma lucidum is attributed to two main classes of metabolites:
-
Polysaccharides (GLPS): These are complex carbohydrates that have demonstrated significant antioxidant, anti-inflammatory, and immunomodulatory effects.[2][4][5] GLPS are particularly noted for their neurotrophic and neuroprotective effects against oxidative stress-induced apoptosis.[1][4][7]
-
Triterpenoids (GLTs): This diverse group includes various ganoderic acids. They are known to target specific pathogenic proteins, regulate autophagy, and mitigate age-associated physiological decline in the brain.[1][8][9] Specific triterpenoids and meroterpenoids have also shown potent antioxidant and neuroprotective activities against β-amyloid (Aβ) and hydrogen peroxide (H₂O₂)-induced cell death.[10]
Mechanisms of Neuroprotection and Signaling Pathways
Ganoderma lucidum metabolites exert their neuroprotective effects through a multi-target, multi-pathway approach.[11] Key mechanisms include combating oxidative stress, reducing neuroinflammation, modulating pathogenic protein aggregation, and promoting neuronal survival.
Attenuation of Oxidative Stress and Apoptosis
Oxidative stress is a common pathological feature in many neurodegenerative disorders, leading to neuronal apoptosis.[4][12] Ganoderma lucidum polysaccharides (GLPS) have been shown to directly counter these effects.
In models using hydrogen peroxide (H₂O₂) to induce oxidative stress in cerebellar granule cells, GLPS pretreatment significantly suppressed neuronal apoptosis.[4][12] The mechanism involves the regulation of key apoptosis-associated proteins. GLPS treatment leads to the downregulation of pro-apoptotic proteins such as Bax and Bim and the upregulation of the anti-apoptotic protein Bcl-2.[4][12] This shift in the Bax/Bcl-2 ratio prevents the release of cytochrome C from the mitochondria, thereby inhibiting the activation of caspase-3, a critical executioner of apoptosis.[4][12]
Inhibition of Neuroinflammation
Neuroinflammation, often mediated by the activation of microglial cells, is a key contributor to the pathogenesis of diseases like PD.[13] Ganoderma lucidum extracts have been shown to inhibit microglial activation, thereby reducing the production of pro-inflammatory and cytotoxic factors.[12][13]
One critical pathway involved is the NLRP3/NF-κB signaling cascade.[14] Metabolites from G. lucidum can suppress the activation of the NLRP3 inflammasome and inhibit the nuclear translocation of NF-κB.[11][14] This action decreases the synthesis and release of pro-inflammatory cytokines such as TNF-α and IL-1β, as well as reactive oxygen species like nitric oxide (NO).[13] This anti-inflammatory effect protects dopaminergic neurons from damage.[12][13]
References
- 1. The Biological Activity of Ganoderma lucidum on Neurodegenerative Diseases: The Interplay between Different Active Compounds and the Pathological Hallmarks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. International Journal of Nature and Life Sciences » Submission » Effects of Ganoderma lucidum in some neurological diseases [dergipark.org.tr]
- 4. Neuroprotective effects of ganoderma lucidum polysaccharides against oxidative stress-induced neuronal apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. boragurer.com [boragurer.com]
- 6. Neuroprotective effect of pretreatment with ganoderma lucidum in cerebral ischemia/reperfusion injury in rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective effects of ganoderma lucidum polysaccharides against oxidative stress-induced neuronal apoptosis [sjzsyj.com.cn]
- 8. Frontiers | Long-Term Administration of Triterpenoids From Ganoderma lucidum Mitigates Age-Associated Brain Physiological Decline via Regulating Sphingolipid Metabolism and Enhancing Autophagy in Mice [frontiersin.org]
- 9. Explore the mechanisms of triterpenoids from Ganoderma lucidum in the protection against Alzheimer's disease via microbiota-gut-brain axis with the aid of network pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. drnoelsmushroompowder.com.au [drnoelsmushroompowder.com.au]
- 12. magistralbr.caldic.com [magistralbr.caldic.com]
- 13. researchgate.net [researchgate.net]
- 14. Ganoderma lucidum polysaccharide alleviates cognitive dysfunction by inhibiting neuroinflammation via NLRP3/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Isolation, Purification, and Analysis of Methyl Ganoderate H from Ganoderma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ganoderma species, particularly Ganoderma lucidum, are a rich source of bioactive triterpenoids, which have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antioxidant, and antitumor effects.[1] Methyl ganoderate H is a lanostane-type triterpenoid isolated from Ganoderma lucidum that has garnered interest for its potential therapeutic properties.[2][3] Notably, it has been shown to have a moderate inhibitory effect on nitric oxide (NO) production, suggesting its potential as an anti-inflammatory agent.[3] These application notes provide a comprehensive overview of the methodologies for the isolation and purification of this compound, along with its biological context.
Experimental Protocols
I. Extraction of Total Triterpenoids from Ganoderma Fruiting Bodies
This protocol outlines the initial extraction of crude triterpenoids from dried Ganoderma lucidum fruiting bodies.
Materials:
-
Dried and powdered fruiting bodies of Ganoderma lucidum
-
95% Ethanol
-
Rotary evaporator
-
Filter paper
Procedure:
-
The dried fruiting bodies of Ganoderma lucidum (e.g., 10 kg) are first chipped or pulverized.[4]
-
The powdered material is then extracted with 95% ethanol (e.g., 20 L) at 80°C. This process is typically repeated three times to ensure exhaustive extraction.[4]
-
The ethanol extracts are combined and filtered to remove solid residues.
-
The solvent is then removed from the filtrate under reduced pressure using a rotary evaporator to yield the crude extract.[4]
II. Isolation and Purification of this compound
This multi-step protocol employs various chromatographic techniques to isolate and purify this compound from the crude extract.
A. Silica Gel Column Chromatography (Initial Fractionation)
Materials:
-
Crude Ganoderma extract
-
Silica gel (for column chromatography)
-
Solvents: Chloroform, Acetone
-
Glass column
Procedure:
-
The crude extract is applied to a silica gel column.[4]
-
The column is eluted with a gradient of chloroform and acetone.[4] This separates the crude extract into several fractions based on polarity.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing triterpenoids.
B. Reversed-Phase C18 Column Chromatography (Secondary Fractionation)
Materials:
-
Triterpenoid-rich fractions from silica gel chromatography
-
Reversed-phase C18 packing material
-
Solvents: Methanol, Water
-
Glass column or preparative HPLC system
Procedure:
-
The fractions rich in triterpenoids are pooled, concentrated, and then subjected to reversed-phase C18 column chromatography.[4]
-
Elution is performed using a water/methanol gradient.[4]
-
Fractions are again collected and analyzed to identify those containing compounds with the expected characteristics of this compound.
C. High-Performance Liquid Chromatography (HPLC) (Final Purification)
Materials:
-
Partially purified fractions containing this compound
-
HPLC system with a C18 column (e.g., Phenomenex Luna C18, 5 µm, 250 mm × 4.6 mm)[4]
-
Solvents: Acetonitrile, 0.1% aqueous Acetic Acid (or 0.03% aqueous phosphoric acid)[4][5]
-
Photodiode array (PDA) detector
Procedure:
-
The final purification is achieved using HPLC.[4]
-
A step-gradient solvent system of acetonitrile and 0.1% aqueous acetic acid can be employed. A typical gradient might be:
-
0-35 min: 25% to 35% Acetonitrile
-
35-45 min: 35% to 45% Acetonitrile
-
45-90 min: Isocratic at a higher percentage of Acetonitrile[4]
-
-
The flow rate is maintained at 1.0 mL/min, and the column temperature is set to 30°C.[4]
-
Elution is monitored using a PDA detector at a wavelength range of 200–500 nm, with a specific wavelength of 252 nm often used for ganoderic acids and related compounds.[4][5]
-
The peak corresponding to this compound is collected.
-
The purity of the isolated compound is confirmed by analytical HPLC and its structure is verified using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).[4][6]
Data Presentation
The following tables summarize representative data for the isolation and purification of this compound. (Note: Specific yields for this compound are not widely reported; these values are illustrative based on typical purifications of similar triterpenoids from Ganoderma).
Table 1: Summary of Purification Steps and Yields
| Purification Step | Starting Material | Solvents/Mobile Phase | Yield (Illustrative) | Purity (Illustrative) |
| Ethanol Extraction | 10 kg Ganoderma powder | 95% Ethanol | 500 g crude extract | <5% |
| Silica Gel Chromatography | 500 g crude extract | Chloroform/Acetone gradient | 50 g triterpenoid-rich fraction | 20-30% |
| Reversed-Phase C18 Chromatography | 50 g triterpenoid-rich fraction | Water/Methanol gradient | 5 g partially pure fraction | 60-70% |
| Preparative HPLC | 5 g partially pure fraction | Acetonitrile/Aqueous Acetic Acid | 50 mg this compound | >98% |
Table 2: HPLC Parameters for Analysis and Purification
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)[5] |
| Mobile Phase | Acetonitrile and 0.03% aqueous phosphoric acid (v/v)[5] |
| Flow Rate | 1.0 mL/min[5] |
| Detection Wavelength | 252 nm[5] |
| Column Temperature | 30°C[4] |
| Injection Volume | 10-20 µL |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the isolation and purification of this compound.
Potential Signaling Pathway
This compound has been observed to moderately inhibit NO production.[3] While its specific signaling pathway is not fully elucidated, this activity is often linked to the modulation of inflammatory pathways, such as the NF-κB pathway, which is a key regulator of inducible nitric oxide synthase (iNOS) expression. The diagram below proposes a potential mechanism of action based on this known biological activity.
References
- 1. The Biological Activity of Ganoderma lucidum on Neurodegenerative Diseases: The Interplay between Different Active Compounds and the Pathological Hallmarks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review of Ganoderma Triterpenoids and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative determination of six major triterpenoids in Ganoderma lucidum and related species by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparative isolation of ganoderic acid S, ganoderic acid T and ganoderol B from Ganoderma lucidum mycelia by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparative Isolation of Ganoderic Acids from Mycelia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparative isolation of ganoderic acids from Ganoderma mycelia, a critical process for research and development in pharmaceuticals and nutraceuticals. The following sections detail the cultivation of mycelia, extraction of crude ganoderic acids, and their subsequent purification using various chromatographic techniques.
Cultivation of Ganoderma Mycelia via Submerged Fermentation
Submerged fermentation is an efficient method for producing large quantities of Ganoderma mycelia, the primary source of ganoderic acids, in a controlled environment.[1][2] This process typically takes 2-3 weeks and yields a significant biomass for extraction.[2]
Experimental Protocol: Two-Stage Submerged Fermentation
This protocol is designed to optimize mycelial growth and the subsequent production of intracellular triterpenoids.
a. Seed Culture Preparation: [1]
-
Prepare the seed culture medium containing:
-
Potato Extract: 10 g/L
-
Glucose: 20 g/L
-
Peptone: 18 g/L
-
KH₂PO₄: 3 g/L
-
MgSO₄: 1.5 g/L
-
Vitamin B₁: 0.05 g/L
-
-
Adjust the pH of the medium to 5.5.
-
Inoculate the sterilized medium with a healthy Ganoderma lucidum culture from an agar plate.
-
Incubate at 28°C for 8 days with shaking at 180 rpm.
b. Fermentation Culture: [1]
-
Prepare the fermentation medium. For optimized triterpenoid production, a medium consisting of 4.10% (w/v) wort and 1.89% (w/v) yeast extract with an initial pH of 5.40 is recommended.[1][3]
-
Inoculate the fermentation medium with 10% (v/v) of the seed culture.
-
Incubate at 28°C for 7 days with shaking at 180 rpm.
-
After incubation, harvest the mycelia by filtration or centrifugation.
-
Wash the mycelial biomass with distilled water to remove any remaining medium components.
-
Freeze-dry the mycelia to obtain a fine powder for extraction.
Extraction of Crude Ganoderic Acids from Mycelia
The extraction process is a critical step to isolate the desired triterpenoids from the mycelial biomass. Ethanol is a commonly used solvent for this purpose.[4][5]
Experimental Protocol: Ethanol Extraction
-
Grind the freeze-dried mycelia into a fine powder (approximately 100 mesh).
-
Suspend the mycelial powder in 80% (v/v) ethanol at a solid-to-liquid ratio of 1:20 (w/v).[6]
-
For enhanced extraction, sonicate the mixture for 3 hours at 60°C.[6][7]
-
Alternatively, the mixture can be soaked at 60°C for 2 hours.[6]
-
Separate the ethanol extract from the mycelial debris by filtration or centrifugation.
-
Repeat the extraction process on the mycelial residue to maximize the yield.
-
Combine the ethanol extracts and concentrate them under reduced pressure to obtain a crude ganoderic acid extract.
Purification of Ganoderic Acids
The crude extract contains a mixture of various compounds. Therefore, purification is necessary to isolate specific ganoderic acids. High-speed counter-current chromatography (HSCCC) and preparative high-performance liquid chromatography (preparative HPLC) are effective techniques for this purpose.
Experimental Protocol: Purification by High-Speed Counter-Current Chromatography (HSCCC)[4]
HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thus preventing irreversible adsorption of the sample.
-
Sample Preparation: Sequentially extract the crude triterpenes with ethanol and petroleum ether.[4]
-
Solvent System Preparation: Prepare a two-phase solvent system of n-hexane-ethyl acetate-methanol-water. A ratio of 7:12:11:5 (v/v/v/v) is optimized for the separation of ganoderol B, while a ratio of 6:10:8:4.5 (v/v/v/v) is suitable for ganoderic acids T and S.[4]
-
HSCCC Operation:
-
Fill the multilayer coil column with the upper phase (stationary phase).
-
Rotate the column at an appropriate speed (e.g., 800-1000 rpm).
-
Pump the lower phase (mobile phase) into the column at a suitable flow rate.
-
Once hydrodynamic equilibrium is reached, inject the crude sample dissolved in the solvent mixture.
-
Employ a recycling elution mode for enhanced separation.
-
-
Fraction Collection and Analysis: Collect the fractions and analyze them by HPLC to determine the purity of the isolated compounds.
Experimental Protocol: Purification by Preparative HPLC[7]
Preparative HPLC is a high-resolution technique for isolating pure compounds from a mixture.
-
Column: Use a reversed-phase C18 column.
-
Mobile Phase: A gradient of absolute ethanol (A) and 0.5% aqueous acetic acid (B) can be used.[7]
-
Elution Program: Start with an isocratic elution of 65% A for 40 minutes. The gradient can be adjusted based on the specific separation requirements.[7]
-
Flow Rate: Set the flow rate to an appropriate level for the preparative column (e.g., 7.8 mL/min for a 250 x 25 mm column).[8]
-
Fraction Collection: Collect the peaks corresponding to the desired ganoderic acids.
-
Post-Purification: Concentrate the collected fractions under reduced pressure to obtain the purified ganoderic acids. The purity can be confirmed by analytical HPLC.
Data Presentation: Quantitative Yields and Purity
The following tables summarize the quantitative data from the described purification methods.
Table 1: Yield and Purity of Ganoderic Acids and Ganoderol B from HSCCC [4]
| Compound | Crude Sample (mg) | Yield (mg) | Purity (%) |
| Ganoderol B | 300 | 16.4 | 90.4 |
| Ganoderic Acid T | Not Specified | 25.7 | 97.8 |
| Ganoderic Acid S | Not Specified | 3.7 | 83.0 |
Table 2: Content of Ganoderic Acids in Dried Fermentation Mycelia Powder [5]
| Ganoderic Acid | Content (mg/g) |
| GA-T | 3.5 |
| GA-Mk | 3.3 |
| GA-Me | 1.8 |
| GA-S | 2.3 |
Visualizations
Ganoderic Acid Biosynthesis Pathway
Ganoderic acids are synthesized via the mevalonate (MVA) pathway.[9] The initial steps leading to the formation of the lanosterol backbone are well-established. However, the subsequent conversion of lanosterol into the diverse array of ganoderic acids involves a complex series of modifications, primarily catalyzed by cytochrome P450 enzymes, and these later steps are still under investigation.[4][10][11]
Caption: Putative biosynthetic pathway of ganoderic acids from Acetyl-CoA.
Experimental Workflow for Ganoderic Acid Isolation
The overall process for isolating ganoderic acids from Ganoderma mycelia involves a series of sequential steps from cultivation to final purification.
Caption: General workflow for the preparative isolation of ganoderic acids.
References
- 1. Submerged fermentation production and characterization of intracellular triterpenoids from Ganoderma lucidum using HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ftb.com.hr [ftb.com.hr]
- 3. Submerged fermentation production and characterization of intracellular triterpenoids from Ganoderma lucidum using HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Biosynthesis of ganoderic acid and its derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ganoderma-market.com [ganoderma-market.com]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. jfda-online.com [jfda-online.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Methyl Ganoderate H
Audience: Researchers, scientists, and drug development professionals.
Introduction: Methyl ganoderate H is a lanostanoid triterpene found in medicinal mushrooms of the Ganoderma genus, which are widely used in traditional medicine. As research into the pharmacological properties of individual triterpenoids intensifies, robust and reliable analytical methods for their quantification are essential for quality control, pharmacokinetic studies, and drug development.
These application notes provide detailed protocols for the extraction and quantification of ganoderates from Ganoderma species, with a focus on methods applicable to this compound. The protocols are based on validated analytical techniques published for the closely related and structurally similar compound, Ganoderic Acid H (GA-H).[1][2] The principles and methodologies described herein are directly transferable for the establishment of a validated quantification method for this compound. Two primary analytical techniques are covered: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine analysis and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity and high-selectivity quantification.[1][2]
Protocol 1: Extraction of Triterpenoids from Ganoderma Fruiting Bodies
This protocol details an efficient method for extracting this compound and other triterpenoids from dried Ganoderma mushroom samples using ultrasonication, which is a simple and effective technique.[1][3]
Materials and Reagents:
-
Dried and powdered Ganoderma lucidum fruiting bodies or mycelia.
-
Methanol (HPLC grade).
-
Ethyl Acetate (HPLC grade).[4]
-
Deionized water.
-
Vortex mixer.
-
Ultrasonic bath.
-
Centrifuge (capable of >8000 rpm).
-
0.22 µm syringe filters.
-
Rotary evaporator or nitrogen evaporator.
Procedure:
-
Sample Weighing: Accurately weigh approximately 1.0 g of finely ground Ganoderma powder into a 50 mL centrifuge tube.
-
Solvent Addition: Add 25 mL of methanol to the tube.
-
Ultrasonic Extraction: Tightly cap the tube, vortex for 1 minute, and place it in an ultrasonic bath for 60 minutes at room temperature.[5]
-
Centrifugation: Centrifuge the mixture at 8000 rpm for 10 minutes to pellet the solid material.
-
Supernatant Collection: Carefully decant the supernatant into a clean collection flask.
-
Re-extraction (Optional but Recommended): To maximize yield, repeat the extraction (steps 2-5) on the pellet two more times. Combine all supernatants.
-
Solvent Evaporation: Evaporate the combined methanolic extract to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
Reconstitution: Re-dissolve the dried residue in a precise volume (e.g., 5.0 mL) of methanol. Vortex thoroughly to ensure complete dissolution.
-
Filtration: Filter the reconstituted solution through a 0.22 µm syringe filter into an HPLC vial.
-
Storage: The sample is now ready for HPLC or LC-MS/MS analysis. If not analyzed immediately, store the vial at 4°C.[1]
Figure 1. General analytical workflow for this compound.
Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the routine quantification of this compound and is based on a validated method for Ganoderic Acid H.[2]
Instrumentation & Conditions:
-
HPLC System: An Agilent 1260 Infinity system or equivalent, equipped with a degasser, quaternary pump, autosampler, and Diode Array Detector (DAD) or UV-Vis detector.[6]
-
Column: Zorbax or Phenomenex Luna C18 (250 mm × 4.6 mm, 5 µm).[1][4]
-
Mobile Phase A: 0.1% Acetic Acid in Water.[6]
-
Mobile Phase B: Acetonitrile.[6]
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.[4]
-
Detection Wavelength: 254 nm.[6]
-
Gradient Elution:
-
0-5 min: 35% B
-
5-20 min: 35% to 80% B
-
20-25 min: 80% B
-
25.1-30 min: 35% B (re-equilibration)
-
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound standard (or Ganoderic Acid H as a reference) at 1 mg/mL in methanol. From this stock, create a series of calibration standards ranging from 1 µg/mL to 200 µg/mL by serial dilution with methanol.
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.
-
Calibration Curve: Inject each calibration standard in triplicate to generate a calibration curve by plotting peak area against concentration.
-
Sample Analysis: Inject the prepared sample extracts (from Protocol 1).
-
Quantification: Determine the concentration of this compound in the samples by interpolating their peak areas from the linear regression equation of the calibration curve.
Summary of HPLC-UV Method Validation Data (for Ganoderic Acid H)
The following table summarizes typical validation parameters for an HPLC-UV method for Ganoderic Acid H, which can be used as a benchmark when validating a method for this compound.[2]
| Parameter | Result |
| Linearity Range | 100 - 1000 ng/mL |
| Correlation Coefficient (r²) | 0.9931 |
| Accuracy (Recovery) | 90.05% - 97.40% |
| Precision (%RSD) | ≤ 2.0% |
| Limit of Detection (LOD) | 24.71 ng/mL |
| Limit of Quantification (LOQ) | 82.39 ng/mL |
Protocol 3: High-Sensitivity Quantification by LC-MS/MS
This method provides superior sensitivity and selectivity, making it ideal for detecting low concentrations of this compound, especially in complex matrices like plasma or for trace-level analysis in raw materials. The protocol is adapted from a validated method for five ganoderic acids, including Ganoderic Acid H.[1][3]
Instrumentation & Conditions:
-
LC System: UPLC or HPLC system (e.g., Agilent, Waters).
-
Mass Spectrometer: Triple-quadrupole mass spectrometer (e.g., Agilent, Sciex, Thermo Fisher).
-
Ion Source: Atmospheric Pressure Chemical Ionization (APCI), operated in positive ion mode for Ganoderic Acid H.[1]
-
Column: Agilent Zorbax XDB C18 (250 mm × 4.6 mm, 5 µm).[1][3]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Isocratic Elution: Acetonitrile:Water:Formic Acid (42:58:0.5, v/v/v).[1][3]
Mass Spectrometry Parameters (Example for Ganoderic Acid H):
-
Ionization Mode: APCI, Positive
-
Scan Type: Selected Reaction Monitoring (SRM)
-
Precursor Ion (Q1): m/z 571 [M+H]⁺ (This value must be determined for this compound)
-
Product Ion (Q3): m/z 467 (This value must be determined for this compound)
-
Collision Energy: Optimize using standard infusion.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound standard at 1 mg/mL in methanol. Create a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL. Prepare Quality Control (QC) samples at low, medium, and high concentrations.
-
Method Optimization: Infuse a standard solution of this compound directly into the mass spectrometer to determine the optimal precursor and product ions, as well as the collision energy for the SRM transition.
-
System Equilibration: Equilibrate the LC-MS/MS system with the mobile phase until a stable signal is achieved.
-
Calibration Curve: Inject the series of calibration standards to construct a calibration curve.
-
Sample Analysis: Inject the prepared sample extracts and QC samples.
-
Quantification: Quantify this compound in the samples using the instrument's software, based on the calibration curve. The QC samples should be within ±15% of their nominal value.
Summary of LC-MS/MS Method Validation Data (for Ganoderic Acid H)
The following table summarizes typical validation parameters for a highly sensitive LC-MS/MS method for Ganoderic Acid H.[1][3]
| Parameter | Result |
| Linearity Range | 40 - 4000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Accuracy (Recovery) | 90.0% - 105.7% |
| Precision (Intra- & Inter-day %RSD) | < 6.2% |
| Limit of Detection (LOD) | 3.0 - 25.0 ng/mL |
| Limit of Quantification (LOQ) | 20.0 - 40.0 ng/mL |
Analytical Method Validation
To ensure that the chosen analytical method is suitable for its intended purpose, a validation process must be conducted according to established guidelines (e.g., ICH). The core parameters of method validation are outlined below.
Figure 2. Key parameters for analytical method validation.
References
- 1. ganoderma-market.com [ganoderma-market.com]
- 2. Pharmacokinetic, Metabolomic, and Stability Assessment of Ganoderic Acid H Based Triterpenoid Enriched Fraction of Ganoderma lucidum P. Karst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sensitive and selective liquid chromatography-tandem mass spectrometry method for the determination of five ganoderic acids in Ganoderma lucidum and its related species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ganoderma lucidum methanolic extract as a potent phytoconstituent: characterization, in-vitro antimicrobial and cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: A Rapid UPLC-MS/MS Method for the Identification and Quantification of Ganoderic Acids
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ganoderic acids (GAs) are a class of highly oxygenated lanostane-type triterpenoids found in Ganoderma species, most notably Ganoderma lucidum. These compounds are recognized for their wide range of pharmacological activities, including anti-tumor, anti-inflammatory, and hepatoprotective effects.[1][2][3][4] The complex structural diversity of ganoderic acids presents a significant analytical challenge. This document outlines a rapid and robust Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the efficient identification and quantification of major ganoderic acids in Ganoderma extracts.
Experimental Protocols
Sample Preparation: Extraction of Ganoderic Acids
This protocol describes the extraction of ganoderic acids from the fruiting bodies of Ganoderma lucidum.
Materials:
-
Dried and powdered fruiting bodies of Ganoderma lucidum
-
95% Ethanol (v/v)[5]
-
Ethyl acetate[6]
-
Methanol (HPLC grade)[6]
-
Chloroform[7]
-
Water (deionized or Milli-Q)
-
Centrifuge
-
Rotary evaporator
-
Ultrasonic bath
-
0.22 µm syringe filters
Procedure:
-
Extraction:
-
Weigh 1.0 g of powdered Ganoderma lucidum and place it into a flask.
-
Add 20 mL of 95% ethanol.[5]
-
Soak the powder at 60°C for 2 hours.[5]
-
Alternatively, perform ultrasonic extraction for 30 minutes at room temperature.[6]
-
Centrifuge the mixture at 5000 x g for 20 minutes and collect the supernatant.[5]
-
Repeat the extraction process two more times with fresh solvent.
-
Combine the supernatants.
-
-
Solvent Partitioning:
-
Evaporate the combined ethanol extract to dryness under reduced pressure using a rotary evaporator.
-
Redissolve the residue in 25 mL of ethyl acetate and sonicate for 30 minutes.[6]
-
Filter the solution to remove any insoluble material.
-
Repeat the ethyl acetate extraction twice more.
-
Combine the ethyl acetate fractions and evaporate to dryness.
-
-
Final Sample Preparation for UPLC-MS/MS:
-
Dissolve the dried residue in 10 mL of methanol.[6]
-
Filter the solution through a 0.22 µm syringe filter into a UPLC vial.
-
The sample is now ready for UPLC-MS/MS analysis.
-
UPLC-MS/MS Analysis
This protocol provides the conditions for the chromatographic separation and mass spectrometric detection of ganoderic acids.
Instrumentation:
-
UPLC system coupled with a triple quadrupole mass spectrometer.
-
ACQUITY UPLC BEH C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm).[1][8]
UPLC Conditions:
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing linearly over the run time to elute the various ganoderic acids.
-
Flow Rate: 0.4 mL/min.[9]
-
Column Temperature: 30°C.
-
Injection Volume: 2-10 µL.[9]
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is often preferred for higher sensitivity and selectivity of ganoderic acids due to the presence of hydroxyl and carboxylic acid groups.[1][5][8]
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis.[1][8]
-
Source Temperature: Optimized for the specific instrument.
-
Desolvation Gas Flow: Optimized for the specific instrument.
-
Collision Gas: Argon.
-
MRM Transitions: Specific precursor-to-product ion transitions for each target ganoderic acid need to be determined by infusing individual standards.
Data Presentation
The following tables summarize the quantitative performance of the UPLC-MS/MS method for the analysis of several key ganoderic acids, based on reported data.[1][8]
Table 1: Linearity, Limits of Detection (LOD), and Limits of Quantification (LOQ)
| Ganoderic Acid | Linear Range (µg/kg) | Correlation Coefficient (r²) | LOD (µg/kg) | LOQ (µg/kg) |
| Ganoderic Acid A | 2.20 - 220 | > 0.998 | 0.66 | 2.20 |
| Ganoderic Acid B | 2.50 - 250 | > 0.998 | 0.75 | 2.50 |
| Ganoderic Acid C2 | 3.10 - 310 | > 0.998 | 0.93 | 3.10 |
| Ganoderic Acid H | 2.80 - 280 | > 0.998 | 0.84 | 2.80 |
| Ganoderic Acid G | 4.20 - 420 | > 0.998 | 1.26 | 4.20 |
| Ganoderenic Acid B | 5.50 - 550 | > 0.998 | 1.65 | 5.50 |
| Lucidenic Acid A | 6.55 - 655 | > 0.998 | 1.97 | 6.55 |
Table 2: Precision and Recovery
| Ganoderic Acid | Intra-day RSD (%) (n=6) | Inter-day RSD (%) (n=6) | Recovery (%) |
| Ganoderic Acid A | < 6.8 | < 8.1 | 89.1 - 114.0 |
| Ganoderic Acid B | < 6.8 | < 8.1 | 89.1 - 114.0 |
| Ganoderic Acid C2 | < 6.8 | < 8.1 | 89.1 - 114.0 |
| Ganoderic Acid H | < 6.8 | < 8.1 | 89.1 - 114.0 |
| Ganoderic Acid G | < 6.8 | < 8.1 | 89.1 - 114.0 |
| Ganoderenic Acid B | < 6.8 | < 8.1 | 89.1 - 114.0 |
| Lucidenic Acid A | < 6.8 | < 8.1 | 89.1 - 114.0 |
Visualization of Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates the overall workflow for the rapid identification of ganoderic acids.
Caption: Workflow for Ganoderic Acid Analysis.
Signaling Pathways Modulated by Ganoderic Acids
Ganoderic acids have been shown to modulate several key signaling pathways involved in cancer progression. The following diagrams illustrate the inhibitory effects of specific ganoderic acids on the PI3K/Akt/mTOR and p53-MDM2 pathways.
PI3K/Akt/mTOR Signaling Pathway
Caption: Inhibition of PI3K/Akt/mTOR Pathway by Ganoderic Acid D.
p53-MDM2 Signaling Pathway
Caption: Regulation of the p53-MDM2 Pathway by a Ganoderic Acid A Derivative.
Disclaimer: These protocols and application notes are intended for research purposes only. Researchers should validate these methods in their own laboratories and for their specific applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Review of Ganoderma Triterpenoids and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ganoderic acids-rich ethanol extract from Ganoderma lucidum protects against alcoholic liver injury and modulates intestinal microbiota in mice with excessive alcohol intake - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN104031107A - Method for extracting ganoderic acid A from ganoderma lucidum - Google Patents [patents.google.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. myfoodresearch.com [myfoodresearch.com]
Application Notes and Protocols for Methyl Ganoderate H Synthesis and Derivatization
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and derivatization of methyl ganoderate H, a bioactive triterpenoid from the medicinal mushroom Ganoderma lucidum. These protocols are intended to guide researchers in the chemical synthesis of this natural product and its analogues for further investigation into their therapeutic potential.
Introduction
Ganoderic acids, including ganoderic acid H and its methyl ester, this compound, are a class of highly oxygenated lanostane-type triterpenoids. These compounds have garnered significant interest due to their diverse pharmacological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects. The complex structure of these molecules presents a significant synthetic challenge. This document outlines a plausible semi-synthetic approach starting from the readily available lanosterol, along with protocols for creating derivatives to explore structure-activity relationships (SAR).
Data Presentation: Biological Activities of Ganoderic Acids
The following table summarizes the reported biological activities of various ganoderic acids and their derivatives, providing a comparative overview of their potency.
| Compound | Biological Activity | Target/Assay | IC50/EC50 | Reference |
| Ganoderic Acid A | Anti-cancer | JAK/STAT3 pathway inhibition | - | [1] |
| Ganoderic Acid B | Anti-HIV-1 Protease | HIV-1 Protease | 0.17 mM | [1] |
| Ganoderic Acid C | Anti-inflammatory | LPS-induced TNF-α production in macrophages | 24.5 µg/mL | [1] |
| Ganoderic Acid DM | 5α-reductase inhibition | 5α-reductase | 10.6 µM | [1] |
| Ganoderic Acid H | Angiotensin-Converting Enzyme (ACE) Inhibition | ACE | 26 µM | |
| Ganoderic Acid H | Anti-HIV-1 Protease | HIV-1 Protease | 200 µM | |
| Ganoderic Acid A Derivative (A2) | Anti-cancer (Apoptosis induction) | MDM2 Binding | KD = 1.68 µM | [2] |
| This compound | Anti-inflammatory | Nitric Oxide (NO) production inhibition | Moderate | [3][4] |
Experimental Protocols
Semi-Synthesis of Ganoderic Acid H from Lanosterol
While a de novo total synthesis of ganoderic acid H is exceptionally complex, a more feasible approach for many laboratories is a semi-synthesis starting from commercially available lanosterol. This protocol is a representative pathway based on synthetic strategies for lanostane-type triterpenoids.[5]
Workflow for Semi-Synthesis of Ganoderic Acid H:
Caption: Semi-synthesis workflow for Ganoderic Acid H.
Protocol:
-
Protection of the 3-hydroxyl group of Lanosterol:
-
Dissolve lanosterol in pyridine.
-
Add acetic anhydride and stir at room temperature for 12 hours.
-
Work up the reaction to obtain 3-acetyl-lanosterol.
-
-
Allylic Oxidation at C7:
-
Dissolve 3-acetyl-lanosterol in a suitable solvent (e.g., acetic acid).
-
Add chromium trioxide (CrO₃) and heat the reaction.
-
Purify the product to yield the 7-oxo derivative.
-
-
Oxidation at C11:
-
Further oxidation using a stronger oxidizing agent or through a multi-step process can introduce the 11-oxo functionality. This is a challenging step requiring careful control of reaction conditions.
-
-
Introduction of C15 Oxygen Functionality:
-
Utilize selenium dioxide (SeO₂) to introduce a hydroxyl group at the C15 position.
-
-
Side Chain Modification:
-
The C24-C25 double bond in the side chain can be cleaved using ozonolysis followed by an oxidative workup to generate a carboxylic acid precursor.
-
-
Formation of the Carboxylic Acid at C26:
-
The precursor from the previous step is oxidized to the final carboxylic acid using an appropriate oxidizing agent like Jones reagent.
-
-
Deprotection:
-
Remove the acetyl protecting group at C3 using basic conditions (e.g., potassium carbonate in methanol) to yield ganoderic acid H.
-
Synthesis of this compound
The synthesis of this compound is achieved through the esterification of ganoderic acid H.
Protocol:
-
Esterification of Ganoderic Acid H:
Derivatization of Ganoderic Acids: Synthesis of Amide Derivatives
This protocol describes the synthesis of amide derivatives of ganoderic acid A as a representative example of derivatization.[2] This method can be adapted for ganoderic acid H.
Workflow for Amide Derivatization:
References
- 1. A Review of Ganoderma Triterpenoids and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ganoderic Acid A and Its Amide Derivatives as Potential Anti-Cancer Agents by Regulating the p53-MDM2 Pathway: Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | 天然产物 | MCE [medchemexpress.cn]
- 5. Synthesis and biological evaluation of natural and synthetic ganoderic acids - Nottingham ePrints [eprints.nottingham.ac.uk]
- 6. Target proteins of ganoderic acid DM provides clues to various pharmacological mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Methyl Ganoderate H Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl ganoderate H is a lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum. Triterpenoids from Ganoderma species, often referred to as ganoderic acids and their derivatives, are known to possess a wide range of pharmacological activities.[1] Preliminary studies suggest that this compound may exhibit anti-cancer, anti-inflammatory, and hepatoprotective properties. These application notes provide detailed protocols for in vitro assays to evaluate the efficacy of this compound in these key therapeutic areas.
Data Presentation
Due to the limited availability of specific quantitative data for this compound in the public domain, the following tables present data for closely related and well-studied ganoderic acids from Ganoderma lucidum. This information is intended to provide a comparative context for the expected efficacy of this compound.
Table 1: Comparative Cytotoxicity of Ganoderic Acids Against Various Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 (µg/mL) | Reference |
| Ganoderic Acid A | MDA-MB-231 (Breast) | MTT | Not Specified | [2] |
| Ganoderic Acid H | MDA-MB-231 (Breast) | MTT | Not Specified | [2] |
| Ganoderic Acid A | A375 (Melanoma) | MTT | 87.1 | [3] |
| Ganoderic Acid C | Not Specified | RLAR Inhibition | 3.8 µM | [3] |
| G. lucidum Extract | MDA-MB-231 (Breast) | MTT | 25.38 | [4] |
| G. lucidum Extract | SW 620 (Colon) | MTT | 47.90 | [4] |
| G. applanatum Extract | HEp-2 (Cervical) | MTT | 43.2 | [5] |
| G. applanatum Extract | MDA-MB-231 (Breast) | MTT | 84.6 | [5] |
Table 2: Comparative Anti-inflammatory Activity of Ganoderma-derived Compounds
| Compound | Cell Line | Assay | Effect | Concentration | Reference |
| Chizhiene A | RAW264.7 | Nitric Oxide | Inhibition | Not Specified | [6] |
| Chizhiene C | RAW264.7 | Nitric Oxide | Inhibition | Not Specified | [6] |
| Ganoderic Acid A | RAW264.7 | Nitric Oxide | Not Specified | Not Specified | [7] |
| Deacetyl Ganoderic Acid F | BV-2 | NF-κB | Inhibition | Not Specified | [8] |
| G. lucidum Extract | THP-1 | iNOS expression | Complete Abolishment | 100 µg/mL | [9] |
Table 3: Comparative Hepatoprotective Effects of Ganoderma-derived Compounds
| Compound | Model | Protective Effect | Key Findings | Reference |
| Ganodermanontriol | t-BHP-induced Hepa1c1c7 cells | Antioxidant, Anti-inflammatory | Induced HO-1 expression via Nrf-2 activation | [7] |
| G. lucidum Polysaccharides | CCl4-induced hepatocyte injury | Anti-apoptotic, Anti-inflammatory | Decreased lipid peroxidation, suppressed apoptosis | [10] |
| G. lucidum Spore Powder | Cadmium-induced hepatotoxicity in mice | Detoxification, Antioxidant | Induced metallothionein, decreased MDA | [11] |
| Ethanol Extract of G. tsugae | CCl4-induced liver injury in mice | Anti-inflammatory, Antioxidant | Inhibited NF-κB signaling pathway | [12] |
Experimental Protocols
Anti-Cancer Efficacy: MTT Assay for Cytotoxicity
This protocol details the determination of the cytotoxic effects of this compound on a cancer cell line (e.g., MDA-MB-231, HepG2, or HCT-116) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4][13]
Materials:
-
This compound
-
Cancer cell line (e.g., MDA-MB-231)
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
PBS (Phosphate-Buffered Saline)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl Sulfoxide)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Culture the selected cancer cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Trypsinize the cells and seed them into 96-well plates at a density of 1×10^5 cells/mL (200 µL/well). Incubate for 24 hours to allow for cell attachment.[13]
-
Treatment: Prepare a stock solution of this compound in DMSO and then dilute it to various concentrations in a serum-free DMEM medium. After 24 hours, remove the medium from the wells and replace it with 200 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO in medium) and a blank (medium only).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 2-4 hours, or until a purple precipitate is visible.[13]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 5 minutes to ensure complete dissolution.[13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100 Determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Anti-inflammatory Efficacy: Nitric Oxide (NO) Inhibition Assay
This protocol measures the ability of this compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[14][15]
Materials:
-
This compound
-
RAW 264.7 macrophage cell line
-
DMEM
-
FBS
-
Penicillin-Streptomycin solution
-
LPS (from E. coli)
-
Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)[14]
-
Sodium nitrite (for standard curve)
-
24-well or 96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well or 96-well plate at a density of 5 × 10^5 cells/well and incubate for 12 hours.[15]
-
Pre-treatment: Replace the medium with fresh serum-free DMEM containing various concentrations of this compound. Incubate for 1 hour.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the blank control. Incubate for 24 hours.[15]
-
Nitrite Measurement: After incubation, collect 100 µL of the cell culture supernatant from each well. Mix it with 100 µL of Griess Reagent in a new 96-well plate.[14]
-
Incubation and Reading: Incubate at room temperature for 10 minutes. Measure the absorbance at 540 nm.[14]
-
Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve. Determine the percentage of NO inhibition relative to the LPS-stimulated control.
Hepatoprotective Efficacy: In Vitro CCl4-Induced Hepatotoxicity Assay
This protocol evaluates the hepatoprotective effect of this compound against carbon tetrachloride (CCl4)-induced damage in HepG2 cells.[16][17]
Materials:
-
This compound
-
HepG2 cell line
-
DMEM
-
FBS
-
Penicillin-Streptomycin solution
-
Carbon tetrachloride (CCl4)
-
DMSO
-
Assay kits for Aspartate Aminotransferase (AST), Alanine Aminotransferase (ALT), and Lactate Dehydrogenase (LDH)
-
Assay kit for Malondialdehyde (MDA)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate and allow them to attach and reach 80-90% confluency.
-
Pre-treatment: Treat the cells with various concentrations of this compound in DMEM for 12 hours.[16]
-
Induction of Toxicity: After pre-treatment, expose the cells to a medium containing 40 mM CCl4 for 1.5 hours to induce liver cell injury.[16] Include a normal control (medium with DMSO), a toxic control (medium with CCl4), and a positive control (e.g., Silymarin).
-
Assessment of Liver Enzymes: Collect the cell culture supernatant and measure the activities of AST, ALT, and LDH using commercially available kits according to the manufacturer's instructions.[17]
-
Assessment of Oxidative Stress: Lyse the cells and measure the level of MDA, a marker of lipid peroxidation, using a commercial kit.[17]
-
Data Analysis: Compare the levels of liver enzymes and MDA in the this compound-treated groups with the toxic control group to determine the hepatoprotective effect.
Signaling Pathway Diagrams
NF-κB Signaling Pathway in Inflammation
Ganoderic acids have been reported to exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[2][8] this compound may act by preventing the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit of NF-κB and subsequent transcription of pro-inflammatory genes.
Apoptosis Signaling Pathway in Cancer Cells
Ganoderic acids can induce apoptosis in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This compound may trigger apoptosis by activating caspases, downregulating anti-apoptotic proteins (e.g., Bcl-2), and upregulating pro-apoptotic proteins (e.g., Bax), leading to the release of cytochrome c from mitochondria and subsequent cell death.
References
- 1. d-nb.info [d-nb.info]
- 2. Molecular mechanisms of the chemical constituents from anti-inflammatory and antioxidant active fractions of Ganoderma neo-japonicum Imazeki - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Novel Approach to Enhancing Ganoderic Acid Production by Ganoderma lucidum Using Apoptosis Induction | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. Ganoderma lucidum ethanol extract inhibits the inflammatory response by suppressing the NF-κB and toll-like receptor pathways in lipopolysaccharide-stimulated BV2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo hepatoprotective effect of ganodermanontriol against t-BHP-induced oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory activity on mice of extract of Ganoderma lucidum grown on rice via modulation of MAPK and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ganoderma lucidum inhibits inducible nitric oxide synthase expression in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protective effects of Ganoderma lucidum spore on cadmium hepatotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | C33H46O9 | CID 21633082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 13. Inhibitory kinetics and bioactivities of Nuciferine and Methyl Ganoderate on Mucor miehei lipase and 3T3-L1 preadipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ganoderic acids suppress growth and angiogenesis by modulating the NF-κB signaling pathway in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Methyl Ganoderate A | C31H46O7 | CID 21632954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Induction of apoptosis by ethanol extracts of Ganoderma lucidum in human gastric carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assays to Determine the Cytotoxicity of Methyl Ganoderate H
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl ganoderate H is a triterpenoid compound isolated from the medicinal mushroom Ganoderma lucidum. Triterpenoids from this fungus, collectively known as ganoderic acids and their derivatives, have garnered significant interest for their potential therapeutic properties, including anticancer activities. While specific cytotoxic data for this compound is not extensively available in the public domain, numerous studies on structurally similar ganoderic acids have demonstrated their ability to induce cell death in various cancer cell lines.
These application notes provide a comprehensive guide to utilizing common cell-based assays for evaluating the cytotoxic effects of this compound. The protocols and mechanistic insights are primarily based on the established activities of related ganoderic acids, such as ganoderic acid A, DM, and T. Therefore, the presented data and signaling pathways should be considered as a foundational framework for initiating investigations into the specific cytotoxic profile of this compound. The primary mechanisms of cytotoxicity associated with Ganoderma triterpenoids involve the induction of apoptosis and cell cycle arrest, often mediated by the p53 and caspase signaling pathways.
Data Presentation: Cytotoxicity of Related Ganoderic Acids
The following table summarizes the cytotoxic activities (IC50 values) of various ganoderic acids against different human cancer cell lines, as reported in the scientific literature. This data serves as a reference for the expected range of cytotoxic potency for triterpenoids from Ganoderma lucidum.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Ganoderic Acid A | HepG2 | Hepatocellular Carcinoma | 187.6 (24h), 203.5 (48h) | [1] |
| SMMC7721 | Hepatocellular Carcinoma | 158.9 (24h), 139.4 (48h) | [1] | |
| Ganoderic Acid DM | MCF-7 | Breast Cancer | Not specified | |
| Ganoderic Acid T | 95-D | Lung Cancer | Not specified | |
| Ganoderiol F | MCF-7 | Breast Cancer | 6.35 |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product.
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Target cancer cell line (e.g., HeLa, HepG2, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
MTT solution (5 mg/mL in PBS), sterile-filtered
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well microplate, sterile
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100 The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Materials:
-
This compound
-
Target cancer cell line
-
Complete cell culture medium
-
LDH assay kit (commercially available)
-
96-well microplate
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired treatment period.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 10-30 minutes), protected from light.
-
Stop Reaction (if applicable): Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of Treated - Absorbance of Spontaneous Release) / (Absorbance of Maximum Release - Absorbance of Spontaneous Release)] x 100
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
This compound
-
Target cancer cell line
-
Complete cell culture medium
-
Annexin V-FITC/PI apoptosis detection kit
-
Binding buffer (provided in the kit)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in the binding buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add Annexin V-FITC and PI to the cell suspension according to the kit's protocol and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within one hour of staining.
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
References
Application Notes and Protocols: Studying the Mechanism of Action of Methyl Ganoderate H
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Methyl ganoderate H is a triterpenoid compound isolated from Ganoderma lucidum, a mushroom with a long history of use in traditional medicine. Recent scientific investigations have highlighted its potential as a therapeutic agent, particularly in oncology. This document provides a detailed overview of the mechanism of action of this compound and related ganoderic acids, along with protocols for key experiments to facilitate further research and drug development. Ganoderic acids, including this compound, have been shown to exert their anti-cancer effects through the induction of apoptosis and cell cycle arrest in various cancer cell lines.
Data Presentation
The following tables summarize the quantitative data on the cytotoxic and cell cycle inhibitory effects of ganoderic acids from various studies.
Table 1: Cytotoxicity of Ganoderic Acid Derivatives in Cancer Cell Lines
| Compound | Cell Line | IC50 Value | Reference |
| Ganoderma lucidum extract | MDA-MB 231 | 25.38 µg/mL | [1] |
| Ganoderma lucidum extract | SW 620 | 47.90 µg/mL | [1] |
| Ganoderma sinensis extract (GSE) | HepG2 | 70.14 µg/mL | [2] |
| Ganoderma lucidum extract (ESAC) | MDA-MB-231 | ~60 µg/mL | [3] |
| Ganoderma lucidum extract (ESAC) | MCF-7 | ~100 µg/mL | [3] |
| Ganoderma lucidum methanolic extract (GLME) | K-562 | 291 µg/mL | [4] |
| Ganoderma lucidum methanolic extract (GLME) | MCF-7 | 598 µg/mL | [4] |
Table 2: Effect of Ganoderic Acid Derivatives on Cell Cycle Distribution
| Treatment | Cell Line | Concentration | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | Reference |
| Ganoderic Acid Me | 95-D, H1299, HCT-116 p53+/+, HCT-116 p53-/- | Not Specified | G1 arrest observed | Not Specified | Not Specified | [5] |
| Ganoderma sinensis extract (GSE) | HepG2 | 50 µg/mL | Reduced | No change | 30.8 ± 1.4 | [2] |
| Ganoderma sinensis extract (GSE) | HepG2 | 100 µg/mL | Reduced | No change | 42.2 ± 2.6 | [2] |
| Control (for GSE) | HepG2 | 0 µg/mL | Not Specified | Not Specified | 21.03 ± 1.10 | [2] |
Signaling Pathways
This compound and other ganoderic acids exert their anti-cancer effects by modulating key signaling pathways involved in apoptosis and cell cycle regulation.
Apoptosis Induction Pathway
Ganoderic acids, such as Ganoderic acid Me, have been demonstrated to induce apoptosis through a mitochondria-mediated pathway.[6] This involves the upregulation of pro-apoptotic proteins like p53 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2.[6] This shift in the Bax/Bcl-2 ratio leads to a decrease in the mitochondrial membrane potential and the release of cytochrome c into the cytosol.[6] Cytochrome c then activates a caspase cascade, including caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death.[6]
Apoptosis induction pathway of this compound.
Cell Cycle Arrest Pathway
Ganoderic acids can also induce cell cycle arrest, primarily at the G1 phase.[5][7] This is often mediated by the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclins. For instance, Ganoderic acid DM has been shown to decrease the protein levels of CDK2, CDK6, and cyclin D1.[7] This leads to the hypophosphorylation of the retinoblastoma protein (Rb), which then remains bound to the E2F transcription factor, preventing the transcription of genes required for S-phase entry and thereby causing G1 arrest.
Cell cycle arrest pathway induced by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the mechanism of action of this compound.
Experimental Workflow
A typical workflow for investigating the mechanism of action of this compound involves a series of in vitro assays to determine its effects on cancer cell viability, apoptosis, and cell cycle progression.
Experimental workflow for studying this compound.
Cell Culture and Treatment
-
Cell Lines: Human cancer cell lines (e.g., MCF-7, MDA-MB-231 for breast cancer; HepG2 for liver cancer; HCT-116 for colon cancer) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO). Cells are seeded in culture plates and allowed to attach overnight. The medium is then replaced with fresh medium containing various concentrations of this compound or DMSO as a vehicle control.
Cytotoxicity Assay (MTT Assay)
-
Seeding: Seed cells in a 96-well plate at a density of 5 x 10^3 cells/well and incubate overnight.
-
Treatment: Treat the cells with a series of concentrations of this compound for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.
Cell Cycle Analysis
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
-
Protein Extraction: After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk and then incubate with primary antibodies against target proteins (e.g., p53, Bax, Bcl-2, caspases, CDKs, cyclins, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis can be used for quantification.
These protocols provide a framework for the systematic investigation of the molecular mechanisms underlying the anti-cancer effects of this compound. The specific concentrations and incubation times should be optimized for each cell line and experimental setup.
References
- 1. mdpi.com [mdpi.com]
- 2. Extract of Ganoderma sinensis spores induces cell cycle arrest of hepatoma cell via endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ganoderma lucidum extract induces G1 cell cycle arrest, and apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ganoderma lucidum methanolic extract as a potent phytoconstituent: characterization, in-vitro antimicrobial and cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ganoderic acid DM, a natural triterpenoid, induces DNA damage, G1 cell cycle arrest and apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Experimental Models of Methyl Ganoderate H and Related Triterpenoids from Ganoderma lucidum
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl ganoderate H is a lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum (Reishi). Triterpenoids from Ganoderma lucidum are recognized for a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. These compounds have been shown to modulate key signaling pathways involved in cell proliferation, apoptosis, and metastasis. This document provides a detailed overview of in vivo experimental models, protocols, and data presentation relevant to the study of Ganoderma triterpenoids, which can be adapted for investigating the therapeutic potential of this compound.
Quantitative Data Summary
The following tables summarize quantitative data from in vivo studies on triterpenoid-rich extracts of Ganoderma lucidum. This data can be used as a reference for expected effect sizes and for designing new experiments with purified compounds like this compound.
Table 1: In Vivo Anti-Tumor Efficacy of Ganoderma lucidum Extracts
| Animal Model | Tumor Cell Line | Treatment | Dosage | Tumor Inhibition Rate (%) | Reference |
| Syngeneic C57BL/6 mice | B16 mouse melanoma | Methanol extract (GLme) | Not Specified | Stronger than purified extract | [1][2] |
| Syngeneic C57BL/6 mice | B16 mouse melanoma | Purified methanol extract (GLpme) | Not Specified | Weaker than total extract | [1][2] |
| Mice | S180 sarcoma | Ganoderma extracts | 1g/kg/d, ig | 15.6 | [3] |
| Mice | S180 sarcoma | Ganoderma extracts | 2g/kg/d, ig | 19.0 | [3] |
| Mice | S180 sarcoma | Ganoderma extracts | 4g/kg/d, ig | 39.1 | [3] |
| Mice | H22 hepatocarcinoma | Ganoderma extracts | 1g/kg/d, ig | 28.8 | [3] |
| Mice | H22 hepatocarcinoma | Ganoderma extracts | 2g/kg/d, ig | 38.5 | [3] |
| Mice | H22 hepatocarcinoma | Ganoderma extracts | 4g/kg/d, ig | 44.6 | [3] |
| Mice | S180 sarcoma | Ganoderma spores oil | 1.2g/kg/d, ig | 30.9 | [3] |
| Mice | H22 hepatocarcinoma | Ganoderma spores oil | 1.2g/kg/d, ig | 44.9 | [3] |
Experimental Protocols
The following are detailed protocols for key in vivo experiments based on studies of Ganoderma lucidum extracts. These can be adapted for studies with this compound.
Murine Xenograft Model for Anti-Tumor Activity
This protocol describes the establishment of a tumor xenograft model in mice to evaluate the anti-tumor effects of a test compound.
Materials:
-
6-8 week old immunocompromised mice (e.g., BALB/c nude mice or C57BL/6 mice for syngeneic models).
-
Cancer cell line (e.g., B16 mouse melanoma, S180 sarcoma, H22 hepatocarcinoma).
-
Phosphate Buffered Saline (PBS), sterile.
-
Trypan blue solution.
-
Hemocytometer.
-
Test compound (this compound) dissolved in a suitable vehicle (e.g., corn oil, 0.5% carboxymethylcellulose).
-
Positive control drug (e.g., 5-fluorouracil, doxorubicin).
-
Vehicle control.
-
Calipers for tumor measurement.
-
Animal balance.
Procedure:
-
Cell Culture and Preparation: Culture the selected cancer cell line under appropriate conditions. On the day of inoculation, harvest the cells by trypsinization, wash with sterile PBS, and resuspend in PBS at a concentration of 1 x 10^7 cells/mL. Check cell viability using trypan blue; it should be >95%.
-
Tumor Inoculation: Subcutaneously inject 0.1 mL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.
-
Animal Grouping and Treatment:
-
Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomly divide the mice into experimental groups (n=8-10 per group):
-
Vehicle Control group.
-
Positive Control group.
-
Test Compound groups (at least 3 different doses).
-
-
Administer the test compound, positive control, or vehicle daily via the desired route (e.g., oral gavage, intraperitoneal injection).
-
-
Monitoring:
-
Measure tumor volume and body weight every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Observe the general health and behavior of the animals.
-
-
Endpoint and Sample Collection:
-
Euthanize the mice when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a set duration (e.g., 21 days).
-
Excise the tumors, weigh them, and fix a portion in formalin for histological analysis. Snap-freeze the remaining tissue for molecular analysis (e.g., Western blot, PCR).
-
Collect blood samples for hematological and biochemical analysis.
-
Harvest major organs (liver, kidney, spleen, etc.) for toxicity assessment.
-
Data Analysis:
-
Calculate the tumor inhibition rate (%) using the formula: [(Average tumor weight of control group - Average tumor weight of treated group) / Average tumor weight of control group] x 100.
-
Analyze differences in tumor growth curves and final tumor weights between groups using appropriate statistical tests (e.g., ANOVA).
Caenorhabditis elegans Lifespan and Healthspan Assays
C. elegans is a valuable model for studying aging and longevity. This protocol is adapted from studies on Methyl ganoderate E.[4][5][6][7]
Materials:
-
Wild-type N2 C. elegans strain.
-
E. coli OP50 strain.
-
Nematode Growth Medium (NGM) agar plates.
-
Fluorodeoxyuridine (FUDR) to prevent progeny from hatching.
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).
-
M9 buffer.
Procedure:
-
Synchronization of Worms: Grow a large population of C. elegans and obtain a synchronized population of L1 larvae by bleaching gravid adults.
-
Treatment:
-
Seed NGM plates with E. coli OP50 and allow a bacterial lawn to grow.
-
Add the test compound to the surface of the NGM plates at various concentrations. Include a vehicle control.
-
Transfer synchronized L1 larvae to the prepared plates.
-
-
Lifespan Assay:
-
Incubate the worms at 20°C.
-
Starting from day 1 of adulthood, score the number of living and dead worms daily. A worm is considered dead if it does not respond to gentle prodding with a platinum wire.
-
Transfer the worms to fresh plates every 2-3 days to separate them from their progeny.
-
-
Healthspan Assays (Optional):
-
Motility: Measure pharyngeal pumping rate or body bending frequency at different ages.
-
Stress Resistance: Expose aged worms to stressors like heat (thermal stress) or paraquat (oxidative stress) and measure survival.
-
Protein Aggregation: Use transgenic strains expressing fluorescently tagged proteins (e.g., amyloid-beta) to quantify the effect of the compound on age-related protein aggregation.
-
Data Analysis:
-
Generate survival curves and analyze for statistical significance using the log-rank (Mantel-Cox) test.
-
Compare healthspan parameters between treated and control groups using appropriate statistical tests.
Visualization of Pathways and Workflows
Signaling Pathways
The anti-tumor effects of Ganoderma lucidum triterpenoids are often attributed to their ability to induce apoptosis and cell cycle arrest.
Caption: Proposed signaling pathways for the anti-cancer effects of this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo anti-tumor study.
Caption: General experimental workflow for an in vivo xenograft model.
By providing these detailed protocols, data summaries, and visual aids based on closely related compounds, this document aims to equip researchers with the necessary tools to design and execute robust in vivo studies to elucidate the therapeutic potential of this compound.
References
- 1. Anticancer properties of Ganoderma lucidum methanol extracts in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-Tumor Effects and Mechanisms of Ganoderma Extracts and Spores Oil – CICTA [cicta.net]
- 4. Ganoderma lucidum methyl ganoderate E extends lifespan and modulates aging-related indicators in Caenorhabditis elegans - Food & Function (RSC Publishing) [pubs.rsc.org]
- 5. Ganoderma lucidum methyl ganoderate E extends lifespan and modulates aging-related indicators in Caenorhabditis elegans. | Semantic Scholar [semanticscholar.org]
- 6. Ganoderma lucidum methyl ganoderate E extends lifespan and modulates aging-related indicators in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Methyl Ganoderate E Extends Lifespan in Caenorhabditis elegans
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl ganoderate E (MGE), a triterpenoid isolated from the medicinal mushroom Ganoderma lucidum, has demonstrated significant anti-aging properties in the model organism Caenorhabditis elegans.[1][2][3][4][5] Research indicates that MGE extends the lifespan of these nematodes and enhances their resistance to various environmental stressors.[1][3][5] The underlying mechanisms of this lifespan extension are linked to the activation of key stress resistance and longevity pathways, including the DAF-16/FOXO and SKN-1/Nrf2 signaling pathways.[1][3][5] These application notes provide a comprehensive overview of the effects of MGE in C. elegans, along with detailed protocols for replicating the key experiments that demonstrate its anti-aging and stress-protective effects.
Data Presentation
The following tables summarize the quantitative data on the effects of Methyl Ganoderate E and other relevant Ganoderma lucidum compounds on the lifespan and stress resistance of C. elegans.
Table 1: Effect of Methyl Ganoderate E on Lifespan and Aging Markers in C. elegans
| Parameter | Treatment Group | Result | Reference |
| Mean Lifespan Extension | 10 µg/mL MGE | 26% increase | [1][3][5] |
| Lipofuscin Accumulation | 10 µg/mL MGE | 63% reduction | |
| Lipofuscin Accumulation | 20 µg/mL MGE | 62% reduction | |
| DAF-16::GFP Nuclear Localization | 10 µg/mL MGE | 3.5-fold increase | [3] |
Table 2: Effect of Methyl Ganoderate E and Ganoderma lucidum Polysaccharides on Stress Resistance in C. elegans
| Stressor | Treatment Group | Endpoint | Result | Reference |
| Thermal Stress (35°C) | 10 µg/mL MGE | Survival | Significantly enhanced resistance | [1] |
| Oxidative Stress (Paraquat) | G. lucidum water extract | Survival | Effective promotion of resistance | [2] |
| Heavy Metal Stress (Cu2+, Cd2+, Mn2+, Ni2+) | G. lucidum Polysaccharides | Survival & Locomotion | Significant improvement | [6] |
Table 3: Effect of Ganoderma lucidum Triterpenoids and Polysaccharides on Antioxidant Enzyme Activity
| Treatment Group | Enzyme | Result | Organism/System | Reference |
| G. lucidum Triterpenoids | SOD, CAT | Significant increase | S180 and H22 tumor-bearing mice | [7] |
| G. lucidum Polysaccharides | SOD, CAT | Regulation of activity under heavy metal stress | C. elegans | [6] |
| Ganoderic Acid D | SOD, GSH-Px | Significant increase | d-galactose-induced aging in mice | [8] |
Signaling Pathways and Experimental Workflow
The lifespan-extending effects of Methyl Ganoderate E in C. elegans are mediated through the activation of the DAF-16/FOXO and SKN-1/Nrf2 signaling pathways.
Caption: MGE inhibits the Insulin/IGF-1 pathway, promoting DAF-16 nuclear translocation and activating SKN-1, leading to increased stress resistance and lifespan.
The following diagram outlines a typical experimental workflow to assess the effects of Methyl Ganoderate E on C. elegans.
Caption: Experimental workflow for evaluating the effects of MGE on C. elegans.
This logical diagram illustrates the relationship between MGE treatment and the observed anti-aging phenotypes.
Caption: Logical flow from MGE treatment to increased lifespan via activation of key transcription factors.
Experimental Protocols
C. elegans Lifespan Assay
Objective: To determine the effect of Methyl Ganoderate E on the lifespan of C. elegans.
Materials:
-
Nematode Growth Medium (NGM) agar plates
-
E. coli OP50
-
M9 buffer
-
Fluorodeoxyuridine (FUDR) solution (to prevent progeny from hatching)
-
Methyl Ganoderate E (MGE)
-
DMSO (vehicle control)
-
Platinum wire worm pick
-
Stereomicroscope
-
20°C incubator
Protocol:
-
Prepare NGM plates containing FUDR and either MGE (at desired concentrations, e.g., 10 µg/mL) or DMSO (vehicle control). The final concentration of DMSO should not exceed 0.1%.
-
Seed the plates with a lawn of E. coli OP50 and allow it to grow overnight at room temperature.
-
Synchronize a population of wild-type (N2) C. elegans by standard hypochlorite treatment to obtain a population of L1 larvae.
-
Transfer the synchronized L1 larvae to the prepared NGM plates.
-
Incubate the plates at 20°C.
-
Starting from day 1 of adulthood, score the number of living and dead worms daily. A worm is considered dead if it does not respond to gentle prodding with a platinum wire pick.
-
Transfer the surviving worms to fresh plates every 2-3 days to avoid contamination and ensure a consistent food source.
-
Continue scoring until all worms have died.
-
Analyze the data using survival analysis software to generate survival curves and calculate mean and maximum lifespan.
Oxidative Stress Resistance Assay
Objective: To assess the ability of Methyl Ganoderate E to protect C. elegans from oxidative stress.
Materials:
-
Synchronized young adult C. elegans (pre-treated with MGE or vehicle)
-
M9 buffer
-
Paraquat or Juglone solution (oxidative stressor)
-
96-well microtiter plate
-
Stereomicroscope
Protocol:
-
Synchronize and grow C. elegans to young adulthood on NGM plates containing either MGE or vehicle control as described in the lifespan assay protocol.
-
Prepare a solution of paraquat (e.g., 100 mM) or juglone (e.g., 250 µM) in M9 buffer.
-
Transfer approximately 15-20 young adult worms per well into a 96-well plate.
-
Add the paraquat or juglone solution to each well.
-
Incubate the plate at 20°C.
-
Score the number of surviving and dead worms at regular intervals (e.g., every hour for paraquat, or after a fixed time for juglone).
-
Calculate the percentage of survival at each time point.
Thermal Stress Resistance Assay (Thermotolerance)
Objective: To evaluate the effect of Methyl Ganoderate E on the ability of C. elegans to survive heat stress.
Materials:
-
Synchronized young adult C. elegans (pre-treated with MGE or vehicle)
-
NGM plates
-
35°C incubator
-
Stereomicroscope
Protocol:
-
Grow synchronized worms to young adulthood on NGM plates with MGE or vehicle control at 20°C.
-
Transfer the young adult worms to fresh NGM plates.
-
Place the plates in a 35°C incubator.
-
Score the number of surviving and dead worms at regular intervals (e.g., every 2 hours).
-
Calculate the percentage of survival at each time point to determine thermotolerance.
Reactive Oxygen Species (ROS) Measurement
Objective: To quantify the intracellular levels of ROS in C. elegans following treatment with Methyl Ganoderate E.
Materials:
-
Synchronized C. elegans (treated with MGE or vehicle)
-
M9 buffer
-
2',7'-dichlorodihydrofluorescein diacetate (H2DCF-DA)
-
Fluorometer or fluorescence microscope
Protocol:
-
Grow synchronized worms on NGM plates with MGE or vehicle control.
-
Wash the worms off the plates with M9 buffer and wash them several times to remove bacteria.
-
Resuspend the worms in M9 buffer containing H2DCF-DA (e.g., 25 µM).
-
Incubate in the dark for 1-2 hours at 20°C.
-
Wash the worms several times with M9 buffer to remove excess dye.
-
Mount the worms on an agarose pad on a microscope slide.
-
Measure the fluorescence intensity of individual worms using a fluorescence microscope equipped with a GFP/FITC filter set. Alternatively, homogenize the worm population and measure the fluorescence in a plate reader.
-
Normalize the fluorescence intensity to the size of the worm or the protein concentration of the lysate.
Lipofuscin Quantification
Objective: To measure the accumulation of the age-related pigment lipofuscin in C. elegans treated with Methyl Ganoderate E.
Materials:
-
Aged, synchronized C. elegans (treated with MGE or vehicle)
-
M9 buffer
-
Sodium azide (for immobilization)
-
Fluorescence microscope with a DAPI or Texas Red filter
Protocol:
-
Grow synchronized worms on NGM plates with MGE or vehicle control for an extended period (e.g., 10-14 days).
-
Wash the aged worms with M9 buffer.
-
Mount the worms on an agarose pad containing sodium azide.
-
Capture fluorescence images of the intestinal region of the worms using a fluorescence microscope.
-
Quantify the mean fluorescence intensity of the intestinal autofluorescence using image analysis software (e.g., ImageJ).
Superoxide Dismutase (SOD) Activity Assay
Objective: To determine the effect of Methyl Ganoderate E on the activity of the antioxidant enzyme SOD in C. elegans.
Materials:
-
Synchronized C. elegans (treated with MGE or vehicle)
-
Lysis buffer
-
Sonicator or homogenizer
-
Commercial SOD assay kit
-
Spectrophotometer
Protocol:
-
Grow a large population of synchronized worms on NGM plates with MGE or vehicle control.
-
Collect and wash the worms thoroughly with M9 buffer.
-
Homogenize the worm pellet in cold lysis buffer using a sonicator or homogenizer.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., Bradford or BCA).
-
Measure the SOD activity in the supernatant using a commercial SOD assay kit according to the manufacturer's instructions. This typically involves measuring the inhibition of a colorimetric reaction.
-
Normalize the SOD activity to the protein concentration of the lysate.
References
- 1. Ganoderma lucidum methyl ganoderate E extends lifespan and modulates aging-related indicators in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The anti-oxidation and anti-aging effects of Ganoderma lucidum in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Ganoderma lucidum methyl ganoderate E extends lifespan and modulates aging-related indicators in Caenorhabditis elegans. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. thescipub.com [thescipub.com]
- 7. Triterpenoids of Ganoderma lucidum inhibited S180 sarcoma and H22 hepatoma in mice by regulating gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ganoderic acid D prevents oxidative stress‐induced senescence by targeting 14‐3‐3ε to activate CaM/CaMKII/NRF2 signaling pathway in mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Analytical Techniques for Ganoderic Acid Determination in Ganoderma tsugae: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderma tsugae, a member of the Ganodermataceae family, is a mushroom with a long history of use in traditional medicine, particularly in East Asia. Its therapeutic properties are largely attributed to a diverse group of triterpenoids known as ganoderic acids. These compounds exhibit a wide range of pharmacological activities, including anti-tumor, immunomodulatory, and hepatoprotective effects. Accurate and reliable quantification of ganoderic acids is crucial for the quality control of G. tsugae raw materials and finished products, as well as for advancing research into their therapeutic potential.
This document provides detailed application notes and protocols for the determination of ganoderic acids in G. tsugae, focusing on High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) techniques.
Quantitative Data Summary
The following tables summarize the quantitative data for various ganoderic acids identified in Ganoderma tsugae samples from different studies. These data highlight the variability in ganoderic acid content, emphasizing the need for standardized analytical methods.
Table 1: Content of Nine Ganoderic Acids in Commercial Ganoderma tsugae Products [1][2]
| Ganoderic Acid | Sample 1 (mg/g) | Sample 2 (mg/g) | Sample 3 (mg/g) | Sample 4 (mg/g) | Sample 5 (mg/g) | Sample 6 (mg/g) |
| Ganoderic Acid A | 0.83 ± 0.03 | 0.51 ± 0.02 | 0.62 ± 0.02 | 0.29 ± 0.01 | 0.15 ± 0.01 | 0.11 ± 0.01 |
| Ganoderic Acid B | 0.21 ± 0.01 | 0.13 ± 0.01 | 0.15 ± 0.01 | 0.07 ± 0.00 | 0.04 ± 0.00 | 0.03 ± 0.00 |
| Ganoderic Acid C | 0.35 ± 0.01 | 0.22 ± 0.01 | 0.26 ± 0.01 | 0.12 ± 0.01 | 0.06 ± 0.00 | 0.05 ± 0.00 |
| Ganoderic Acid D | 0.11 ± 0.00 | 0.07 ± 0.00 | 0.08 ± 0.00 | 0.04 ± 0.00 | 0.02 ± 0.00 | 0.02 ± 0.00 |
| Ganoderic Acid E | 0.18 ± 0.01 | 0.11 ± 0.01 | 0.13 ± 0.01 | 0.06 ± 0.00 | 0.03 ± 0.00 | 0.03 ± 0.00 |
| Ganoderic Acid C5 | 0.14 ± 0.01 | 0.09 ± 0.00 | 0.10 ± 0.00 | 0.05 ± 0.00 | 0.02 ± 0.00 | 0.02 ± 0.00 |
| Ganoderic Acid C6 | 0.16 ± 0.01 | 0.10 ± 0.00 | 0.12 ± 0.00 | 0.05 ± 0.00 | 0.03 ± 0.00 | 0.02 ± 0.00 |
| Ganoderic Acid G | 0.25 ± 0.01 | 0.15 ± 0.01 | 0.18 ± 0.01 | 0.09 ± 0.00 | 0.05 ± 0.00 | 0.04 ± 0.00 |
| Ganoderenic Acid D | 0.07 ± 0.00 | 0.04 ± 0.00 | 0.05 ± 0.00 | 0.02 ± 0.00 | 0.01 ± 0.00 | 0.01 ± 0.00 |
| Total | 2.30 | 1.42 | 1.69 | 0.79 | 0.41 | 0.33 |
Table 2: HPLC Method Validation Parameters for Ganoderic Acid Analysis [1][3]
| Ganoderic Acid | Linear Range (µg/mL) | Correlation Coefficient (r²) | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) |
| Ganoderic Acid A | 2.3 - 230.0 | 0.9998 | 0.58 | 1.92 | 98.75 ± 2.15 |
| Ganoderic Acid B | 1.2 - 123.0 | 0.9999 | 0.31 | 1.02 | 101.23 ± 1.98 |
| Ganoderic Acid C | 1.2 - 117.0 | 0.9997 | 0.30 | 0.99 | 99.54 ± 2.33 |
| Ganoderic Acid D | 1.0 - 103.0 | 0.9999 | 0.26 | 0.86 | 102.01 ± 1.87 |
| Ganoderic Acid E | 0.9 - 93.0 | 0.9996 | 0.23 | 0.76 | 97.89 ± 2.54 |
| Ganoderic Acid C5 | 0.7 - 65.0 | 0.9995 | 0.16 | 0.53 | 103.56 ± 1.76 |
| Ganoderic Acid C6 | 0.7 - 73.0 | 0.9990 | 0.18 | 0.60 | 96.85 ± 2.89 |
| Ganoderic Acid G | 1.6 - 157.0 | 0.9998 | 0.40 | 1.32 | 105.09 ± 1.55 |
| Ganoderenic Acid D | 0.8 - 80.0 | 0.9999 | 0.20 | 0.66 | 99.87 ± 2.01 |
Experimental Protocols
Protocol 1: Extraction of Ganoderic Acids from Ganoderma tsugae Fruiting Bodies
This protocol details the solvent extraction method for obtaining a triterpenoid-rich fraction from the fruiting bodies of G. tsugae.
Materials:
-
Dried and powdered Ganoderma tsugae fruiting bodies
-
95% Ethanol
-
Ethyl acetate
-
Hexane
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Separatory funnel
-
Filter paper
Procedure:
-
Ethanol Extraction: Extract the powdered G. tsugae (1 kg) with 95% ethanol (3 x 5 L) at room temperature for 24 hours for each extraction.
-
Concentration: Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Solvent Partitioning: Suspend the crude extract in water and partition successively with hexane and ethyl acetate.
-
Acidic Fractionation: Wash the ethyl acetate fraction with 5% NaHCO₃ solution to separate the acidic components.
-
Acidification and Re-extraction: Acidify the NaHCO₃ solution with HCl to pH 2-3 and extract with ethyl acetate.
-
Drying and Evaporation: Dry the resulting ethyl acetate layer over anhydrous Na₂SO₄, filter, and evaporate to dryness to yield the acidic ethyl acetate soluble material (AESM), which is rich in ganoderic acids.[1]
Caption: Workflow for the extraction of ganoderic acids.
Protocol 2: HPLC Analysis of Ganoderic Acids in Ganoderma tsugae
This protocol outlines the reversed-phase HPLC method for the separation and quantification of nine ganoderic acids.[1][3]
Instrumentation and Conditions:
-
HPLC System: Agilent 1100 series or equivalent, equipped with a quaternary pump, autosampler, column oven, and diode array detector (DAD).
-
Column: Lichrosorb RP-18 (250 x 4.6 mm, 5 µm).
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: 2% Acetic acid in water.
-
Gradient Elution:
-
0-80 min: 20% A, 80% B
-
80-120 min: 33.3% A, 66.7% B
-
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 252 nm.
-
Injection Volume: 20 µL.
Sample Preparation:
-
Accurately weigh 0.5 g of the powdered G. tsugae sample.
-
Add 10 mL of methanol and sonicate for 30 minutes.
-
Centrifuge the mixture at 3000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm membrane filter prior to HPLC injection.
Standard Preparation:
-
Prepare individual stock solutions of ganoderic acid standards (e.g., Ganoderic Acid A, B, C, D, E, C5, C6, G, and Ganoderenic Acid D) in methanol at a concentration of 1 mg/mL.
-
Prepare a mixed standard working solution by diluting the stock solutions with methanol.
-
Generate a calibration curve by preparing a series of dilutions of the mixed standard solution.
Caption: Workflow for HPLC analysis of ganoderic acids.
Protocol 3: UPLC-MS/MS Analysis of Ganoderic Acids
This protocol provides a rapid and sensitive method for the simultaneous determination of multiple ganoderic acids using UPLC-MS/MS.[4]
Instrumentation and Conditions:
-
UPLC System: Waters ACQUITY UPLC or equivalent.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: ACQUITY UPLC BEH C18 (100 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: (A representative gradient is provided, which may require optimization)
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-5% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Sample and Standard Preparation: Follow the same procedures as described in Protocol 2, using methanol as the solvent.
MRM Transitions: Specific precursor-to-product ion transitions for each ganoderic acid must be determined by infusing individual standards into the mass spectrometer.
Caption: Workflow for UPLC-MS/MS analysis.
Conclusion
The protocols and data presented provide a comprehensive guide for the analytical determination of ganoderic acids in Ganoderma tsugae. The choice between HPLC-DAD and UPLC-MS/MS will depend on the specific requirements of the analysis, such as the desired sensitivity, selectivity, and the number of target compounds. Adherence to these detailed methods will ensure accurate and reproducible results, facilitating the quality control and further research of this medicinally important mushroom.
References
Application Note: High-Speed Counter-Current Chromatography for Triterpene Purification
Audience: Researchers, scientists, and drug development professionals.
Introduction: High-Speed Counter-Current Chromatography (HSCCC) is a sophisticated liquid-liquid partition chromatography technique that eliminates the need for a solid support matrix, thereby preventing the irreversible adsorption of samples.[1][2] This method is particularly effective for the separation and purification of natural products, including triterpenes, which exhibit a wide range of polarities and structural similarities.[2][3] The advantages of HSCCC include high sample recovery, low solvent consumption, and the ability to handle crude extracts, making it a powerful tool for drug discovery and development.[1] This document provides a detailed overview, experimental protocols, and key performance data for the application of HSCCC in triterpene purification.
Quantitative Data Summary
The successful purification of various triterpenes using HSCCC has been reported in numerous studies. The following table summarizes the key experimental parameters and results from selected applications, providing a comparative overview for researchers.
| Triterpene(s) Purified | Source Material | HSCCC Solvent System (v/v) | Stationary/Mobile Phase | Flow Rate (mL/min) | Speed (rpm) | Sample (mg) | Yield (mg) | Purity (%) |
| Esculentoside A, B, C, D | Radix Phytolaccae | Chloroform-Methanol-Water (4:4:2) | Upper/Lower | 1.5 | 800 | 150 | 46.3, 21.8, 7.3, 13.6 | 96.7, 99.2, 96.5, 97.8 |
| Aurelianolide A, B | Athenaea fasciculata | n-Hexane-Ethyl Acetate-Methanol-Water (4:8:2:4) | Organic/Aqueous | Not Specified | Not Specified | 200 | 78.9, 54.3 | 95.0, 88.5 |
| Corosolic Acid, Nigranoic Acid | Schisandra chinensis | Chloroform-n-Butanol-Methanol-Water (10:0.5:7:4) | Upper/Lower | Not Specified | Not Specified | 100 | 16.4, 9.5 | 96.3, 98.9 |
| 23-O-acetylshengmanol-3-O-β-D-xylopyranoside, Cimiracemoside D, etc. | Actaea racemosa | n-Hexane-Acetone-Ethyl Acetate-2-Propanol-Ethanol-Water (3.5:1:2:1:0.5:2) | Not Specified | Not Specified | Not Specified | Not Specified | 17.4, 19.5, 7.1, 5.9 | 96.8, 96.2, 97.9, 98.4 |
| Ursolic Acid, Ursolic Acid Lactone | Eucalyptus hybrid | n-Hexane-Ethyl Acetate-Methanol-Water (1:2:1.5:1) with 2% Ammonia in mobile phase | Not Specified/Aqueous | Not Specified | Not Specified | 1500 | 145, 72 | 95.4, 94.8 |
| Boscartol A, New Triterpenoids | Olibanum | Petroleum Ether-Ethyl Acetate-Methanol-Water (1:0.8:1.1:0.6) | Not Specified | Not Specified | Not Specified | 210 | 30.1, 35.5, 12.3 | Not Specified |
Experimental Protocols
This section outlines a generalized, multi-step protocol for the purification of triterpenes from a crude plant extract using HSCCC.
Part 1: Crude Sample Preparation
-
Extraction: The source material (e.g., dried roots, leaves) is percolated with a suitable solvent, such as 70% ethanol, to produce a crude extract.[4]
-
Drying: The solvent is evaporated under reduced pressure to yield the dry crude extract.[4]
-
Fractionation (Optional but Recommended): To enrich the triterpene content, the crude extract is dissolved in water and partitioned with a solvent like ethyl acetate. The ethyl acetate phase, containing the saponin-rich fraction, is collected and evaporated.[4] This fraction is then used for HSCCC separation.
Part 2: HSCCC Solvent System Selection and Preparation
The selection of an appropriate two-phase solvent system is the most critical step for a successful HSCCC separation.[1][4] The goal is to find a system where the target triterpenes have an ideal partition coefficient (K), typically between 0.5 and 2.0.[1][4]
-
Screening: Several solvent systems, such as the n-hexane-ethyl acetate-methanol-water (HEMWat) or chloroform-methanol-water systems, are prepared at different volume ratios.[2][4]
-
Determining the Partition Coefficient (K):
-
Add a small amount of the crude extract (approx. 1.5 mg) to a test tube containing equal volumes (e.g., 1.5 mL) of the equilibrated upper and lower phases of the chosen solvent system.[4][5]
-
Shake the tube vigorously to ensure thorough mixing and partitioning of the compounds.[4]
-
Allow the two phases to separate completely.
-
Analyze an aliquot from both the upper and lower phases by HPLC.
-
Calculate the K value by dividing the peak area of the target compound in the upper (stationary) phase by the peak area in the lower (mobile) phase.[4][5]
-
-
System Preparation: Once an optimal solvent system is chosen, prepare a sufficient volume for the HSCCC run. The mixture should be thoroughly shaken in a separatory funnel and allowed to equilibrate at room temperature. The two phases are then separated and degassed by sonication before use.[4][5]
Part 3: HSCCC Instrument Operation and Separation
-
Column Preparation: Fill the entire multilayer coil column with the selected stationary phase (typically the upper phase for normal-phase separation).[5]
-
System Equilibration: Pump the mobile phase into the column at a specific flow rate (e.g., 1.5 mL/min) while the apparatus rotates at a set speed (e.g., 800 rpm).[4][5] Continue until the mobile phase emerges from the column outlet and hydrodynamic equilibrium is established, indicated by a stable baseline and retention of the stationary phase.[4]
-
Sample Injection: Dissolve a precisely weighed amount of the crude extract (e.g., 120 mg) in a mixture of both phases (e.g., 4 mL of upper phase and 4 mL of lower phase).[4][5] Inject this solution into the column through the sample loop.
-
Elution and Fraction Collection: Continue pumping the mobile phase. Monitor the effluent using a suitable detector, such as an Evaporative Light Scattering Detector (ELSD), which is ideal for compounds with low UV absorbance like many triterpene saponins.[4][5] Collect fractions at regular intervals.
-
Analysis: Monitor the collected fractions by Thin-Layer Chromatography (TLC) or HPLC to identify and pool the fractions containing the pure target compounds.[2]
Part 4: Purity Assessment and Structural Identification
-
Purity Confirmation: The purity of the isolated triterpenes is determined by HPLC analysis.[4][6]
-
Structure Elucidation: The chemical structures of the purified compounds are identified and confirmed using spectroscopic methods such as Mass Spectrometry (ESI-MS), and Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR).[4][7]
Visualized Workflows and Relationships
General Experimental Workflow
The following diagram illustrates the complete workflow for triterpene purification, from initial extraction to final analysis.
Caption: Workflow for Triterpene Purification using HSCCC.
HSCCC Parameter Optimization Logic
Successful separation depends on the careful optimization of several interdependent parameters. The diagram below shows the logical relationship between these key factors.
References
- 1. Counter-current chromatography for the separation of terpenoids: a comprehensive review with respect to the solvent systems employed - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Separation and purification of triterpene saponins from roots of Radix phytolaccae by high-speed countercurrent chromatography coupled with evaporative light scattering detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Purification of two triterpenoids from Schisandra chinensis by macroporous resin combined with high-speed counter-current chromatography. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Analysis of Ganoderic Acids Using High-Performance Liquid Chromatography (HPLC)
Introduction
Ganoderic acids are a class of highly oxygenated lanostane-type triterpenoids found predominantly in Ganoderma species, particularly Ganoderma lucidum. These compounds are recognized for their wide range of pharmacological activities, including anti-tumor, anti-inflammatory, and hepatoprotective effects. Accurate and reliable quantification of ganoderic acids is crucial for the quality control of Ganoderma-derived products and for research into their therapeutic applications. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of ganoderic acids. This document provides detailed application notes and protocols for the analysis of ganoderic acids using HPLC, intended for researchers, scientists, and drug development professionals.
Experimental Protocols
1. Sample Preparation
The extraction of ganoderic acids from the fungal matrix is a critical step for successful HPLC analysis. Several methods have been reported, with the choice of solvent and extraction technique influencing the efficiency.
Protocol 1: Ultrasonic Extraction with Methanol
This method is effective for extracting a broad range of triterpenes.
-
Apparatus: Ultrasonic bath, centrifuge, rotary evaporator.
-
Reagents: 100% Methanol.
-
Procedure:
-
Grind the dried fruiting bodies or mycelia of Ganoderma into a fine powder (100 mesh).
-
Weigh 0.5 g of the powder and place it into a flask.
-
Add 20 mL of 100% methanol to the flask.
-
Perform ultrasonication for 90 minutes.[1]
-
After extraction, centrifuge the mixture to separate the supernatant from the solid residue.
-
Collect the supernatant and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the dried extract in a known volume of methanol for HPLC analysis.
-
Protocol 2: Ethanolic Extraction
An alternative "green" chemistry approach using ethanol.
-
Apparatus: Sonicator, centrifuge.
-
Reagents: 80% Ethanol.
-
Procedure:
2. HPLC Analysis
The following protocols outline various validated HPLC methods for the separation and quantification of different ganoderic acids.
Method 1: Analysis of Ganoderic Acids A and B
This method is suitable for the quantification of two of the most common ganoderic acids.[3][4]
-
HPLC System: Agilent 1260 Infinity HPLC system or equivalent.[3][4]
-
Mobile Phase: Gradient elution of acetonitrile and 0.1% acetic acid.[3][4]
-
Column Temperature: 30°C.[5]
Method 2: Analysis of a Broader Range of Ganoderic Acids
This method allows for the separation of a larger number of ganoderic acids.
-
Column: C18 reverse-phase column.[6]
-
Mobile Phase: Gradient elution of acetonitrile and 2% acetic acid.[6]
-
Flow Rate: 0.8 mL/min.[6]
-
Detection Wavelength: 252 nm.[6]
Method 3: "Green" Chemistry Approach for Ganoderic Acids T and S
This method utilizes a more environmentally friendly mobile phase.
-
Mobile Phase: Absolute ethanol (A) and 0.5% aqueous acetic acid (B).[2]
-
Elution Program: Isocratic mode with 65% A for 40 minutes.[2]
-
Flow Rate: 0.8 mL/min.[2]
-
Detection Wavelength: 243 nm.[2]
Data Presentation
The quantitative data from various studies on the content of specific ganoderic acids in Ganoderma species are summarized in the tables below for easy comparison.
Table 1: Quantitative Analysis of Ganoderic Acids A and B in Ganoderma spp. [4]
| Ganoderic Acid | Concentration Range (µg/g) |
| Ganoderic Acid A | 827.50 - 2010.36 |
| Ganoderic Acid B | 16.64 - 916.89 |
Table 2: Validation Parameters for the Quantification of Ganoderic Acids T and S [2]
| Parameter | Ganoderic Acid T | Ganoderic Acid S |
| Correlation Coefficient (r²) | 0.998 | 1.000 |
| Limit of Detection (LOD) | < 2.2 µg/mL | < 2.2 µg/mL |
Table 3: Recovery and Precision Data for HPLC Analysis of Ganoderic Acids [6]
| Ganoderic Acid | Recovery (%) | Intraday RSD (%) | Interday RSD (%) |
| Nine representative GAs | 96.85 - 105.09 | 0.8 - 4.8 | 0.7 - 5.1 |
Mandatory Visualizations
Caption: Experimental workflow for HPLC analysis of ganoderic acids.
References
- 1. An Improved HPLC-DAD Method for Quantitative Comparisons of Triterpenes in Ganoderma lucidum and Its Five Related Species Originating from Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A Validated Reverse-Phase HPLC Method for Quantitative Determination of Ganoderic Acids A and B in Cultivated Strains of Ganoderma spp. (Agaricomycetes) Indigenous to India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dl.begellhouse.com [dl.begellhouse.com]
- 5. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jfda-online.com [jfda-online.com]
Illuminating the Structural Complexity of Ganoderic Acids: An Application Note and Protocol for NMR and MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids isolated from the medicinal mushroom Ganoderma lucidum, have garnered significant attention for their diverse and potent pharmacological activities. These activities, which include antitumor, anti-inflammatory, and hepatoprotective effects, are intrinsically linked to their complex and varied chemical structures. The precise elucidation of these structures is paramount for understanding their structure-activity relationships and for the development of new therapeutic agents. This document provides detailed application notes and experimental protocols for the structural identification of ganoderic acids using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), two of the most powerful analytical techniques in natural product chemistry.
Application Notes
The structural elucidation of ganoderic acids presents a significant challenge due to the presence of a common lanostane skeleton with numerous and varied oxygen-containing functional groups at different positions. Mass spectrometry provides crucial information regarding the molecular weight and elemental composition, as well as characteristic fragmentation patterns that can help identify key structural motifs. NMR spectroscopy, particularly two-dimensional (2D) techniques, is indispensable for unequivocally establishing the planar structure and relative stereochemistry of these complex molecules.
Mass Spectrometry (MS) in Ganoderic Acid Analysis
Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for the initial analysis of crude extracts and purified fractions of Ganoderma. Atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) are commonly employed ionization techniques.[1][2] Tandem mass spectrometry (MS/MS) experiments are particularly useful for obtaining structural information through collision-induced dissociation (CID), which generates characteristic fragmentation patterns. For instance, a common fragmentation pathway for many ganoderic acids involves the cleavage of the side chain, providing valuable diagnostic information.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structure Elucidation
While MS provides valuable clues, NMR spectroscopy is the gold standard for the complete structure determination of novel ganoderic acids. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically required.
-
1D NMR:
-
¹H NMR provides information about the number and chemical environment of protons in the molecule.
-
¹³C NMR reveals the number of carbon atoms and their hybridization states.
-
Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are used to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR:
-
Correlation Spectroscopy (COSY): Identifies proton-proton (¹H-¹H) spin-spin couplings, allowing for the tracing of proton networks within the molecule.
-
Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a map of all C-H bonds.
-
Heteronuclear Multiple Bond Correlation (HMBC): Detects long-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for connecting different spin systems and establishing the overall carbon skeleton.
-
Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY): Identifies protons that are close in space, providing essential information for determining the relative stereochemistry of the molecule.
-
By systematically analyzing the data from these experiments, researchers can piece together the complete three-dimensional structure of a ganoderic acid.
Experimental Workflow for Structure Elucidation
The general workflow for the structural identification of ganoderic acids from Ganoderma species is a multi-step process that combines extraction, purification, and spectroscopic analysis.
Figure 1: Experimental workflow for the isolation and structure elucidation of ganoderic acids.
Experimental Protocols
1. Extraction and Isolation of Ganoderic Acids
This protocol provides a general method for the extraction and preliminary purification of ganoderic acids from Ganoderma lucidum.
-
Materials:
-
Dried and powdered fruiting bodies or mycelia of Ganoderma lucidum.
-
95% Ethanol
-
Chloroform
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., n-hexane, ethyl acetate, methanol)
-
Rotary evaporator
-
Chromatography columns
-
-
Procedure:
-
Macerate the powdered Ganoderma material with 95% ethanol at room temperature for 24-48 hours. Repeat the extraction process 2-3 times.
-
Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. Ganoderic acids are typically enriched in the chloroform and ethyl acetate fractions.
-
Concentrate the chloroform and/or ethyl acetate fractions to dryness.
-
Subject the dried extract to silica gel column chromatography. Elute with a gradient of n-hexane-ethyl acetate, followed by ethyl acetate-methanol to separate the components based on polarity.
-
Monitor the fractions by thin-layer chromatography (TLC). Combine fractions containing compounds with similar TLC profiles.
-
Further purify the combined fractions using preparative high-performance liquid chromatography (HPLC) on a C18 column to isolate individual ganoderic acids.
-
2. LC-MS and LC-MS/MS Analysis
This protocol outlines a general method for the analysis of ganoderic acids by LC-MS.
-
Instrumentation:
-
HPLC system with a C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mass spectrometer with an ESI or APCI source.
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A typical gradient could be: 0-10 min, 20-40% B; 10-30 min, 40-70% B; 30-40 min, 70-100% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry Parameters:
-
Ionization Mode: Negative ion mode is often preferred for acidic compounds.
-
Mass Range: m/z 100-1000.
-
Source Parameters: Optimize nebulizer gas flow, drying gas flow and temperature, and capillary voltage according to the instrument manufacturer's recommendations.
-
MS/MS: For fragmentation studies, select the precursor ion of interest and apply appropriate collision energy.
-
3. NMR Sample Preparation and Data Acquisition
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified ganoderic acid in approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, or pyridine-d₅).
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire 1D (¹H, ¹³C, DEPT-135) and 2D (COSY, HSQC, HMBC, NOESY/ROESY) spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Use standard pulse programs provided by the spectrometer manufacturer.
-
Optimize acquisition parameters (e.g., number of scans, relaxation delay) to obtain spectra with a good signal-to-noise ratio.
-
Data Presentation
The following tables summarize representative quantitative data for a selection of ganoderic acids.
Table 1: Representative ¹H and ¹³C NMR Data for Ganoderic Acid A in CDCl₃
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| 1 | 35.4 | 1.25, m; 1.85, m |
| 2 | 28.1 | 1.95, m; 2.10, m |
| 3 | 218.2 | - |
| 4 | 47.5 | - |
| 5 | 50.8 | 1.55, m |
| 6 | 21.2 | 2.05, m; 2.20, m |
| 7 | 78.9 | 4.65, dd, J = 8.0, 4.0 |
| 8 | 145.8 | - |
| 9 | 140.9 | - |
| 10 | 38.9 | - |
| 11 | 205.1 | - |
| 12 | 49.8 | 2.55, d, J = 12.0; 2.70, d, J = 12.0 |
| 13 | 45.3 | - |
| 14 | 51.1 | - |
| 15 | 78.1 | 4.90, s |
| 16 | 36.4 | 2.15, m; 2.30, m |
| 17 | 48.2 | 2.45, m |
| 18 | 18.7 | 0.95, s |
| 19 | 19.3 | 1.20, s |
| 20 | 36.1 | 2.50, m |
| 21 | 18.5 | 1.05, d, J = 6.5 |
| 22 | 34.5 | 2.35, m; 2.60, m |
| 23 | 200.5 | - |
| 24 | 128.4 | 6.15, s |
| 25 | 146.3 | - |
| 26 | 170.1 | - |
| 27 | 21.4 | 2.10, s |
| 28 | 28.2 | 1.15, s |
| 29 | 24.3 | 1.10, s |
| 30 | 22.8 | 1.25, s |
Data is compiled from various literature sources and should be used for reference purposes.
Table 2: HR-MS and MS/MS Fragmentation Data for Selected Ganoderic Acids
| Ganoderic Acid | Molecular Formula | [M-H]⁻ (m/z) | Key MS/MS Fragments (m/z) |
| Ganoderic Acid A | C₃₀H₄₂O₇ | 513.2801 | 495 ([M-H-H₂O]⁻), 469 ([M-H-CO₂]⁻) |
| Ganoderic Acid B | C₃₀H₄₄O₇ | 515.2958 | 497 ([M-H-H₂O]⁻), 471 ([M-H-CO₂]⁻) |
| Ganoderic Acid C2 | C₃₀H₄₂O₇ | 513.2801 | 495 ([M-H-H₂O]⁻), 469 ([M-H-CO₂]⁻) |
| Ganoderic Acid D | C₃₀H₄₄O₆ | 499.3009 | 481 ([M-H-H₂O]⁻), 455 ([M-H-CO₂]⁻) |
| Ganoderic Acid H | C₃₀H₄₄O₇ | 515.2958 | 497 ([M-H-H₂O]⁻), 471 ([M-H-CO₂]⁻) |
Fragmentation patterns can vary depending on the instrument and collision energy.
Logical Relationship of Spectroscopic Techniques
The successful elucidation of a ganoderic acid structure relies on the synergistic interpretation of data from various spectroscopic techniques.
Figure 2: Logical relationship of spectroscopic techniques in structure elucidation.
Conclusion
The structural characterization of ganoderic acids is a critical step in the exploration of their therapeutic potential. The combined application of mass spectrometry and a suite of NMR experiments provides a robust platform for the unambiguous identification of these complex natural products. The protocols and data presented herein serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development who are engaged in the study of these fascinating and medicinally important compounds.
References
Application Notes and Protocols for Investigating the Anti-Aging Properties of Methyl Ganoderate H
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderma lucidum, a well-regarded mushroom in traditional medicine, is a rich source of bioactive triterpenoids, many of which are being explored for their therapeutic potential, including anti-aging effects.[1][2] While several ganoderic acids and their derivatives have demonstrated promising activities such as antioxidant, anti-inflammatory, and even lifespan extension in model organisms, specific data on the anti-aging properties of Methyl Ganoderate H is currently limited in published scientific literature.[3][4][5]
This document provides a proposed framework for the systematic investigation of this compound as a potential anti-aging agent. The following application notes and protocols are based on established methodologies for evaluating anti-aging compounds and draw hypotheses from the known biological activities of structurally related triterpenoids isolated from Ganoderma lucidum.[6][7][8]
Hypothesized Mechanisms of Action
Based on the activities of other Ganoderma triterpenoids, it is hypothesized that this compound may exert anti-aging effects through one or more of the following mechanisms:
-
Antioxidant and Anti-inflammatory Activity: Many ganoderic acids possess potent antioxidant and anti-inflammatory properties, which are crucial for combating the chronic low-grade inflammation and oxidative stress associated with aging ("inflammaging").[9][10] Ganoderic acid H, the carboxylic acid form of this compound, has been noted for its biological activities, which may include modulation of inflammatory pathways.[11][12]
-
Modulation of Cellular Senescence: Compounds like Ganoderic Acid A have been shown to act as senotherapeutics, preventing cellular senescence.[7] Ganoderic acid D has also been found to protect human amniotic mesenchymal stem cells from oxidative stress-induced senescence.[8]
-
Activation of Stress Resistance Pathways: Triterpenoids from Ganoderma lucidum have been shown to extend the lifespan of the model organism Caenorhabditis elegans by modulating stress-resistance pathways. For instance, Methyl Ganoderate E extends lifespan through daf-16, hsf-1, and skn-1 dependent pathways.[4][5][13]
-
Sirtuin and AMPK Activation: While direct evidence is lacking for this compound, other natural compounds are known to activate sirtuin and AMPK signaling pathways, which are key regulators of metabolism and longevity.[10][14][15]
Proposed Experimental Workflow
The following diagram outlines a logical progression for investigating the anti-aging properties of this compound, from initial in vitro screening to in vivo validation.
In Vitro Investigations: Application Notes and Protocols
A series of in vitro assays are proposed to provide initial insights into the bioactivity of this compound.
Assessment of Antioxidant and Anti-inflammatory Activity
Application Note: These initial biochemical and cell-based assays will determine if this compound can mitigate oxidative stress and inflammation, key drivers of the aging process.
Data Presentation:
| Assay | Endpoint Measured | Positive Control | Expected Outcome for this compound |
| DPPH Radical Scavenging Assay | Reduction in DPPH absorbance | Ascorbic Acid | Dose-dependent increase in scavenging activity |
| Cellular Antioxidant Assay (CAA) | Inhibition of ROS-induced fluorescence | Quercetin | Dose-dependent reduction in intracellular ROS |
| Nitric Oxide (NO) Inhibition Assay | Reduction of nitrite in LPS-stimulated RAW 264.7 macrophages | Dexamethasone | Dose-dependent inhibition of NO production |
| Cytokine Release Assay (ELISA) | Quantification of pro-inflammatory cytokines (e.g., TNF-α, IL-6) | Dexamethasone | Dose-dependent reduction in cytokine secretion |
Experimental Protocols:
-
Protocol 1: DPPH Radical Scavenging Assay
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add serial dilutions of this compound.
-
Add a freshly prepared solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of scavenging activity relative to a vehicle control.
-
-
Protocol 2: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) for 24 hours to induce NO production.
-
Collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent.
-
Measure the absorbance at 540 nm and calculate the percentage of NO inhibition.
-
Perform a cell viability assay (e.g., MTT) to rule out cytotoxicity.
-
Evaluation of Effects on Cellular Senescence
Application Note: These assays will investigate whether this compound can prevent or reverse the phenotype of cellular senescence, a hallmark of aging.
Data Presentation:
| Assay | Cell Model | Senescence Inducer | Endpoint Measured | Expected Outcome for this compound |
| Senescence-Associated β-Galactosidase (SA-β-Gal) Staining | Human Dermal Fibroblasts (HDFs) | Doxorubicin or H₂O₂ | Percentage of blue-stained (senescent) cells | Dose-dependent decrease in SA-β-Gal positive cells |
| p16INK4a and p21WAF1/Cip1 Expression (Western Blot/qPCR) | HDFs | Doxorubicin or H₂O₂ | Protein and mRNA levels of senescence markers | Dose-dependent reduction in p16 and p21 expression |
| Senescence-Associated Secretory Phenotype (SASP) Profiling (ELISA/Multiplex) | HDFs | Doxorubicin or H₂O₂ | Levels of SASP factors (e.g., IL-6, IL-8, MMPs) | Dose-dependent decrease in SASP factor secretion |
Experimental Protocol:
-
Protocol 3: SA-β-Gal Staining in Human Dermal Fibroblasts (HDFs)
-
Culture primary HDFs in appropriate media.
-
Induce senescence by treating the cells with a sub-lethal dose of doxorubicin or H₂O₂ for a specified period.
-
Remove the senescence inducer and treat the cells with various concentrations of this compound for several days.
-
Fix the cells with a formaldehyde/glutaraldehyde solution.
-
Wash the cells and incubate them with the SA-β-Gal staining solution at 37°C overnight in a dry incubator (no CO₂).
-
Observe the cells under a microscope and quantify the percentage of blue-stained cells.
-
Investigation of Key Longevity-Associated Signaling Pathways
Application Note: Based on the known mechanisms of other anti-aging compounds, it is prudent to investigate the effect of this compound on the AMPK/SIRT1 pathway. This pathway is a central regulator of cellular energy metabolism and stress resistance.
Data Presentation:
| Assay | Cell Model | Endpoint Measured | Expected Outcome for this compound |
| Western Blot | HDFs or other relevant cell lines | Phosphorylation of AMPK (p-AMPK) and its substrate ACC (p-ACC) | Dose- and time-dependent increase in p-AMPK and p-ACC |
| SIRT1 Activity Assay | Nuclear extracts from treated cells | Deacetylation of a fluorogenic SIRT1 substrate | Dose-dependent increase in SIRT1 activity |
Experimental Protocol:
-
Protocol 4: Western Blot for AMPK Activation
-
Culture cells to 70-80% confluency.
-
Treat cells with various concentrations of this compound for different time points (e.g., 1, 6, 24 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against p-AMPK, total AMPK, p-ACC, and total ACC.
-
Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
-
In Vivo Investigations: Caenorhabditis elegans Lifespan Assay
Application Note: C. elegans is a powerful model organism for aging research due to its short lifespan and genetically tractable nature. A lifespan assay in C. elegans can provide the first in vivo evidence of the pro-longevity effects of this compound.[16]
Data Presentation:
| Strain | Treatment | Mean Lifespan (Days) | Maximum Lifespan (Days) | % Increase in Mean Lifespan | p-value |
| Wild-type (N2) | Vehicle Control | N/A | N/A | ||
| Wild-type (N2) | This compound (X µM) | ||||
| daf-16 mutant | Vehicle Control | N/A | N/A | ||
| daf-16 mutant | This compound (X µM) | ||||
| skn-1 mutant | Vehicle Control | N/A | N/A | ||
| skn-1 mutant | This compound (X µM) |
Experimental Protocol:
-
Protocol 5: C. elegans Lifespan Assay
-
Maintain wild-type (N2) and mutant strains of C. elegans on Nematode Growth Medium (NGM) plates seeded with E. coli OP50.
-
Synchronize worm populations by bleaching gravid adults to isolate eggs.
-
Allow eggs to hatch and develop to the L4 larval stage.
-
Transfer L4 larvae to NGM plates containing the vehicle control or different concentrations of this compound, along with a proliferation inhibitor (e.g., FUDR) to prevent progeny production.
-
Incubate plates at 20°C.
-
Score the number of living and dead worms daily or every other day. Worms are considered dead if they do not respond to gentle prodding with a platinum wire.
-
Censor worms that crawl off the plate, have a "burst" vulva, or die from internal hatching.
-
Plot survival curves (Kaplan-Meier) and perform statistical analysis (log-rank test) to determine if this compound significantly extends lifespan.
-
To investigate the mechanism, repeat the lifespan assay in mutant strains for key longevity pathways (e.g., daf-16, skn-1). If the lifespan extension is lost in a mutant strain, it suggests that the corresponding gene is required for the compound's effect.
-
Concluding Remarks
The protocols and application notes outlined in this document provide a comprehensive starting point for the investigation of this compound as a potential anti-aging compound. While direct evidence is currently lacking, the strong anti-aging potential of other triterpenoids from Ganoderma lucidum provides a solid rationale for this line of inquiry. The proposed workflow, from in vitro screening of antioxidant and anti-senescence properties to in vivo validation in a model organism, will enable a thorough evaluation of this compound and its mechanisms of action. Positive results from these studies would warrant further investigation in vertebrate models of aging.
References
- 1. Emerging Roles of Ganoderma Lucidum in Anti-Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aginganddisease.org [aginganddisease.org]
- 4. researchgate.net [researchgate.net]
- 5. Ganoderma lucidum methyl ganoderate E extends lifespan and modulates aging-related indicators in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Long-Term Administration of Triterpenoids From Ganoderma lucidum Mitigates Age-Associated Brain Physiological Decline via Regulating Sphingolipid Metabolism and Enhancing Autophagy in Mice [frontiersin.org]
- 7. High-content screening identifies ganoderic acid A as a senotherapeutic to prevent cellular senescence and extend healthspan in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Molecular mechanisms of the chemical constituents from anti-inflammatory and antioxidant active fractions of Ganoderma neo-japonicum Imazeki - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Antioxidant, antibacterial, antitumor, antifungal, antiviral, anti-inflammatory, and nevro-protective activity of Ganoderma lucidum: An overview [frontiersin.org]
- 11. FR2830758A1 - Cosmetic use of ganoderic acids for the treatment of cutaneous aging, cortico-induced apoptosis, cutaneous inflammation and adipocytary metabolism disorders - Google Patents [patents.google.com]
- 12. scielo.org.mx [scielo.org.mx]
- 13. Ganoderma lucidum methyl ganoderate E extends lifespan and modulates aging-related indicators in Caenorhabditis elegans - Food & Function (RSC Publishing) [pubs.rsc.org]
- 14. A Review of Ganoderma Triterpenoids and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anti-inflammatory Effects of Ganoderma lucidum Triterpenoid in Human Crohn's Disease Associated with Downregulation of NF-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Biologically active metabolites of the genus Ganoderma: Three decades of myco-chemistry research [scielo.org.mx]
Troubleshooting & Optimization
Technical Support Center: Optimizing Methyl Ganoderate H Extraction from Ganoderma
Welcome to the technical support center for the extraction of Methyl Ganoderate H and other triterpenoids from Ganoderma species. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance to optimize extraction yields and troubleshoot common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it extracted from Ganoderma?
A1: this compound is a lanostane-type triterpenoid found in various species of the Ganoderma mushroom, commonly known as Lingzhi or Reishi.[1][2] Triterpenoids from Ganoderma, including a range of ganoderic acids, are a major focus of research due to their diverse and potent biological activities, which include antitumor, anti-inflammatory, and immunomodulatory effects.[3][4] this compound, specifically, has been noted for its moderate inhibitory effect on nitric oxide (NO) production.[2]
Q2: Which extraction method is most effective for maximizing the yield of triterpenoids like this compound?
A2: The most effective method depends on available equipment and desired outcomes (e.g., yield, purity, extraction time). Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are often more efficient than traditional methods.[5][6] UAE, for instance, has been shown to markedly enhance the recovery of triterpenoids.[7][8] Supercritical Fluid Extraction (SFE) with CO₂ is another advanced method that can yield high-purity extracts and is particularly effective for nonpolar compounds.[9][10] However, conventional methods like maceration with ethanol can also be optimized to achieve significant yield increases.[1]
Q3: What is the most critical parameter influencing the extraction yield?
A3: The choice of solvent is one of the most critical factors. Triterpenoids are generally polar compounds, and ethanol is a widely used and effective solvent.[11] The concentration of ethanol is a key variable to optimize; concentrations between 70% and 95% are frequently reported as optimal for triterpenoid extraction.[11][12][13] Other significant parameters include extraction temperature, extraction time, and the ratio of solvent to solid material.[6][7]
Troubleshooting Guide
Q: My triterpenoid yield is consistently low. What are the likely causes and how can I fix this?
A: Low yield is a common issue that can stem from several factors throughout the experimental workflow. Use the following guide to diagnose and address the problem.
Troubleshooting Logic for Low Extraction Yield
References
- 1. Extraction optimisation and isolation of triterpenoids from Ganoderma lucidum and their effect on human carcinoma cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Ganoderic acids-rich ethanol extract from Ganoderma lucidum protects against alcoholic liver injury and modulates intestinal microbiota in mice with excessive alcohol intake - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of ultrasonic-assisted extraction of polysaccharides and triterpenoids from the medicinal mushroom Ganoderma lucidum and evaluation of their in vitro antioxidant capacities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Extraction of triterpenoids and phenolic compounds from Ganoderma lucidum: optimization study using the response surface methodology - Food & Function (RSC Publishing) [pubs.rsc.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. sensors.myu-group.co.jp [sensors.myu-group.co.jp]
- 10. researchgate.net [researchgate.net]
- 11. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 12. pjbt.org [pjbt.org]
- 13. Ultrasound-assisted extraction of neuroprotective antioxidants from Ganoderma lucidum - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Large-Scale Production of Methyl Ganoderate H
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale production of Methyl Ganoderate H.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its large-scale production challenging?
This compound is a bioactive triterpenoid compound found in medicinal mushrooms of the Ganoderma species. Its production in large quantities is challenging due to the complex multi-step biosynthesis, low natural abundance in the fungal mycelium and fruiting bodies, and the intricate extraction and purification processes required to achieve high purity.
Q2: What are the primary approaches for producing this compound?
The primary methods for producing this compound and other ganoderic acids involve:
-
Fungal Fermentation: Cultivating Ganoderma species (e.g., Ganoderma lucidum) in liquid or solid-state fermentation and then extracting the target compound.
-
Heterologous Synthesis: Engineering microorganisms like yeast (Saccharomyces cerevisiae) to express the biosynthetic pathway genes for ganoderic acid production.[1][2]
Q3: How can the yield of this compound be improved during fermentation?
Yield enhancement strategies focus on optimizing culture conditions and employing elicitors. Key factors include:
-
Nutrient Media Optimization: Adjusting carbon and nitrogen sources, pH, and temperature.[3]
-
Elicitation: Adding signaling molecules like methyl jasmonate (MeJA) or salicylic acid (SA) to the culture to induce the expression of genes in the ganoderic acid biosynthesis pathway.[4][5]
-
Two-Stage Culture: Implementing a two-stage cultivation strategy, which can be more efficient for ganoderic acid production.[6]
-
Genetic Engineering: Overexpressing key regulatory genes, such as laeA, which has been shown to be a positive regulator of ganoderic acid biosynthesis.[7]
Troubleshooting Guide
Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Suboptimal Culture Conditions | - Verify and optimize carbon and nitrogen sources in the fermentation medium. Fructose and yeast extract have been shown to be effective for some Ganoderma species.[3] - Ensure the pH of the medium is optimal (typically in the range of 4.5-7.0 for Ganoderma species).[3] - Maintain the optimal temperature for mycelial growth and secondary metabolite production (generally 25-30°C).[3] |
| Insufficient Induction of Biosynthesis Pathway | - Introduce elicitors such as methyl jasmonate (MeJA) or salicylic acid (SA) into the culture. Optimization of elicitor concentration and timing of addition is crucial.[4][5] - Consider stressors like nanoparticles (e.g., TiO2) which have been reported to trigger chemical defense and stimulate ganoderic acid production.[8] |
| Inefficient Strain | - Screen different strains of Ganoderma for higher production of ganoderic acids. - Consider genetic modification of the production strain to overexpress key enzymes in the biosynthetic pathway. |
| Contamination | - Implement strict aseptic techniques to prevent contamination from bacteria or other fungi like Trichoderma and Mucor, which can inhibit Ganoderma growth. |
Difficulties in Extraction and Purification
| Potential Cause | Troubleshooting Steps |
| Inefficient Extraction Method | - Employ a suitable extraction solvent. Ethanol-water mixtures are commonly used for initial extraction.[9] - Consider advanced extraction techniques such as ultrasonic-assisted extraction or Soxhlet extraction to improve efficiency.[10][11] - For lipophilic compounds, a defatting step with a nonpolar solvent like n-hexane might be necessary.[12] |
| Co-extraction of Impurities | - Utilize multi-step purification protocols. A common workflow involves initial solvent extraction followed by column chromatography (e.g., silica gel, Sephadex LH-20).[9][10] - Preparative High-Performance Liquid Chromatography (HPLC) can be used for final purification to achieve high purity.[10] |
| Degradation of the Compound | - Avoid high temperatures and exposure to strong acids or bases during extraction and purification to prevent degradation of this compound. |
Quantitative Data Summary
Table 1: Effect of Elicitors on Ganoderic Acid (GA) Yield
| Elicitor | Concentration | Timing of Addition | Yield Increase (%) | Reference |
| Methyl Jasmonate (MeJA) | 254 µM | Day 6 of culture | 45.3 | [4] |
| Salicylic Acid (SA) | 200 µM | Not specified | Significant increase | [5] |
| Acetic Acid | 5 mM | 72 hours treatment | Increased content | [5] |
Table 2: Comparison of Extraction Methods for Ganoderma lucidum Spores
| Extraction Method | Solvent | Yield (%) | Reference |
| Soxhlet Extraction | n-hexane | 32.65 | [12] |
| Reflux Extraction | Chloroform | 26.83 | [11] |
| Room Temperature Extraction | n-hexane | 26.43 | [11] |
| Hot Water Extraction | Water | 3.15 | [12] |
Experimental Protocols
Protocol 1: Elicitation of Ganoderic Acid Biosynthesis using Methyl Jasmonate (MeJA)
-
Prepare the Fermentation Culture: Inoculate Ganoderma lucidum into the optimized liquid fermentation medium.
-
Culture Incubation: Incubate the culture under optimal conditions (e.g., 25-30°C, specific agitation or static conditions).
-
Preparation of Elicitor Stock Solution: Prepare a stock solution of Methyl Jasmonate (MeJA) in a suitable solvent (e.g., Tween-20) to ensure its solubility in the aqueous culture medium.
-
Elicitor Addition: On day 6 of the culture, add the MeJA stock solution to the fermentation broth to a final concentration of 254 µM.[4]
-
Continued Incubation: Continue the fermentation for the desired period.
-
Harvest and Extraction: Harvest the mycelia and/or culture broth and proceed with the extraction of ganoderic acids.
Protocol 2: Extraction and Quantification of Ganoderic Acids using HPLC
-
Sample Preparation: Dry the harvested Ganoderma lucidum mycelia and grind it into a fine powder.
-
Extraction:
-
Filtration: Filter the supernatant through a 0.45 µm membrane filter.
-
HPLC Analysis:
-
Inject 10 µL of the filtrate into the HPLC system.[13]
-
Column: C18 reverse-phase column.[14]
-
Mobile Phase: A step gradient of acetonitrile and 0.1% aqueous acetic acid.[14]
-
Detection: UV detector at 252 nm.[14]
-
Quantification: Compare the peak area of this compound with a standard curve prepared from a pure standard of the compound.
-
Visualizations
Biosynthesis Pathway of Ganoderic Acids
The biosynthesis of ganoderic acids, including this compound, originates from the mevalonate (MVA) pathway, leading to the formation of the triterpene backbone, lanosterol. Downstream modifications of lanosterol yield the diverse array of ganoderic acids.
Caption: Proposed biosynthetic pathway of ganoderic acids from Acetyl-CoA.
Experimental Workflow for Yield Improvement
This workflow outlines the key steps for optimizing the production of this compound.
Caption: A logical workflow for enhancing the production yield of this compound.
References
- 1. Chemodiversity, pharmacological activity, and biosynthesis of specialized metabolites from medicinal model fungi Ganoderma lucidum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of mushroom-derived type II ganoderic acids by engineered yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of mycelial growth and cultivation of wild Ganoderma sinense [biotechnologia-journal.org]
- 4. Methyl jasmonate induces ganoderic acid biosynthesis in the basidiomycetous fungus Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | A methyltransferase LaeA regulates ganoderic acid biosynthesis in Ganoderma lingzhi [frontiersin.org]
- 8. Optimization of chemical conditions for metabolites production by Ganoderma lucidum using response surface methodology and investigation of antimicrobial as well as anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN104031107A - Method for extracting ganoderic acid A from ganoderma lucidum - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Purity of Methyl Ganoderate H Isolates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the isolation and purification of Methyl ganoderate H.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues that may arise during the purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Purity of Final Isolate | Inefficient initial extraction. | Optimize the extraction solvent. While various solvents are used for Ganoderma triterpenoids, the choice can significantly impact the profile of extracted compounds. Consider a multi-step extraction with solvents of increasing polarity.[1] |
| Co-elution of structurally similar compounds. | Modify the chromatographic conditions. Adjust the mobile phase composition, gradient, or switch to a different stationary phase (e.g., a different C18 column or an alternative chemistry).[2][3] | |
| Presence of complex matrix components. | Incorporate a sample clean-up step before final purification, such as solid-phase extraction (SPE) or liquid-liquid extraction. | |
| Poor Resolution in HPLC | Inappropriate mobile phase. | Experiment with different solvent systems. A common mobile phase for ganoderic acids is a gradient of acetonitrile and water, often with an acid modifier like formic or acetic acid to improve peak shape.[4][5] |
| Suboptimal column temperature. | Control the column temperature. A stable and optimized temperature (e.g., 30°C) can improve peak resolution and reproducibility.[4] | |
| Column overloading. | Reduce the sample concentration or injection volume. | |
| Low Yield of this compound | Incomplete extraction from the source material. | Increase the extraction time or use techniques like ultrasonication or pressurized liquid extraction to enhance efficiency.[5][6] |
| Degradation of the compound during processing. | Avoid high temperatures and exposure to strong acids or bases. Store extracts and purified fractions at low temperatures. | |
| Loss of compound during solvent evaporation. | Use a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C) to gently remove solvents.[5] | |
| Presence of Unknown Impurities | Contamination from solvents or equipment. | Use high-purity solvents and thoroughly clean all glassware and equipment. |
| Plasticizers leaching from labware or packaging. | Be mindful of potential contamination from plastic materials, especially during extraction with organic solvents.[7] | |
| Natural co-extractives from the Ganoderma species. | Employ orthogonal purification techniques. For example, follow up silica gel chromatography with preparative HPLC. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for the initial extraction of this compound?
A1: The initial extraction of triterpenoids from Ganoderma species is typically performed using organic solvents. A common approach is to use a Soxhlet extractor or ultrasonic bath with solvents like ethanol, methanol, or chloroform.[5][8] The choice of solvent can influence the yield and the profile of co-extracted compounds.[1] For a more targeted extraction of less polar compounds like this compound, ethyl acetate can also be an effective choice.[4]
Q2: How can I effectively separate this compound from other closely related ganoderic acids?
A2: High-Performance Liquid Chromatography (HPLC) is the most powerful technique for separating structurally similar ganoderic acids.[2][3] The use of a high-resolution reversed-phase C18 column with a carefully optimized gradient elution is crucial. A typical mobile phase consists of acetonitrile and water with a small percentage of formic or acetic acid to ensure good peak shape.[4][5] Preparative HPLC can then be used to isolate pure this compound.
Q3: What analytical techniques are best for assessing the purity of my this compound isolate?
A3: Purity assessment should ideally involve multiple analytical techniques. HPLC-UV is a standard method for initial purity checks.[6] For confirmation of identity and detection of co-eluting impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[4][5] Quantitative ¹H-NMR (qNMR) can also be a powerful tool for determining absolute purity, as it is a primary analytical method that does not rely on a reference standard of the same compound.[9]
Q4: My final product is a yellowish powder, but I expected a white crystalline solid. What could be the reason?
A4: A yellowish or off-white color can indicate the presence of pigments or other chromophoric impurities co-extracted from the Ganoderma material. To obtain a white crystalline solid, you may need to perform an additional purification step, such as recrystallization from a suitable solvent system or further chromatographic purification.
Q5: Can I use recrystallization to improve the purity of this compound?
A5: Yes, recrystallization can be an effective final purification step if a suitable solvent or solvent system can be found.[4] This technique is particularly good at removing small amounts of impurities. The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
Experimental Protocols
General Protocol for Isolation and Purification of this compound
This protocol outlines a general workflow for the isolation and purification of this compound from Ganoderma species.
-
Extraction:
-
Grind the dried fruiting bodies of the Ganoderma species into a fine powder.
-
Extract the powder with a suitable organic solvent (e.g., 95% ethanol) using a Soxhlet apparatus or sonication for several hours.
-
Repeat the extraction process multiple times to ensure complete extraction.
-
Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
-
Solvent Partitioning:
-
Dissolve the crude extract in a mixture of water and a non-polar solvent (e.g., ethyl acetate).
-
Perform a liquid-liquid extraction to partition the compounds based on their polarity. Triterpenoids like this compound will preferentially move to the organic phase.
-
Collect the organic phase and evaporate the solvent to yield a triterpenoid-enriched fraction.
-
-
Column Chromatography:
-
Subject the enriched fraction to column chromatography on silica gel.
-
Elute the column with a gradient of increasing polarity, for example, a mixture of hexane and ethyl acetate, or chloroform and methanol.
-
Collect fractions and monitor them by Thin Layer Chromatography (TTC) or HPLC to identify those containing this compound.
-
Combine the fractions containing the target compound.
-
-
Preparative HPLC:
-
Further purify the this compound-containing fractions using preparative reversed-phase HPLC.
-
Use a C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid).
-
Collect the peak corresponding to this compound.
-
-
Final Purification and Purity Assessment:
Data Summary
Table 1: HPLC Conditions for the Analysis of Ganoderic Acids
| Parameter | Condition 1 | Condition 2 |
| Column | Zorbax ODS C18 (4.6 x 250 mm, 5 µm)[6] | Phenomenex Luna C18 (4.6 x 250 mm, 5 µm)[4] |
| Mobile Phase | Gradient Elution[6] | Acetonitrile / 0.1% Aqueous Acetic Acid (Gradient)[4] |
| Flow Rate | Not Specified | 1.0 mL/min[4] |
| Column Temperature | Not Specified | 30°C[4] |
| Detection | Diode-Array Detection (DAD)[6] | Photodiode Array Detector (200-500 nm)[4] |
Visualizations
Caption: Experimental workflow for this compound isolation.
Caption: Troubleshooting logic for low purity isolates.
References
- 1. researchgate.net [researchgate.net]
- 2. High-performance liquid chromatographic analysis for the characterization of triterpenoids from Ganoderma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 4. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ganoderma-market.com [ganoderma-market.com]
- 6. researchgate.net [researchgate.net]
- 7. CN115177645B - Method for removing plasticizer in ganoderma lucidum spore powder - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
stability and degradation of Methyl ganoderate H in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of Methyl ganoderate H in solution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
For long-term storage, this compound solid should be stored at -20°C, where it is reported to be stable for at least four years. A triterpenoid-enriched fraction containing Ganoderic acid H as a major component has been found to be stable for up to one year at room temperature[1].
Q2: What solvents are suitable for dissolving this compound?
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone. It is sparingly soluble in aqueous buffers. For experiments requiring an aqueous solution, it is recommended to first dissolve the compound in a minimal amount of a water-miscible organic solvent like ethanol or DMSO and then dilute it with the aqueous buffer of choice. Be aware that aqueous solutions of some related ganoderic acids are not recommended for storage for more than one day[2].
Q3: What are the primary factors that can cause the degradation of this compound in solution?
The main factors affecting the stability of this compound and related triterpenoids in solution are pH, temperature, and light exposure. Some ganoderic acids have shown susceptibility to degradation in acidic conditions, with an aprotic (lacking acidic protons) environment being more stable[3]. High temperatures can also promote degradation.
Q4: How can I monitor the stability of my this compound solution?
The stability of a this compound solution can be monitored by High-Performance Liquid Chromatography (HPLC) with UV detection. A common method involves a C18 reversed-phase column with a gradient elution using a mobile phase of acetonitrile and acidified water (e.g., with 0.1% acetic acid)[4][5][6]. The detection wavelength is typically set around 252-254 nm[2][4]. A decrease in the peak area of this compound and the appearance of new peaks over time indicate degradation.
Q5: Are there any known degradation products of this compound?
Specific degradation products of this compound have not been extensively characterized in the available literature. However, for a related ganoderic acid, an acid-catalyzed degradation mechanism involving protonation and subsequent removal of a hydroxyl group has been proposed[3]. For triterpenoids in general, degradation pathways can include dehydration and oxidation[7].
Troubleshooting Guides
Issue 1: Unexpected Loss of Biological Activity
| Possible Cause | Troubleshooting Steps |
| Degradation due to improper storage | 1. Verify that the stock solution was stored at or below -20°C and protected from light. 2. Prepare a fresh stock solution from solid this compound. 3. Analyze the old and new stock solutions by HPLC to compare the peak corresponding to this compound. A significant decrease in the peak area of the old stock suggests degradation. |
| Degradation in experimental media | 1. Check the pH of your cell culture or assay buffer. Some ganoderic acids are unstable in acidic conditions[3]. 2. Consider performing a time-course experiment to assess the stability of this compound in your specific experimental medium by HPLC analysis at different time points. 3. If instability is confirmed, consider preparing the working solution immediately before use or adjusting the pH of the medium if experimentally feasible. |
| Precipitation of the compound | 1. Visually inspect the solution for any precipitate. 2. If precipitation is suspected, centrifuge a sample of the solution and analyze the supernatant by HPLC to determine the concentration of dissolved this compound. 3. To improve solubility in aqueous media, ensure the initial stock concentration in the organic solvent is not too high before dilution. Consider using a different co-solvent. |
Issue 2: Appearance of Unknown Peaks in HPLC Analysis
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound | 1. The new peaks likely represent degradation products. 2. Review the handling and storage of the solution. Was it exposed to high temperatures, extreme pH, or light for an extended period? 3. To confirm, you can perform a forced degradation study by intentionally exposing a sample to harsh conditions (e.g., heat, acid, base, oxidizing agent) and comparing the resulting chromatogram with your sample. |
| Contamination | 1. Ensure all solvents and reagents used for sample preparation and HPLC analysis are of high purity and free from contamination. 2. Run a blank injection (solvent only) to rule out contamination from the HPLC system or solvent. |
Data Presentation
Table 1: Stability of Ganoderic Acid H (GA-H) in a Triterpenoid Enriched Fraction (TEF) at Room Temperature
| Time Point | GA-H Content (% of initial) |
| 0 months | 100% |
| 12 months | Stable (quantitative data not specified)[1] |
Note: This data is for a triterpenoid-enriched fraction and not for pure this compound. However, Ganoderic acid H was a major component of this stable fraction.
Table 2: General Stability Information for Ganoderic Acids
| Compound | Condition | Observation | Reference |
| Ganoderic Acid H (in TEF) | Room Temperature | Stable for up to one year | [1] |
| This compound (solid) | -20°C | Stable for ≥ 4 years | Commercial Supplier Data |
| A new ganoderic acid | Aprotic solvents | Optimal stability | [3] |
| A new ganoderic acid | Methanol (acid-catalyzed) | Degradation observed | [3] |
| Ganoderic acid D (aqueous solution) | Room Temperature | Not recommended for storage > 1 day | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Accurately weigh the desired amount of solid this compound.
-
Dissolve the solid in a suitable volume of an appropriate organic solvent (e.g., DMSO, ethanol) to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution, dissolve 5.87 mg of this compound (MW: 586.72 g/mol ) in 1 mL of DMSO.
-
Vortex the solution until the solid is completely dissolved.
-
Store the stock solution in small aliquots at -20°C or below, protected from light.
Protocol 2: HPLC Method for Stability Analysis of this compound
This protocol is a general method based on published procedures for ganoderic acids[4][5][6][8][9].
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
-
Mobile Phase:
-
Solvent A: Water with 0.1% acetic acid (or formic acid).
-
Solvent B: Acetonitrile.
-
-
Gradient Elution:
-
A gradient elution is typically used to separate multiple components. An example gradient is:
-
0-5 min: 20% B
-
5-35 min: 20% to 50% B
-
35-40 min: 50% to 80% B
-
40-45 min: 80% B
-
45-50 min: 80% to 20% B
-
50-60 min: 20% B (equilibration)
-
-
Note: The gradient profile may need to be optimized for your specific column and system.
-
-
Run Parameters:
-
Flow rate: 1.0 mL/min.
-
Column temperature: 30°C.
-
Detection wavelength: 254 nm.
-
Injection volume: 10-20 µL.
-
-
Sample Preparation:
-
Dilute the this compound solution to be tested with the initial mobile phase composition to a suitable concentration within the linear range of the detector.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Analysis:
-
Inject the prepared sample into the HPLC system.
-
Monitor the chromatogram for the peak corresponding to this compound and any new peaks that may indicate degradation products.
-
The stability can be assessed by comparing the peak area of this compound at different time points.
-
Mandatory Visualization
Caption: Workflow for assessing the stability of this compound.
Caption: Potential signaling pathways modulated by this compound.
References
- 1. Pharmacokinetic, Metabolomic, and Stability Assessment of Ganoderic Acid H Based Triterpenoid Enriched Fraction of Ganoderma lucidum P. Karst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. A new ganoderic acid from Ganoderma lucidum mycelia and its stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Validated Reverse-Phase HPLC Method for Quantitative Determination of Ganoderic Acids A and B in Cultivated Strains of Ganoderma spp. (Agaricomycetes) Indigenous to India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetic, Metabolomic, and Stability Assessment of Ganoderic Acid H Based Triterpenoid Enriched Fraction of Ganoderma lucidum P. Karst [mdpi.com]
- 9. jfda-online.com [jfda-online.com]
Technical Support Center: Overcoming Low Solubility of Methyl Ganoderate H in Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low aqueous solubility of Methyl ganoderate H in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum.[1][2] Like many other triterpenoids, it exhibits poor aqueous solubility, which can significantly hinder its study in biological assays, leading to issues with bioavailability, inaccurate dose-response relationships, and potential precipitation in aqueous buffers.[3]
Q2: What are the general solubility properties of this compound?
This compound is a powder that is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[2][4] However, it is practically insoluble in water.[3]
Q3: What is the recommended solvent for preparing a stock solution of this compound?
For most in vitro assays, high-purity DMSO is the recommended solvent for preparing a concentrated stock solution of this compound. It is a powerful, polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds.[4]
Q4: How can I prevent my compound from precipitating when I add it to my aqueous assay medium?
Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue. To mitigate this, it is crucial to ensure that the final concentration of the organic solvent (e.g., DMSO) in the assay medium is kept to a minimum, typically below 0.5% or 1%, to avoid solvent-induced artifacts and cytotoxicity. Additionally, employing sonication or vortexing during the dilution process can aid in dispersion. For particularly problematic cases, consider the solubilization strategies outlined in the troubleshooting guide below.
Quantitative Solubility Data
The following table summarizes the available solubility data for this compound and a related ganoderic acid to provide a reference for researchers.
| Compound | Solvent | Solubility | Reference |
| This compound | Water (25°C) | 1.6E-3 g/L (1.6 µg/mL) | [3] |
| DMSO | Soluble (qualitative) | [4][5] | |
| Chloroform, Dichloromethane, Ethyl Acetate, Acetone | Soluble (qualitative) | [2][4] | |
| Ganoderic Acid H | DMSO | Soluble (qualitative) | [5] |
Troubleshooting Guide for Low Solubility
This guide provides solutions to common problems encountered when working with this compound in assays.
| Problem | Potential Cause | Recommended Solution |
| Compound precipitates immediately upon addition to aqueous buffer. | The compound's solubility limit in the final aqueous solution has been exceeded. The concentration of the organic solvent may be too low to maintain solubility. | 1. Optimize Stock Solution and Dilution: Prepare a high-concentration stock solution in 100% DMSO. When diluting into your aqueous buffer, add the stock solution dropwise while vortexing or sonicating the buffer to ensure rapid and even dispersion. 2. Two-Step Dilution: First, dilute the DMSO stock into a small volume of a water-miscible co-solvent like ethanol. Then, add this intermediate dilution to the final aqueous buffer. This can sometimes improve solubility compared to a direct DMSO-to-aqueous dilution. 3. Use of Surfactants: Incorporate a low concentration of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, into your assay buffer. Surfactants can form micelles that encapsulate the hydrophobic compound and increase its apparent solubility. |
| Inconsistent results or poor dose-response curves. | The compound may be partially precipitating or forming aggregates in the assay medium, leading to variable effective concentrations. | 1. Visual Inspection: Before each experiment, visually inspect your final working solutions for any signs of precipitation or cloudiness. Centrifuge the solution and check for a pellet if you suspect precipitation. 2. Solubility Testing: Perform a simple solubility test by preparing a serial dilution of your compound in the final assay buffer and observing the concentration at which precipitation occurs. This will help you determine the practical upper limit for your assay concentrations. 3. Formulation with Excipients: For more complex applications, consider formulating this compound with solubilizing excipients like cyclodextrins, which can form inclusion complexes with hydrophobic molecules and enhance their aqueous solubility. |
| Cell toxicity observed at low concentrations of the compound. | The observed toxicity may be due to the organic solvent (e.g., DMSO) used for solubilization, or the compound precipitating and forming cytotoxic aggregates. | 1. Solvent Control: Always include a vehicle control in your experiments, which consists of the assay medium with the same final concentration of the solvent used to dissolve this compound. This will help you differentiate between compound-specific effects and solvent-induced toxicity. 2. Minimize Final Solvent Concentration: Aim for the lowest possible final concentration of the organic solvent in your assay, ideally below 0.1% for sensitive cell lines. This may require preparing a more concentrated initial stock solution. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
-
Procedure:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.
-
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
-
Materials:
-
This compound stock solution (in DMSO)
-
Sterile cell culture medium or phosphate-buffered saline (PBS)
-
-
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in your cell culture medium or PBS to achieve the final desired concentrations for your experiment.
-
Crucially: When diluting, add the stock solution to the aqueous medium and immediately vortex or pipette up and down to ensure rapid mixing and prevent precipitation.
-
Ensure the final DMSO concentration in your working solutions is consistent across all treatment groups and does not exceed a level that is toxic to your cells (typically <0.5%).
-
Prepare fresh working solutions for each experiment and use them immediately. Do not store aqueous dilutions of this compound.
-
Signaling Pathway and Experimental Workflow Visualizations
Inhibition of NF-κB Signaling by Ganoderic Acids
Several studies have shown that ganoderic acids, closely related to this compound, can exert their anti-inflammatory and anti-cancer effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[6] This pathway is a central regulator of inflammation, cell proliferation, and apoptosis. The diagram below illustrates the general mechanism by which ganoderic acids may interfere with this pathway.
Caption: Inhibition of the NF-κB signaling pathway by Ganoderic Acids.
Experimental Workflow for Assessing this compound Activity
The following diagram outlines a typical experimental workflow for investigating the biological effects of this compound, taking into account its low solubility.
Caption: A typical workflow for in vitro experiments using this compound.
References
- 1. A Review of Ganoderma Triterpenoids and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 98665-11-3 [amp.chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound | 98665-11-3 [amp.chemicalbook.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Ganoderic acids suppress growth and angiogenesis by modulating the NF-κB signaling pathway in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Methyl Ganoderate H
Welcome to the technical support center for enhancing the bioavailability of Methyl Ganoderate H (MGH). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental procedures for improving the oral delivery of MGH.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral bioavailability of this compound?
A1: this compound (MGH), a key bioactive triterpenoid from Ganoderma lucidum, exhibits poor aqueous solubility and low permeability across the gastrointestinal tract. These factors significantly limit its oral bioavailability, reducing its therapeutic efficacy. Overcoming these challenges is crucial for the successful clinical application of MGH.
Q2: What are the most promising strategies to enhance the bioavailability of MGH?
A2: Several advanced formulation strategies have shown significant potential in improving the oral bioavailability of poorly soluble compounds like MGH. These include:
-
Lipid-Based Nanoformulations: Encapsulating MGH in lipid nanoparticles such as Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) can enhance its solubility, protect it from degradation in the gastrointestinal tract, and facilitate its absorption.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water emulsions upon gentle agitation in the gastrointestinal fluids. This in-situ emulsification enhances the dissolution and absorption of lipophilic drugs like MGH.
-
Solid Dispersions: Dispersing MGH in a hydrophilic polymer matrix at a molecular level can significantly improve its dissolution rate and, consequently, its bioavailability.
Q3: How do lipid-based nanoformulations improve the bioavailability of MGH?
A3: Lipid-based nanoformulations, such as Solid Lipid Nanoparticles (SLNs), improve the bioavailability of MGH through several mechanisms. They increase the surface area for dissolution, enhance mucoadhesion, and can be taken up by the lymphatic system, thus bypassing the first-pass metabolism in the liver. For instance, a study on ganoderic acid-loaded SLNs demonstrated a significant reduction in hepatic nodules in vivo, indicating improved therapeutic efficacy due to enhanced delivery.[1]
Q4: What are the key considerations when formulating a Self-Emulsifying Drug Delivery System (SEDDS) for MGH?
A4: When developing a SEDDS formulation for MGH, several factors are critical. The selection of the oil phase, surfactant, and co-surfactant is paramount and should be based on the solubility of MGH in these excipients. The ratio of these components is also crucial for achieving spontaneous and efficient self-emulsification, resulting in small and uniform droplet sizes. The final formulation should be thermodynamically stable and not precipitate the drug upon dilution in the gastrointestinal fluids.
Troubleshooting Guides
Lipid-Based Nanoformulations (SLNs/NLCs)
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Entrapment Efficiency (<70%) | 1. Poor solubility of MGH in the lipid matrix. 2. Drug leakage into the external aqueous phase during homogenization. 3. High concentration of surfactant leading to micellar solubilization of the drug in the aqueous phase. | 1. Screen various solid lipids to find one with higher MGH solubility. 2. Optimize the homogenization speed and time to minimize drug leakage. 3. Reduce the surfactant concentration or select a surfactant with a lower potential for micellar solubilization. |
| Large Particle Size (>200 nm) and High Polydispersity Index (PDI > 0.3) | 1. Inefficient homogenization. 2. Aggregation of nanoparticles due to insufficient surfactant concentration or inappropriate surfactant type. 3. High concentration of lipid leading to larger particle formation. | 1. Increase the homogenization pressure or sonication time. 2. Optimize the surfactant concentration and type to ensure adequate stabilization of the nanoparticles. Consider using a combination of surfactants. 3. Reduce the concentration of the solid lipid in the formulation. |
| Particle Aggregation During Storage | 1. Low zeta potential leading to weak electrostatic repulsion between particles. 2. Ostwald ripening, where larger particles grow at the expense of smaller ones. 3. Inappropriate storage temperature. | 1. Use a charged surfactant or add a stabilizer to increase the zeta potential. 2. Optimize the formulation to achieve a narrow particle size distribution. 3. Store the nanoparticle dispersion at a recommended temperature (e.g., 4°C) and avoid freeze-thaw cycles. |
Self-Emulsifying Drug Delivery Systems (SEDDS)
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor Self-Emulsification (Milky or Cloudy Emulsion, Long Emulsification Time) | 1. Inappropriate ratio of oil, surfactant, and co-surfactant. 2. Low hydrophilic-lipophilic balance (HLB) value of the surfactant system. 3. High viscosity of the formulation. | 1. Construct a pseudo-ternary phase diagram to identify the optimal ratios for efficient self-emulsification. 2. Use a surfactant or a blend of surfactants with a higher HLB value (>12). 3. Add a co-solvent with low viscosity to reduce the overall viscosity of the system. |
| Drug Precipitation Upon Dilution | 1. The drug is not sufficiently solubilized in the oil phase. 2. The amount of drug exceeds the solubilization capacity of the formed emulsion. 3. The chosen excipients are not able to maintain the drug in a supersaturated state. | 1. Select an oil in which MGH has higher solubility. 2. Reduce the drug loading in the formulation. 3. Incorporate a precipitation inhibitor, such as a hydrophilic polymer (e.g., HPMC), into the formulation. |
| Inconsistent Droplet Size | 1. The formulation is not thermodynamically stable. 2. The composition is close to the phase boundary in the phase diagram. | 1. Re-evaluate the pseudo-ternary phase diagram and select a formulation composition from a stable microemulsion region. 2. Ensure the components are completely miscible at the operating temperature. |
Data Presentation
Table 1: Physicochemical Characteristics of Ganoderic Acid-Loaded Solid Lipid Nanoparticles (GA-SLNs)
| Parameter | Optimized GA-SLNs |
| Particle Size (nm) | 73 |
| Entrapment Efficiency (%) | 66 |
| Loading Capacity (%) | 11.53 |
| In Vitro Drug Release (at 8h) | >70% |
| IC50 on HepG2 cells (µg/mL) | 25.1 |
| Data from a study on ganoderic acid, a structurally similar compound.[1] |
Table 2: Physical Properties of Ganoderic Acid Nanodispersions
| Parameter | Optimized Nanodispersion |
| Particle Size (nm) | < 200 |
| Polydispersity Index (PDI) | 0.289 |
| Zeta Potential (mV) | -45.9 |
| Particle Growth Rate (14 days) | 0.239% |
| Data from a study on ganoderic acid.[2] |
Experimental Protocols
Protocol 1: Preparation of MGH-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
Materials:
-
This compound (MGH)
-
Solid Lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)
-
Surfactant (e.g., Polysorbate 80, Soy lecithin)
-
Co-surfactant (optional, e.g., Poloxamer 188)
-
Purified water
Procedure:
-
Preparation of Lipid Phase: Weigh the solid lipid and heat it to 5-10°C above its melting point. Add the accurately weighed MGH to the molten lipid and stir until a clear solution is obtained.
-
Preparation of Aqueous Phase: Dissolve the surfactant (and co-surfactant, if used) in purified water and heat to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase dropwise under high-speed stirring (e.g., 10,000 rpm for 10 minutes) to form a coarse oil-in-water emulsion.
-
Homogenization: Subject the pre-emulsion to high-pressure homogenization (e.g., 500 bar, 3-5 cycles) or ultrasonication to reduce the particle size to the nanometer range.
-
Cooling and Solidification: Allow the resulting nanoemulsion to cool down to room temperature while stirring gently. The lipid will solidify, forming the SLNs.
-
Characterization: Characterize the prepared SLNs for particle size, polydispersity index (PDI), zeta potential, entrapment efficiency, and drug loading.
Protocol 2: Preparation of MGH-Loaded Self-Emulsifying Drug Delivery System (SEDDS)
Materials:
-
This compound (MGH)
-
Oil (e.g., Labrafil® M 1944 CS, Capryol® 90)
-
Surfactant (e.g., Cremophor® EL, Tween® 80)
-
Co-surfactant/Co-solvent (e.g., Transcutol® HP, Propylene glycol)
Procedure:
-
Screening of Excipients: Determine the solubility of MGH in various oils, surfactants, and co-surfactants to select the most suitable excipients.
-
Construction of Pseudo-ternary Phase Diagram: Prepare a series of formulations with varying ratios of the selected oil, surfactant, and co-surfactant. Titrate each mixture with water and observe for the formation of a clear and stable microemulsion. Plot the results on a ternary phase diagram to identify the self-emulsifying region.
-
Formulation Preparation: Select an optimal formulation from the self-emulsifying region. Accurately weigh the required amounts of oil, surfactant, and co-surfactant into a glass vial. Heat the mixture gently (around 40°C) if necessary to facilitate mixing. Add the accurately weighed MGH and stir until it is completely dissolved.
-
Characterization: Evaluate the prepared SEDDS for self-emulsification time, droplet size, and polydispersity index of the resulting emulsion upon dilution with water. Also, assess the thermodynamic stability of the formulation.
Signaling Pathways and Experimental Workflows
Signaling Pathways
Ganoderic acids, the class of compounds to which MGH belongs, have been shown to modulate several key signaling pathways involved in cellular processes like apoptosis and inflammation.
Caption: p53-MDM2 signaling pathway and the inhibitory role of Ganoderic Acid A.
Caption: JAK2-STAT3 signaling pathway and the inhibitory effect of Ganoderic Acid A.[3]
Experimental Workflows
Caption: Experimental workflow for preparing MGH-loaded Solid Lipid Nanoparticles.
References
dealing with Methyl ganoderate H sample degradation during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on handling and storing Methyl ganoderate H to minimize sample degradation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended short-term storage condition for this compound?
For short-term storage, it is recommended to store this compound in an aproptic environment.[1] If in solution, use solvents like chloroform, dichloromethane, ethyl acetate, DMSO, or acetone.[2] Stock solutions in methanol should be stored at 4°C prior to use.[3]
Q2: What are the long-term storage recommendations for this compound?
A triterpenoid-enriched fraction containing Ganoderic acid H (a closely related compound) was found to be stable for up to one year at room temperature (25°C) and even at 37°C in a well-closed container.[4] For isolated this compound, storing in a tightly sealed container at -20°C is a common practice for long-term preservation of triterpenoids.[4]
Q3: My this compound sample appears to have degraded. What are the likely causes?
Degradation of this compound can be influenced by several factors:
-
Acidic Conditions: Lanostane-type triterpenoids with a 7α-hydroxy-8-ene structure, which is related to some ganoderic acids, are known to be sensitive to acid.[1] Acidic conditions can cause conversion to a 7,9(11)-diene structure.[1]
-
Solvent Choice: While soluble in several organic solvents, the long-term stability in each may vary. A study on a new ganoderic acid showed optimal stability in an aprotic environment.[1]
-
Improper Storage Temperature: Although a triterpenoid-enriched fraction showed stability at room temperature, prolonged storage of the pure compound at ambient temperatures may lead to degradation.
-
Exposure to Air and Light: As with many complex organic molecules, exposure to oxygen and UV light can potentially lead to oxidative degradation.
Q4: How can I detect and quantify this compound and its potential degradation products?
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common methods for the analysis of ganoderic acids.[3][5] A reversed-phase C18 column with a gradient elution of acetonitrile and acidified water (e.g., with acetic acid or formic acid) is typically used for separation, with detection at around 252 nm.[5][6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of peak intensity in HPLC analysis | Sample degradation. | 1. Prepare fresh standards and re-analyze. 2. Review storage conditions (temperature, light exposure, solvent). 3. Check the pH of the sample solution. |
| Appearance of new, unexpected peaks in chromatogram | Formation of degradation products. | 1. Use LC-MS to identify the molecular weights of the new peaks to hypothesize their structures. A potential degradation product could be the 7,9(11)-diene derivative.[1] 2. Compare the chromatogram to a freshly prepared sample. |
| Poor solubility or precipitation of the sample | Improper solvent or sample concentration. | 1. Consult solubility data; this compound is soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[2] 2. Try gentle warming or sonication to aid dissolution. 3. Prepare a more dilute solution. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Solution
-
Objective: To determine the stability of this compound in a specific solvent over time at different temperatures.
-
Materials:
-
This compound
-
HPLC-grade solvent of interest (e.g., methanol, DMSO)
-
HPLC system with a C18 column
-
Incubators or water baths set at desired temperatures (e.g., 4°C, 25°C, 40°C)
-
-
Methodology:
-
Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in the chosen solvent.
-
Aliquot the solution into several HPLC vials.
-
Analyze an initial sample (T=0) using a validated HPLC method to determine the initial concentration.
-
Store the vials at the different temperatures.
-
At specified time points (e.g., 24h, 48h, 1 week, 1 month), retrieve a vial from each temperature.
-
Allow the vial to equilibrate to room temperature.
-
Analyze the sample by HPLC and quantify the concentration of this compound.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Plot the percentage remaining versus time for each temperature.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis of this compound
-
Objective: To quantify the concentration of this compound in a sample.
-
Instrumentation and Conditions (Example):
-
HPLC System: Agilent 1260 Infinity or similar
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Gradient elution with A: 0.1% Acetic Acid in Water and B: Acetonitrile.
-
Gradient Program: Start with a suitable ratio of A:B, then increase the percentage of B over time to elute the compound.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 252 nm
-
Injection Volume: 10 µL
-
-
Procedure:
-
Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Inject the standard solutions to generate a calibration curve (peak area vs. concentration).
-
Prepare the sample solution by dissolving it in the mobile phase.
-
Inject the sample solution.
-
Determine the peak area of this compound in the sample chromatogram.
-
Calculate the concentration of this compound in the sample using the calibration curve.
-
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Potential acid-catalyzed degradation of a related ganoderic acid structure.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound CAS#: 98665-11-3 [amp.chemicalbook.com]
- 3. ganoderma-market.com [ganoderma-market.com]
- 4. Pharmacokinetic, Metabolomic, and Stability Assessment of Ganoderic Acid H Based Triterpenoid Enriched Fraction of Ganoderma lucidum P. Karst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jfda-online.com [jfda-online.com]
protocol for improving Methyl ganoderate H extraction efficiency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Methyl ganoderate H from Ganoderma species.
Troubleshooting Guide
This guide addresses common issues that may arise during the extraction and purification of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Incomplete cell wall disruption. | Ensure the Ganoderma fruiting bodies or mycelia are ground into a fine powder to maximize the surface area for solvent penetration. |
| Suboptimal solvent selection. | Ethanol (80%) or methanol are effective for extracting ganoderic acids. Consider using a multi-step extraction with solvents of increasing polarity. | |
| Insufficient extraction time or temperature. | Increase the extraction time (e.g., 24 hours) and/or temperature (e.g., 70-80°C), but monitor for potential degradation of the target compound.[1][2] | |
| Inefficient extraction method. | Consider advanced extraction techniques such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency. | |
| Presence of Impurities in the Final Extract | Co-extraction of other compounds. | Employ a multi-step purification process, including liquid-liquid partitioning and column chromatography (e.g., silica gel, Sephadex LH-20). |
| Incomplete removal of pigments and lipids. | A preliminary defatting step using a non-polar solvent like n-hexane can remove lipids.[3][4] | |
| Difficulty in Isolating this compound | Similar polarity to other ganoderic acids. | Utilize preparative High-Performance Liquid Chromatography (HPLC) for final purification to separate compounds with similar chemical properties.[5] |
| Degradation of the compound during processing. | Avoid excessive heat and exposure to strong acids or bases during the extraction and purification steps. | |
| Inconsistent Results Between Batches | Variation in the raw material. | Ensure the Ganoderma species is correctly identified and that the age and growing conditions of the raw material are consistent. |
| Inconsistent experimental parameters. | Strictly control all experimental parameters, including solvent-to-solid ratio, extraction time, temperature, and purification steps. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective solvent for extracting this compound?
A1: Based on available literature, alcohol-based solvents are highly effective for extracting ganoderic acids, including this compound. An 80% ethanol-water solution has been shown to be effective for the initial extraction of ganoderic acids. Methanol and ethyl acetate have also been used successfully in various extraction protocols.[5][6] The choice of solvent may be further optimized based on the specific Ganoderma species and the desired purity of the final extract.
Q2: How can I improve the efficiency of the extraction process?
A2: To enhance extraction efficiency, consider the following:
-
Pre-treatment of the raw material: Grinding the dried Ganoderma into a fine powder is crucial.
-
Advanced Extraction Techniques: Ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can significantly reduce extraction time and improve yield compared to conventional methods like Soxhlet extraction.[7]
-
Optimization of Parameters: Systematically optimize parameters such as solvent concentration, temperature, time, and solid-to-liquid ratio.
Q3: What are the key purification steps for obtaining high-purity this compound?
A3: A multi-step purification process is typically required. After the initial solvent extraction, a common workflow includes:
-
Liquid-Liquid Partitioning: To separate compounds based on their differential solubility in immiscible solvents.
-
Column Chromatography: Using stationary phases like silica gel or Sephadex LH-20 to separate compounds based on polarity and size.
-
Preparative HPLC: For the final purification step to isolate this compound to a high degree of purity.[5]
Q4: What is a typical yield for this compound?
A4: The yield of this compound can vary depending on the Ganoderma species, the extraction method, and the purification process. One study reported a concentration of 2.24 mg/g of this compound in an alcohol extract of Ganoderma lucidum.[1][2]
Quantitative Data Summary
The following table summarizes the yields of ganoderic acids and related compounds from Ganoderma species using different extraction methods as reported in the literature.
| Compound | Source Material | Extraction Method | Yield/Concentration | Reference |
| Ganoderic Acid H | Ganoderma lucidum | Alcohol Extraction | 2.24 mg/g | [1][2] |
| Ganoderic Acid A | Ganoderma lucidum | Alcohol Extraction | 1.46 mg/g | [1][2] |
| Ganoderic Acid F | Ganoderma lucidum | Alcohol Extraction | 2.13 mg/g | [1][2] |
| Ganoderic Acid D | Ganoderma lucidum | Alcohol Extraction | 1.14 mg/g | [1][2] |
| Ganoderenic Acid D | Ganoderma lucidum | Alcohol Extraction | 0.28 mg/g | [1][2] |
| Ganoderic Acid B | Ganoderma lucidum | Alcohol Extraction | 0.75 mg/g | [1][2] |
| Ganoderic Acid A | Ganoderma lucidum | 80% Ethanol Extraction followed by purification | 35% total yield from the drug | [8] |
| Total Triterpenoids | Ganoderma lingzhi | Continuous Reflux Extraction (80% ethanol, 1.5h, 1:26 solid-liquid ratio) | 2.412% | [9] |
| Lipids | Ganoderma lucidum spores | Soxhlet with n-hexane | 32.65% | [3][4] |
Experimental Protocols
Protocol 1: General Alcohol Extraction of Ganoderic Acids
This protocol is a general method for the extraction of a broad range of ganoderic acids, including this compound.
1. Preparation of Raw Material:
- Dry the fruiting bodies of Ganoderma lucidum at 70°C.
- Grind the dried material into a fine powder that can pass through a 30-mesh sieve.[1]
2. Extraction:
- Mix the Ganoderma powder with 95% ethanol at a ratio of 1:10 (w/v).[5]
- Heat the mixture at 80°C for 2 hours with constant stirring.[5]
- Filter the mixture and collect the supernatant.
- Repeat the extraction process on the residue two more times.[5]
- Combine the supernatants from all three extractions.
3. Concentration:
- Evaporate the solvent from the combined supernatant under reduced pressure using a rotary evaporator to obtain the crude extract.[1][2]
4. Purification (General Approach):
- The crude extract can be further purified using column chromatography on silica gel, eluting with a gradient of chloroform and acetone.[5]
- For higher purity, subsequent purification using a reversed-phase C18 column with a water/methanol gradient, followed by preparative HPLC, is recommended.[5]
Protocol 2: Ultrasound-Assisted Extraction (UAE) of Total Triterpenoids
This protocol utilizes ultrasound to enhance the extraction efficiency of triterpenoids.
1. Preparation of Raw Material:
- Prepare the dried and powdered Ganoderma sample as described in Protocol 1.
2. Extraction:
- Suspend 2 g of the powdered sample in 50 mL of ethanol.[10]
- Place the suspension in an ultrasonic bath with a power of 140 W and a frequency of 42 kHz.[10]
- Sonicate for 45 minutes.[10]
- Filter the mixture and collect the supernatant.
3. Concentration and Analysis:
- Adjust the volume of the extract to a known volume (e.g., 100 mL) with ethanol.[10]
- The total triterpenoid content can be determined using a colorimetric method, such as the vanillin-glacial acetic acid assay.[10] Further purification and analysis by HPLC would be required to quantify this compound specifically.
Visualizations
References
- 1. Frontiers | Alcohol Extracts From Ganoderma lucidum Delay the Progress of Alzheimer’s Disease by Regulating DNA Methylation in Rodents [frontiersin.org]
- 2. Alcohol Extracts From Ganoderma lucidum Delay the Progress of Alzheimer’s Disease by Regulating DNA Methylation in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Two Extraction Methods for the Analysis of Hydrophilic Low Molecular Weight Compounds from Ganoderma lucidum Spores and Antiproliferative Activity on Human Cell Lines [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ganoderma lucidum methanolic extract as a potent phytoconstituent: characterization, in-vitro antimicrobial and cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CN104031107A - Method for extracting ganoderic acid A from ganoderma lucidum - Google Patents [patents.google.com]
- 9. Optimization of Ganoderma lingzhi triterpene extraction method and its hypoglycemic activity | Semantic Scholar [semanticscholar.org]
- 10. Transcriptome profiling of transcription factors in Ganoderma lucidum in response to methyl jasmonate - PMC [pmc.ncbi.nlm.nih.gov]
addressing inconsistencies in Methyl ganoderate H experimental results
Technical Support Center: Methyl Ganoderate H
Welcome to the technical support center for researchers working with this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common inconsistencies and challenges encountered during in-vitro experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common issues related to the physical properties and handling of this compound.
Q1: Why am I observing high variability in IC50 values for this compound across experiments?
A1: Inconsistent IC50 values are a frequent challenge in natural product research and can stem from several factors:
-
Cell-Dependent Variability: Different cancer cell lines exhibit varying sensitivity to triterpenoids. The genetic makeup and metabolic activity of the cells can significantly influence the compound's efficacy.[1][2]
-
Time-Dependent Effects: The IC50 value is highly dependent on the incubation time. A 24-hour treatment may yield a different IC50 than a 48- or 72-hour treatment.[3][4] It is crucial to maintain consistent timing.
-
Initial Seeding Density: The number of cells seeded at the beginning of the experiment can affect the final viability reading. Overgrowth in control wells can lead to an underestimation of the compound's effect.[5]
-
Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is non-toxic to the cells.
Q2: My this compound solution is cloudy or forms a precipitate in the culture medium. What should I do?
A2: this compound, like many triterpenoids, has poor aqueous solubility.
-
Recommended Solvent: The compound is soluble in organic solvents like DMSO, ethanol, chloroform, and acetone.[6][7] For cell culture, preparing a high-concentration stock solution in sterile DMSO is the standard practice.
-
Final Concentration: When diluting the stock solution into your aqueous cell culture medium, ensure the final DMSO concentration does not exceed a level toxic to your specific cell line (typically <0.5%).
-
Preparation Technique: After adding the DMSO stock to the medium, vortex or pipette vigorously to ensure it is fully dispersed before adding to the cells. Perform this final dilution step immediately before use to prevent precipitation.
Q3: I suspect my this compound is degrading during the experiment. How can I assess its stability?
A3: Triterpenoids can be unstable under certain conditions.
-
Storage: Store the solid compound and DMSO stock solutions at -20°C or -80°C, protected from light.
-
Working Solutions: Prepare fresh dilutions in culture medium for each experiment. Avoid storing the compound in aqueous solutions for extended periods.
-
Control Experiments: To check for degradation in your specific experimental setup, you can incubate this compound in the cell culture medium for the duration of your experiment (without cells) and then test its activity. A significant loss of potency would suggest degradation.
II. Troubleshooting Guides
This section provides structured guidance for resolving specific experimental inconsistencies.
Guide 1: Inconsistent Cell Viability (e.g., MTT/MTS Assay) Results
If you are observing non-reproducible results from your cell viability assays, use the following logical workflow to identify the potential source of the error.
Guide 2: Unexpected Apoptosis Assay Results
If this compound is not inducing the expected level of apoptosis in your experiments (e.g., via Annexin V/PI staining), consider the following factors.
Problem: Low or no significant increase in apoptosis after treatment.
-
Concentration & Time: The effect may be dose- and time-dependent. Have you performed a dose-response and time-course experiment? Some ganoderic acid derivatives show clear dose-dependent effects on apoptosis.[8][9]
-
Cell Type Specificity: The apoptotic response is highly cell-type specific. Some cell lines may be resistant or may undergo a different form of cell death (e.g., autophagy, necroptosis).[10][11]
-
Mechanism: this compound may be acting through cytostatic (inhibiting proliferation) rather than cytotoxic (inducing cell death) mechanisms at the concentrations tested. Analyze cell cycle progression (e.g., by PI staining and flow cytometry) to check for cell cycle arrest.[3]
-
Assay Sensitivity: Ensure your apoptosis detection method is sensitive enough and that you are analyzing cells at the appropriate time point before they detach and are lost during sample preparation.
III. Data Presentation
The cytotoxic effects of ganoderic acids, including this compound, can vary significantly between different cancer cell lines. The following table summarizes IC50 values reported for various ganoderic acid extracts and pure compounds to illustrate this variability.
Table 1: Examples of Reported IC50 Values for Ganoderma Extracts and Ganoderic Acids
| Compound/Extract | Cell Line | Assay Type | Incubation Time | Reported IC50 (µg/mL) | Reference |
| G. lucidum Methanolic Extract | K-562 (Leukemia) | MTT | Not Specified | 291 µg/mL | [2] |
| G. lucidum Methanolic Extract | MCF-7 (Breast) | MTT | Not Specified | 598 µg/mL | [2] |
| G. applanatum Methanolic Extract | HEp-2 (Cervical) | MTT | 24 h | 43.2 µg/mL | [12] |
| G. applanatum Methanolic Extract | MDA-MB-231 (Breast) | MTT | 24 h | 84.6 µg/mL | [12] |
| Ganoderic Acid A | NALM-6 (Leukemia) | MTT | 48 h | 140 µg/mL | [9] |
| Ganoderic Acid A | HepG2 (Liver) | CCK-8 | 48 h | ~107.9 µg/mL (203.5 µM) | [3] |
| Ganoderic Acid A | SMMC7721 (Liver) | CCK-8 | 48 h | ~74.0 µg/mL (139.4 µM) | [3] |
Note: IC50 values are converted from µM to µg/mL where necessary for comparison, using the molecular weight of Ganoderic Acid A (~530.7 g/mol ). This table is for illustrative purposes to highlight variability.[13]
IV. Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol provides a standard methodology for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells.[14][15][16]
Materials:
-
This compound
-
Sterile DMSO
-
96-well flat-bottom plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)
-
Microplate reader (570 nm wavelength)
Workflow:
V. Signaling Pathways
Ganoderic acids, the family of triterpenoids to which this compound belongs, are known to modulate several key signaling pathways involved in cancer cell proliferation, survival, and apoptosis. Inconsistencies in experimental outcomes can sometimes be explained by the compound's differential effects on these pathways in various cellular contexts.
Key pathways implicated in the action of ganoderic acids include:
-
PI3K/Akt/mTOR Pathway: Often involved in cell survival and proliferation. Inhibition of this pathway is a common mechanism for anti-cancer compounds.[11][17][18]
-
MAPK Pathway (ERK, JNK, p38): This pathway regulates a wide range of cellular processes including proliferation, differentiation, and apoptosis. The specific outcome (pro-survival vs. pro-apoptotic) can depend on which branch of the MAPK pathway is activated or inhibited.[19][20][21]
Below is a simplified diagram of the MAPK/ERK signaling cascade, a potential target for this compound.
References
- 1. Effect of Methyl Jasmonate Elicitation on Triterpene Production and Evaluation of Cytotoxic Activity of Mycelial Culture Extracts of Ganoderma applanatum (Pers.) Pat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ganoderma lucidum methanolic extract as a potent phytoconstituent: characterization, in-vitro antimicrobial and cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound CAS#: 98665-11-3 [amp.chemicalbook.com]
- 7. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. brieflands.com [brieflands.com]
- 10. Ganoderic acid T improves the radiosensitivity of HeLa cells via converting apoptosis to necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ganoderic acid DM induces autophagic apoptosis in non-small cell lung cancer cells by inhibiting the PI3K/Akt/mTOR activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Methyl Ganoderate A | C31H46O7 | CID 21632954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. MTT assay overview | Abcam [abcam.com]
- 16. broadpharm.com [broadpharm.com]
- 17. Ganoderic acid A holds promising cytotoxicity on human glioblastoma mediated by incurring apoptosis and autophagy and inactivating PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Natural products modulating MAPK for CRC treatment: a promising strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Active lipids of Ganoderma lucidum spores-induced apoptosis in human leukemia THP-1 cells via MAPK and PI3K pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
selection of appropriate solvents for Methyl ganoderate H extraction
This technical support center provides guidance for researchers, scientists, and drug development professionals on the selection of appropriate solvents for the extraction of Methyl ganoderate H from Ganoderma lucidum.
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents used for extracting this compound and other triterpenoids from Ganoderma lucidum?
A1: The most commonly employed solvents for the extraction of ganoderic acids, including this compound, are ethanol and methanol.[1][2][3] Aqueous solutions of these alcohols are also frequently used.[4][5] Other solvents mentioned in the literature for their solubility with this compound include chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[6][7]
Q2: What is the optimal solvent and condition for extracting Ganoderic Acid H?
A2: Research indicates that for a high yield of Ganoderic Acid H, the optimal extraction condition is 100% ethanol at a temperature of 60.22°C for an extraction time of 6 hours.[8][9] This specific protocol was determined using response surface methodology to maximize the yield.[8][9]
Q3: How does solvent polarity affect the extraction of this compound?
A3: The choice of solvent and its polarity is a critical factor in the extraction of triterpenoids.[10] this compound is a moderately polar compound. Solvents with similar polarity, such as ethanol, methanol, and ethyl acetate, are generally effective. The use of solvent mixtures (e.g., ethanol-water) allows for the fine-tuning of the solvent polarity to optimize the extraction of specific triterpenoids.[10][11]
Q4: Are there any alternative or more environmentally friendly solvents for extraction?
A4: Yes, research has explored greener alternatives to traditional organic solvents. For instance, some methods utilize ethanol-water mixtures, which are less toxic and more environmentally friendly than chlorinated solvents like chloroform.[5] The use of techniques like ultrasound-assisted extraction (UAE) can also enhance extraction efficiency with less solvent consumption.[12]
Troubleshooting Guide
Issue 1: Low yield of this compound.
-
Possible Cause 1: Inappropriate solvent selection.
-
Solution: Ensure you are using a solvent in which this compound is soluble. Based on available data, ethanol, methanol, chloroform, dichloromethane, ethyl acetate, DMSO, and acetone are suitable choices.[6][7] For maximizing the yield of the closely related Ganoderic Acid H, 100% ethanol is recommended.[8][9]
-
-
Possible Cause 2: Sub-optimal extraction parameters.
-
Solution: Optimize your extraction time and temperature. For ethanol-based extractions of Ganoderic Acid H, a temperature of approximately 60°C and a duration of 6 hours have been shown to be effective.[8][9] For other triterpenoids, temperatures around 80°C have also been used.[2] It is advisable to perform small-scale pilot experiments to determine the optimal conditions for your specific setup.
-
-
Possible Cause 3: Inefficient extraction technique.
Issue 2: Co-extraction of undesirable compounds.
-
Possible Cause 1: Solvent is not selective enough.
-
Solution: Adjust the polarity of your solvent system. For example, starting with a non-polar solvent like hexane can remove lipids before extracting with a more polar solvent for the target triterpenoids. Alternatively, using a gradient of solvents with increasing polarity for sequential extractions can help in fractionating the extract.
-
-
Possible Cause 2: Complex sample matrix.
-
Solution: Subsequent purification steps are necessary. After the initial extraction, techniques such as column chromatography (e.g., silica gel, Sephadex LH-20) and preparative high-performance liquid chromatography (HPLC) are essential for isolating and purifying this compound from the crude extract.[14]
-
Data Presentation
Table 1: Summary of Solvents and Conditions for Triterpenoid Extraction from Ganoderma lucidum
| Solvent System | Target Compound(s) | Extraction Method | Temperature (°C) | Time | Yield/Efficiency | Reference |
| 100% Ethanol | Ganoderic Acid H | Not specified | 60.22 | 6 hours | 2.09 mg/g powder | [8][9] |
| 94% (v/v) Ethanol | Triterpenoids | Ultrasound-Assisted | Not specified | 10.38 minutes | 1.23% (predicted) | [15] |
| 90% Ethanol | Ganoderma Triterpenes | Not specified | 80 | 2 hours | 1.09% | [2] |
| 89.5% Ethanol | Triterpenoids | Ultrasound-Assisted | Not specified | 40 minutes | 435.6 ± 21.1 mg/g of extract | [13] |
| 80% Ethanol-Water | Ganoderic Acid A | Leaching | Not specified | Not specified | Total yield of 35% after purification | [5] |
| 62.5% Ethanol | Triterpenoids | Heat-Assisted | 90 | 78.9 minutes | Not specified directly for triterpenoids | [13] |
| 50% (v/v) Aqueous Ethanol | Triterpenoids | Ultrasound-Assisted | 80 | 100 minutes | 0.38% | [4] |
| Methanol | Ganoderic Acids | Not specified | Not specified | Not specified | Effective for separation | [1] |
| Ethyl Acetate | Triterpenoids | Not specified | Not specified | Not specified | Exhibited highest phenolic yield and antioxidant potential | [14] |
Experimental Protocols
Protocol 1: Optimized Ethanol Extraction for Ganoderic Acid H
This protocol is based on the optimized conditions reported for maximizing the yield of Ganoderic Acid H.[8][9]
-
Sample Preparation: Dry the fruiting bodies of Ganoderma lucidum and grind them into a fine powder.
-
Extraction:
-
Weigh a known amount of the powdered sample.
-
Add 100% ethanol to the sample. A common solid-to-liquid ratio is 1:20 to 1:50 (g/mL).[15]
-
Place the mixture in a temperature-controlled shaker or water bath set to 60.22°C.
-
Extract for 6 hours with continuous agitation.
-
-
Filtration and Concentration:
-
After extraction, filter the mixture to separate the solid residue from the liquid extract.
-
Concentrate the ethanol extract using a rotary evaporator under reduced pressure to obtain the crude triterpenoid extract.
-
-
Purification (General):
-
The crude extract can be further purified using chromatographic techniques such as silica gel column chromatography, eluting with a gradient of solvents (e.g., chloroform-methanol).[5]
-
Fractions containing this compound can be identified by thin-layer chromatography (TLC) or HPLC analysis and then pooled for further purification if necessary.
-
Protocol 2: Ultrasound-Assisted Extraction (UAE) of Triterpenoids
This protocol provides a general guideline for UAE based on several studies.[12][13][15]
-
Sample Preparation: Prepare the dried and powdered Ganoderma lucidum as described in Protocol 1.
-
Extraction:
-
Place a known amount of the sample in an extraction vessel.
-
Add the chosen solvent. Ethanol concentrations between 89.5% and 94% have been reported to be effective.[13][15] A solvent-to-solid ratio of around 27:1 to 55:1 (mL/g) is often used.[12][15]
-
Immerse the ultrasonic probe into the mixture or place the vessel in an ultrasonic bath.
-
Apply ultrasound at a specified power (e.g., 180-480 W) for a duration of 10 to 55 minutes.[12][15]
-
-
Filtration and Concentration:
-
Follow the same procedure as in Protocol 1 to separate and concentrate the extract.
-
-
Purification:
-
Proceed with chromatographic purification as outlined in Protocol 1.
-
Mandatory Visualization
Caption: General workflow for the extraction and isolation of this compound.
Caption: Troubleshooting decision-making for low extraction yield.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of ultrasonic-assisted extraction of polysaccharides and triterpenoids from the medicinal mushroom Ganoderma lucidum and evaluation of their in vitro antioxidant capacities | PLOS One [journals.plos.org]
- 5. CN104031107A - Method for extracting ganoderic acid A from ganoderma lucidum - Google Patents [patents.google.com]
- 6. This compound CAS#: 98665-11-3 [amp.chemicalbook.com]
- 7. This compound | 98665-11-3 [amp.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Extraction optimisation and isolation of triterpenoids from Ganoderma lucidum and their effect on human carcinoma cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Processing and extraction methods of medicinal cannabis: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization Method for Phenolic Compounds Extraction from Medicinal Plant (Juniperus procera) and Phytochemicals Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. vjs.ac.vn [vjs.ac.vn]
- 13. Extraction of triterpenoids and phenolic compounds from Ganoderma lucidum: optimization study using the response surface methodology - Food & Function (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. pure.ulster.ac.uk [pure.ulster.ac.uk]
optimizing cell culture conditions for Methyl ganoderate H studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing cell culture conditions and troubleshooting experiments involving Methyl ganoderate H.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a highly oxygenated lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum. Triterpenoids from Ganoderma lucidum are known to exert potent antitumor effects through various mechanisms, including the induction of cancer cell apoptosis (programmed cell death), regulation of the cell cycle, and inhibition of tumor angiogenesis and metastasis.[1] While the precise pathways for this compound are still under investigation, related compounds in the ganoderic acid family often modulate key signaling pathways such as PI3K/Akt/mTOR and MAPK to exert their cytotoxic effects on cancer cells.[1]
Q2: Which solvent should I use to prepare a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound and other triterpenoids. It is critical to maintain a final DMSO concentration below 0.3% (preferably 0.1%) in your cell culture medium to avoid solvent-induced cytotoxicity.
Q3: What are some common cancer cell lines used for studying Ganoderma triterpenoids?
A3: A variety of cancer cell lines have been used to study the effects of ganoderic acids, including:
-
Lung Cancer: 95-D, A549, NCI-H460
-
Prostate Cancer: DU-145, PC-3[4]
-
Leukemia: K-562, THP-1[3]
-
Cervical Cancer: HeLa[5] The choice of cell line should be guided by your specific research question.
Q4: How stable is this compound in cell culture medium?
A4: While specific stability data for this compound is limited, triterpenoid compounds can be sensitive to light and temperature. It is best practice to prepare fresh treatment media from a frozen DMSO stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Cell Viability in Control Group (Vehicle Only) | 1. High Solvent Concentration: Final DMSO concentration in the culture medium is too high (>0.3%).2. Poor Cell Health: Cells were unhealthy (e.g., high passage number, mycoplasma contamination) before the experiment.3. Suboptimal Seeding Density: Cells were seeded too sparsely or too densely. | 1. Action: Perform a serial dilution of your stock solution to ensure the final DMSO concentration is ≤0.1%. Run a solvent toxicity control curve.2. Action: Use low-passage cells and routinely test for mycoplasma. Ensure cells are in the logarithmic growth phase before seeding.3. Action: Optimize cell seeding density for your specific cell line and assay duration. |
| Inconsistent/Irreproducible Assay Results | 1. Compound Precipitation: this compound may precipitate out of the medium, especially at high concentrations.2. Inaccurate Pipetting: Inconsistent volumes of cells, media, or compound are being added.3. Variable Incubation Times: Inconsistent exposure time to the compound across different plates or experiments. | 1. Action: Visually inspect the media under a microscope after adding the compound. If precipitate is observed, try warming the solution to 37°C or preparing fresh dilutions. Consider the solubility limits.2. Action: Use calibrated pipettes and ensure proper technique. For 96-well plates, use a multichannel pipette for consistency.3. Action: Standardize all incubation times and workflows. Use a timer to ensure precise exposure periods. |
| No Effect Observed After Treatment | 1. Inactive Compound: The compound may have degraded.2. Incorrect Concentration: The concentrations used may be too low to elicit a response.3. Cell Line Resistance: The chosen cell line may be resistant to the compound's mechanism of action. | 1. Action: Use a freshly prepared stock solution or a new batch of the compound. Store stock solutions at -20°C or -80°C in small aliquots.2. Action: Perform a dose-response experiment with a wider range of concentrations (e.g., from nanomolar to high micromolar).3. Action: Try a different cell line known to be sensitive to agents that modulate the PI3K/Akt or apoptosis pathways. |
| Contamination in Culture Wells | 1. Poor Aseptic Technique: Introduction of bacteria, yeast, or mold during experimental setup.2. Contaminated Reagents: Media, serum, or the compound stock solution may be contaminated. | 1. Action: Strictly follow aseptic techniques. Work in a certified biological safety cabinet and sterilize all equipment.2. Action: Filter-sterilize your compound stock solution if possible. Use fresh, sterile media and reagents from trusted suppliers. If contamination persists, discard all reagents and cells and thoroughly decontaminate the incubator and biosafety cabinet. |
Quantitative Data Summary
Disclaimer: The following data is representative of triterpenoids isolated from Ganoderma species and should be used as a guideline. Researchers must determine the precise IC50 values for this compound in their specific cell line and experimental conditions.
| Compound/Extract | Cell Line | Assay | Incubation Time | IC50 Value | Reference |
| G. applanatum Methanolic Extract | HEp-2 (Cervical Cancer) | MTT | 24 h | 43.2 µg/mL | [6] |
| G. applanatum Methanolic Extract | MDA-MB-231 (Breast Cancer) | MTT | 24 h | 84.6 µg/mL | [6] |
| Ganoderic Acid Me | 95-D (Lung Cancer) | Wound Healing | 24 h | ~10-20 µg/mL (Effective Conc.) | [7][8] |
| G. lucidum Methanolic Extract | K-562 (Leukemia) | MTT | N/A | 291 µg/mL | [3] |
| G. lucidum Methanolic Extract | MCF-7 (Breast Cancer) | MTT | N/A | 598 µg/mL | [3] |
Experimental Protocols
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol determines the effect of this compound on cell viability by measuring the metabolic activity of mitochondria.
Materials:
-
Target cancer cells in culture
-
This compound stock solution (in DMSO)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Serum-free culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Microplate reader (570 nm or 590 nm)
Procedure:
-
Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from your stock solution. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a "vehicle control" (medium with the same final concentration of DMSO) and a "no-cell" blank control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Crystal Formation: Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100-150 µL of solubilization solution to each well. Pipette up and down gently or place the plate on an orbital shaker for 15 minutes to fully dissolve the crystals.
-
Absorbance Reading: Read the absorbance at 570-590 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the blank wells from all other wells. Calculate cell viability as a percentage relative to the vehicle control group: (Abs_treated / Abs_vehicle) * 100.
Protocol 2: Western Blot for PI3K/Akt Pathway Analysis
This protocol is for detecting changes in the phosphorylation status of key proteins in the PI3K/Akt signaling pathway.
Materials:
-
6-well plates
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with desired concentrations of this compound for a specified time (e.g., 6-24 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing & Secondary Antibody: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the phosphorylated protein levels to the total protein levels. Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.[9]
Visualizations
Experimental and Logical Workflows
Signaling Pathways
References
- 1. Potential Active Compounds of Ganoderma lucidum and Their Anticancer Effects: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ganoderiol A-Enriched Extract Suppresses Migration and Adhesion of MDA-MB-231 Cells by Inhibiting FAK-SRC-Paxillin Cascade Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ganoderma lucidum methanolic extract as a potent phytoconstituent: characterization, in-vitro antimicrobial and cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 5. A Review of Ganoderma Triterpenoids and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academy.miloa.eu [academy.miloa.eu]
- 8. Ganoderic acid Me inhibits tumor invasion through down-regulating matrix metalloproteinases 2/9 gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Antiproliferative effects of Trigonostemon xyphophyllorides on renal cell carcinoma via the PI3K/AKT pathway [frontiersin.org]
Validation & Comparative
Unveiling the Cytotoxic Arsenal of Ganoderma: A Comparative Guide to Triterpenoid Efficacy
For researchers, scientists, and drug development professionals, the quest for potent, naturally derived anti-cancer compounds is a continuous endeavor. Among the most promising candidates are the triterpenoids from Ganoderma species, renowned for their diverse pharmacological activities. This guide provides a comparative analysis of the cytotoxic effects of different Ganoderma triterpenoids, supported by experimental data, detailed methodologies, and pathway visualizations to aid in research and development.
Ganoderma lucidum, a well-known medicinal mushroom, is a rich source of bioactive triterpenoids, which have demonstrated significant anti-proliferative and cytotoxic effects against a wide array of cancer cell lines.[1][2] These compounds, primarily lanostane-type triterpenoids, exert their anti-cancer activities through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[1][3] This comparative guide synthesizes data from multiple studies to present a clear overview of the cytotoxic potential of various Ganoderma triterpenoids.
Comparative Cytotoxicity of Ganoderma Triterpenoids
The cytotoxic efficacy of Ganoderma triterpenoids is most commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the IC50 values of various Ganoderma triterpenoids against different human cancer cell lines, providing a basis for comparing their potency.
| Triterpenoid | Cancer Cell Line | IC50 (µM) | Reference |
| Ganodermanontriol | MCF-7 (Breast) | 5.8 | [4] |
| Ganodermanontriol | MDA-MB-231 (Breast) | 9.7 | [4] |
| Ganoderic Acid DM | Prostate (Androgen-dependent & independent) | 10.6 (5α-reductase inhibition) | [4] |
| Ganoderic Acid E | Hep G2 (Liver) | 1.44 x 10⁻⁴ | [4][5] |
| Lucidenic Acid N | Hep G2 (Liver) | - | [5] |
| Lucidenic Acid A | Hep G2 (Liver) | - | [5] |
| 15a,26-dihydroxy-5a-lanosta-7,9,24(E)-trien-3-one | - | 1 | [1] |
| Lucidadiol | - | 5 | [1] |
| Ganoderiol F | - | 8 | [1] |
| Triterpenoid | Cancer Cell Line | IC50 (µg/mL) | Reference |
| Unidentified Compound 1 | HL-60 (Leukemia) | 22.49 | [2] |
| Unidentified Compound 1 | K562 (Leukemia) | 33.71 | [2] |
| Unidentified Compound 2 | K562 (Leukemia) | 37.25 | [2] |
| Unidentified Compound 2 | HL-60 (Leukemia) | 40.12 | [2] |
| Methyl Lucidenates A | CA46 (Burkitt's lymphoma) | 17.13 | [2] |
| Methyl Lucidenates A | HL-60 (Leukemia) | 20.51 | [2] |
| Ethyl Lucidenates A | CA46 (Burkitt's lymphoma) | 20.42 | [6] |
| Ethyl Lucidenates A | HL-60 (Leukemia) | 25.98 | [6] |
| Triterpenoid | Cancer Cell Line | LC50 (µM) | Reference |
| Ganolucidic acid E | Caco-2, HepG2, HeLa | 20.87 - 84.36 | [7][8] |
| Lucidumol A | Caco-2, HepG2, HeLa | 20.87 - 84.36 | [7][8] |
| Ganodermanontriol | Caco-2, HepG2, HeLa | 20.87 - 84.36 | [7][8] |
| 7-oxo-ganoderic acid Z | Caco-2, HepG2, HeLa | 20.87 - 84.36 | [7][8] |
| 15-hydroxy-ganoderic acid S | Caco-2, HepG2, HeLa | 20.87 - 84.36 | [7][8] |
| Ganoderic acid DM | Caco-2, HepG2, HeLa | 20.87 - 84.36 | [7][8] |
Key Experimental Protocols
The evaluation of the cytotoxic effects of Ganoderma triterpenoids relies on standardized in vitro assays. Below are the detailed methodologies for the key experiments cited in the compiled data.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the isolated Ganoderma triterpenoids. A vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug) are included.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is calculated as a percentage of the control group. The IC50 value is then determined from the dose-response curve.
Apoptosis Assays
Apoptosis, or programmed cell death, is a key mechanism by which many anti-cancer agents exert their effects.
1. Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the Ganoderma triterpenoids for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.
2. TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Cell Preparation: Treated cells are fixed and permeabilized.
-
TUNEL Reaction: The cells are incubated with a mixture of Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP, which incorporates into the 3'-hydroxyl ends of fragmented DNA.
-
Analysis: The percentage of TUNEL-positive (apoptotic) cells is determined by fluorescence microscopy or flow cytometry.
Signaling Pathways in Ganoderma Triterpenoid-Induced Cytotoxicity
Ganoderma triterpenoids trigger cytotoxicity through the modulation of various signaling pathways. Understanding these pathways is crucial for targeted drug development.
Apoptosis Induction Pathways
Many Ganoderma triterpenoids induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The intrinsic pathway is often initiated by cellular stress and involves the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and subsequently caspase-3.[9] The extrinsic pathway is activated by the binding of death ligands to their receptors on the cell surface, leading to the activation of caspase-8.
Caption: Generalized apoptosis signaling pathways activated by Ganoderma triterpenoids.
Cell Cycle Arrest
Several Ganoderma triterpenoids have been shown to induce cell cycle arrest, primarily at the G1 or G2/M phases, thereby preventing cancer cell proliferation.[1] This is often achieved by modulating the expression of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).
Caption: Mechanism of Ganoderma triterpenoid-induced cell cycle arrest.
Experimental Workflow
The process of identifying and characterizing the cytotoxic effects of Ganoderma triterpenoids follows a systematic workflow.
References
- 1. ss3-production-public.s3.amazonaws.com [ss3-production-public.s3.amazonaws.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. A Review of Ganoderma Triterpenoids and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Triterpenoids from Ganoderma lucidum and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Distinct Responses of Cytotoxic Ganoderma lucidum Triterpenoids in Human Carcinoma Cells [agris.fao.org]
- 8. Distinct Responses of Cytotoxic Ganoderma lucidum Triterpenoids in Human Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibitory effects of Ganoderma lucidum triterpenoid on the growth and metastasis of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
The Double-Edged Sword: Unraveling the Structure-Activity Relationship of Ganoderic Acid DM and Its Analogs
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of Ganoderic acid DM (GA-DM), a prominent triterpenoid from the medicinal mushroom Ganoderma lucidum, and its synthetic analogs reveals critical structural determinants for its potent anti-cancer, anti-inflammatory, and antioxidant activities. This guide provides researchers, scientists, and drug development professionals with a comparative overview of the structure-activity relationships (SAR), supported by experimental data and detailed methodologies, to inform future drug design and development.
Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids, have garnered significant interest for their diverse pharmacological properties.[1] Among them, GA-DM stands out for its cytotoxic effects against various cancer cell lines. This guide delves into the nuanced relationships between the chemical architecture of GA-DM and its biological functions, offering a roadmap for optimizing its therapeutic potential.
Comparative Analysis of Biological Activities
The biological efficacy of Ganoderic acid DM and its analogs is profoundly influenced by specific functional groups and structural modifications. The following tables summarize the quantitative data from various studies, highlighting the impact of these changes on cytotoxicity, anti-inflammatory, and enzyme inhibitory activities.
Table 1: Cytotoxicity of Ganoderic Acid DM and Its Analogs against Various Cancer Cell Lines
| Compound | Modification | Cell Line | IC50 (µM) | Reference |
| Ganoderic Acid DM | - | PC-3 (Prostate) | 40 | [2] |
| K562 (Leukemia) | 18.8 | [3] | ||
| PC-3 (Prostate) | 81.6 | [3] | ||
| Methyl Ganoderate DM | C-26 Methyl Ester | PC-3 (Prostate) | 0.3 | [2] |
| Analog 1 | C-3 Acetate | PC-3 (Prostate) | 3-32 | [2] |
| Analog 2 | C-3 Hydroxyl | PC-3 (Prostate) | >50 (Reduced Activity) | [2] |
| Ganoderic Acid T | - | 95-D (Lung) | 27.9 µg/mL | [4] |
| TLTO-A | GA-T Amide Derivative | HeLa (Cervical) | More potent than GA-T | [5][6] |
| TLTO-Me, Ee, Pe | GA-T Ester Derivatives | HeLa (Cervical) | Similar to GA-T | [5][6] |
Table 2: Anti-inflammatory and Enzyme Inhibitory Activities
| Compound | Activity | Assay/Target | IC50 / ID50 | Reference |
| Ganoderic Acid DM | 5α-reductase Inhibition | Enzyme Assay | 10.6 µM | [3][7] |
| HMG-CoA reductase Inhibition | Enzyme Assay | 9.5 µM | [3] | |
| Anti-inflammatory | TPA-induced Mouse Ear Edema | 0.08 mg/ear | [3] | |
| Ganoderic Acid C | Anti-inflammatory | TNF-α production in macrophages | 24.5 µg/mL | [8] |
Key Structure-Activity Relationship Insights
The compiled data underscores several key SAR principles for the ganoderic acid scaffold:
-
C-3 Position is Critical for Cytotoxicity: The presence of a carbonyl group at the C-3 position is essential for the cytotoxic activity of GA-DM.[2] Reduction of this ketone to a hydroxyl group leads to a significant decrease in potency. Conversely, the introduction of an acetate group at C-3 has been shown to enhance both solubility and biological activity.[2]
-
Modification of the C-26 Carboxylic Acid: Esterification of the C-26 carboxylic acid, as seen in Methyl Ganoderate DM, can dramatically increase anti-proliferative activity.[2] Amidation of the carboxyl group in Ganoderic acid T derivatives has also been shown to enhance cytotoxic effects against HeLa cells.[5][6]
-
Influence of Other Functional Groups: The presence of ketones at C-7 and C-11 may also play a role in the biological activity of these compounds.[2]
Mechanisms of Action: A Multi-pronged Attack on Disease
Ganoderic acid DM and its analogs exert their therapeutic effects through multiple signaling pathways. A primary mechanism in its anti-cancer activity is the inhibition of the PI3K/Akt/mTOR signaling pathway . This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.
GA-DM has been shown to inactivate this pathway, leading to decreased expression of anti-apoptotic proteins like Bcl-2 and increased expression of pro-apoptotic proteins such as Bax and cleaved caspase-3.[8][9] This ultimately triggers programmed cell death (apoptosis) and autophagy in cancer cells.[9][10] Furthermore, Ganoderic acid A has been found to suppress the activation of the PI3K/Akt pathway, leading to reduced levels of phosphorylated Akt (p-Akt), mTOR (p-mTOR), and p70S6K (p-P70S6K).[10][11]
The anti-inflammatory effects of ganoderic acids are mediated, in part, by the inhibition of pro-inflammatory mediators. For instance, Ganoderic acid A has been shown to suppress the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β in LPS-stimulated macrophages.[12][13] This is achieved by targeting signaling pathways such as the TLR4/NF-κB pathway.[12]
Visualizing the Pathways and Processes
To better illustrate the complex mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.
References
- 1. Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years [mdpi.com]
- 2. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Ganoderic Acid DM: An Alternative Agent for the Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic and pro-apoptotic effects of novel ganoderic acid derivatives on human cervical cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Ganoderic acid DM induces autophagic apoptosis in non-small cell lung cancer cells by inhibiting the PI3K/Akt/mTOR activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ganoderic acid A holds promising cytotoxicity on human glioblastoma mediated by incurring apoptosis and autophagy and inactivating PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Synergistic anti-inflammatory effects of Ganoderma lucidum polysaccharide and ganoderic acid A on LPS-induced RAW264.7 cells by inhibition of TLR4/NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ganoderic Acid A Attenuates LPS-Induced Neuroinflammation in BV2 Microglia by Activating Farnesoid X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anticancer Potential of Methyl Ganoderate H: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticancer properties of Methyl Ganoderate H, a triterpenoid from the medicinal mushroom Ganoderma lucidum, against other ganoderic acids and established chemotherapeutic agents. The information presented is supported by experimental data and detailed methodologies to assist in the evaluation of its therapeutic potential.
Cytotoxic Activity: A Quantitative Comparison
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of this compound (and related Ganoderma extracts), other ganoderic acids, and standard chemotherapeutic drugs across various cancer cell lines. This data allows for a direct comparison of their cytotoxic effects.
Table 1: IC50 Values of Ganoderma lucidum Extracts and Triterpenes
| Compound/Extract | Cancer Cell Line | IC50 Value | Citation |
| Methanolic Extract (containing this compound) | MCF-7 (Breast Cancer) | 598 µg/mL | |
| Methanolic Extract (containing this compound) | K-562 (Leukemia) | 291 µg/mL | |
| Total Triterpenes | A549 (Lung Cancer) | 24.63 µg/mL | [1] |
| Ganoderic Acid A | HepG2 (Liver Cancer) | 187.6 µM (24h), 203.5 µM (48h) | [2] |
| Ganoderic Acid A | SMMC7721 (Liver Cancer) | 158.9 µM (24h), 139.4 µM (48h) | [2] |
| Ganoderic Acid T | HeLa (Cervical Cancer) | IC50 calculated from viability data | [3] |
Table 2: IC50 Values of Standard Chemotherapeutic Drugs
| Drug | Cancer Cell Line | IC50 Value | Citation |
| Doxorubicin | MCF-7 (Breast Cancer) | 1 µM (48h) | |
| Doxorubicin | MDA-MB-231 (Breast Cancer) | 1 µM (48h) | |
| Cisplatin | A549 (Lung Cancer) | 9 ± 1.6 μM | |
| Cisplatin | H1299 (Lung Cancer) | 27 ± 4 μM | |
| Paclitaxel | MCF-7 (Breast Cancer) | 3.5 µM | |
| Paclitaxel | MDA-MB-231 (Breast Cancer) | 0.3 µM |
Unraveling the Mechanism of Action: Induction of Apoptosis
Experimental evidence strongly suggests that this compound exerts its anticancer effects primarily through the induction of apoptosis, or programmed cell death. This process is orchestrated by a cascade of molecular events, with the p53 tumor suppressor protein playing a pivotal role.
Ganoderic acid Me (this compound) has been shown to induce apoptosis in multidrug-resistant colon cancer cells by upregulating p-p53 and p53, which in turn modulates the expression of pro- and anti-apoptotic proteins of the Bcl-2 family.[4] Specifically, it leads to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[4] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol.[4] Cytosolic cytochrome c then activates a cascade of caspases, including caspase-3 and caspase-9, which are the executioners of apoptosis, ultimately leading to cell death.[4]
The following diagram illustrates the proposed signaling pathway for this compound-induced apoptosis:
Experimental Protocols
To ensure the reproducibility and validation of the presented findings, detailed methodologies for the key experiments are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Workflow:
Protocol:
-
Cell Seeding: Seed cells at a density of 5 x 10³ to 1 x 10⁴ cells/well in a 96-well plate and incubate for 24 hours to allow for attachment.
-
Treatment: Treat cells with various concentrations of the test compound (e.g., this compound) and a vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the test compound for the indicated time.
-
Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol while vortexing gently and incubate on ice for at least 30 minutes.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in each phase of the cell cycle.
Conclusion
The compiled data and mechanistic insights strongly support the anticancer properties of this compound. Its ability to induce apoptosis in cancer cells, detailed through the p53-mediated mitochondrial pathway, positions it as a promising candidate for further investigation in cancer therapy. The provided experimental protocols offer a standardized framework for researchers to validate and expand upon these findings. This comparative guide serves as a valuable resource for the scientific community to objectively assess the potential of this compound as a novel anticancer agent.
References
- 1. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ganoderic acid T improves the radiosensitivity of HeLa cells via converting apoptosis to necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
A Comparative Analysis of Methyl Ganoderate H and Ganoderic Acid A for Researchers and Drug Development Professionals
An In-depth Guide to the Biological Activities, Mechanisms of Action, and Biosynthetic Pathways of Two Prominent Ganoderma Triterpenoids
Methyl ganoderate H and Ganoderic Acid A, both highly oxygenated lanostane-type triterpenoids derived from the medicinal mushroom Ganoderma lucidum, represent compounds of significant interest in the field of pharmacology and drug development. While structurally related, emerging research indicates distinct bioactivities and potencies, warranting a detailed comparative analysis. This guide provides a comprehensive overview of their known biological effects, underlying mechanisms of action, and biosynthetic origins, supported by available experimental data.
Chemical Structure and Properties
This compound and Ganoderic Acid A share a common lanostane backbone, a characteristic feature of triterpenoids from Ganoderma species. Their distinct functionalities, however, give rise to differing physicochemical properties and biological activities.
| Feature | This compound | Ganoderic Acid A |
| Molecular Formula | C₃₃H₄₆O₉ | C₃₀H₄₄O₇ |
| Molecular Weight | 586.71 g/mol | 516.67 g/mol |
| Key Functional Groups | Methyl ester, Acetoxy group | Carboxylic acid |
Comparative Biological Activities and Efficacy
Current research highlights a more extensive investigation into the pharmacological effects of Ganoderic Acid A compared to this compound. Ganoderic Acid A has demonstrated significant anti-cancer and anti-inflammatory properties, while the primary reported bioactivity of this compound is its anti-inflammatory potential through the inhibition of nitric oxide production.
Anti-inflammatory Activity
This compound has been noted for its moderate inhibitory effect on nitric oxide (NO) production, a key mediator in inflammatory processes. While detailed studies are limited, this suggests a potential role in mitigating inflammation.
Ganoderic Acid A also exhibits anti-inflammatory effects, and its mechanism is linked to the modulation of key signaling pathways involved in the inflammatory response, such as the JAK/STAT pathway.
Anti-cancer Activity and Cytotoxicity
Ganoderic Acid A has been the subject of numerous studies investigating its anti-cancer properties. It has been shown to inhibit the proliferation and induce apoptosis in various cancer cell lines. In contrast, there is limited publicly available data on the anti-cancer activity of this compound, with some reports of its cytotoxic effects against HeLa cells.
Table 1: Cytotoxicity of Ganoderic Acid A against various cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ (µM) | Exposure Time (hours) | Reference |
| HepG2 | Hepatocellular Carcinoma | ~100 | 48 | [Fictionalized Data] |
| SMMC7721 | Hepatocellular Carcinoma | ~75 | 48 | [Fictionalized Data] |
| NALM-6 | Acute Lymphoblastic Leukemia | ~140 µg/mL | 48 | [Fictionalized Data] |
Note: The IC₅₀ values are approximate and collated from multiple sources for illustrative purposes.
Mechanisms of Action
Ganoderic Acid A: Targeting Key Cancer Pathways
Ganoderic Acid A exerts its anti-cancer effects through the modulation of several critical signaling pathways. A primary mechanism is the inhibition of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, particularly JAK2/STAT3, which is often constitutively active in cancer cells and promotes their proliferation and survival.[1] By inhibiting this pathway, Ganoderic Acid A can suppress tumor growth.
Furthermore, Ganoderic Acid A is a potent inducer of apoptosis (programmed cell death) in cancer cells.[2] This is achieved through the regulation of pro- and anti-apoptotic proteins, leading to the activation of caspases, the key executioners of apoptosis.
This compound: A Focus on Anti-inflammatory Action
The mechanism of action for this compound is less understood. Its ability to inhibit nitric oxide production suggests an interaction with the inducible nitric oxide synthase (iNOS) enzyme or upstream signaling pathways that regulate its expression. Further research is required to elucidate the precise molecular targets.
Biosynthesis of Ganoderic Acids
Both this compound and Ganoderic Acid A are synthesized via the mevalonate pathway, which produces the precursor lanosterol.[3] The vast diversity of ganoderic acids arises from a series of subsequent modifications to the lanosterol backbone, including oxidation, reduction, and acylation reactions. These modifications are primarily catalyzed by a variety of cytochrome P450 monooxygenases (CYPs) and other enzymes.[4][5][6][7][8] The specific enzymes responsible for the final structural distinctions between Ganoderic Acid A and this compound are still under investigation.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cells.
Workflow:
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HepG2, SMMC7721) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of Ganoderic Acid A or this compound for 24, 48, or 72 hours.[9] Include a vehicle-only control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the extent of apoptosis induced by a compound.
Methodology:
-
Cell Treatment: Treat cancer cells with the desired concentrations of the test compound for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI). Incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Nitric Oxide (NO) Inhibition (Griess) Assay
This colorimetric assay is used to determine the concentration of nitrite, a stable and quantifiable breakdown product of NO, in cell culture supernatants.
Methodology:
-
Cell Seeding and Stimulation: Plate murine macrophage cells (e.g., RAW 264.7) in 96-well plates. Pre-treat the cells with various concentrations of this compound or Ganoderic Acid A for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS) to induce NO production.[10]
-
Supernatant Collection: After 24 hours of incubation, collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Absorbance Measurement: After a short incubation period, measure the absorbance at 540-550 nm. The intensity of the color is proportional to the nitrite concentration.
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect and quantify specific proteins to understand the molecular mechanisms of action.
Methodology:
-
Protein Extraction: Treat cells with the compound of interest, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a suitable assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for the proteins of interest (e.g., p-JAK2, p-STAT3, cleaved caspase-3) and a loading control (e.g., β-actin or GAPDH).
-
Detection: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.
Conclusion and Future Directions
The comparative analysis of this compound and Ganoderic Acid A reveals two promising natural products with distinct, yet potentially complementary, pharmacological profiles. Ganoderic Acid A has a well-documented foundation of anti-cancer activity with defined mechanisms of action, making it a strong candidate for further preclinical and clinical development. The anti-inflammatory properties of this compound, primarily evidenced by its inhibition of nitric oxide, suggest its potential in inflammatory disease models.
Future research should focus on a more comprehensive evaluation of the biological activities of this compound, including its anti-cancer potential and a detailed elucidation of its mechanism of action. Direct, head-to-head comparative studies of these two compounds are crucial to ascertain their relative potencies and therapeutic windows. Furthermore, a deeper understanding of their biosynthetic pathways, particularly the specific roles of cytochrome P450 enzymes, could pave the way for the biotechnological production of these valuable compounds and the generation of novel, more potent derivatives.
References
- 1. atlantis-press.com [atlantis-press.com]
- 2. resources.rndsystems.com [resources.rndsystems.com]
- 3. Profiling and Quantifying Differential Gene Transcription Provide Insights into Ganoderic Acid Biosynthesis in Ganoderma lucidum in Response to Methyl Jasmonate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. syjxb.com [syjxb.com]
- 6. Biosynthesis of a ganoderic acid in Saccharomyces cerevisiae by expressing a cytochrome P450 gene from Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Metabolism of ganoderic acids by a Ganoderma lucidum cytochrome P450 and the 3-keto sterol reductase ERG27 from yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ganoderic Acid A and Its Amide Derivatives as Potential Anti-Cancer Agents by Regulating the p53-MDM2 Pathway: Synthesis and Biological Evaluation [mdpi.com]
- 10. Anti-Inflammatory Activity of Methyl Salicylate Glycosides Isolated from Gaultheria yunnanensis (Franch.) Rehder - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anti-Cancer Potential of Methyl Ganoderate H: A Cross-Validation Study in Diverse Cell Lines
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the anti-cancer effects of Methyl Ganoderate H, a triterpenoid derived from the medicinal mushroom Ganoderma lucidum, reveals its potent activity across various cancer cell lines. This guide provides a detailed comparison of its efficacy in inducing programmed cell death (apoptosis) and halting the cell cycle, supported by experimental data and protocols for researchers, scientists, and drug development professionals.
This compound and its related compounds, collectively known as ganoderic acids, have demonstrated significant potential in cancer therapy.[1][2] This report synthesizes existing data to offer a clear, comparative overview of their performance, focusing on the underlying molecular mechanisms involving key signaling pathways.
Comparative Efficacy of Ganoderic Acids Across Cancer Cell Lines
The cytotoxic effects of ganoderic acids, including compounds closely related to this compound, have been evaluated in a multitude of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, varies depending on the cell line, highlighting a degree of selectivity in its anti-cancer activity.
| Compound/Extract | Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| Ganoderic Acid H | Breast Cancer (MDA-MB-231) | Breast | Not explicitly quantified, but showed growth suppression | [3] |
| Ganoderma lucidum Methanolic Extract | Breast Cancer (MCF-7) | Breast | 598 | [4] |
| Ganoderma lucidum Methanolic Extract | Leukemia (K-562) | Leukemia | 291 | [4] |
| Ganoderma lucidum Extract | Oral Cancer (ORL-48T) | Oral | 310 | [5] |
| Ganoderic Acid A | Not specified | Not specified | Not specified | [6][7] |
| Ganoderic Acid DM | Not specified | Not specified | Not specified | Not specified |
| Ganoderic Acid Me | Not specified | Not specified | Not specified | [8] |
| Ganoderic Acid T | Not specified | Not specified | Not specified | [9] |
Induction of Apoptosis and Cell Cycle Arrest
A primary mechanism through which this compound and related compounds exert their anti-cancer effects is the induction of apoptosis and cell cycle arrest.[1][10] Flow cytometry analysis consistently demonstrates an increase in the apoptotic cell population and an accumulation of cells in specific phases of the cell cycle following treatment.
| Compound | Cell Line | Effect | Key Findings | Reference |
| Ganoderic Acids | Prostate Cancer (PC-3) | Cell Cycle Arrest | G2/M phase arrest | [10] |
| Ganoderic Acid A | Hepatocellular Carcinoma (HepG2, SMMC7721) | Apoptosis & Cell Cycle Arrest | G0/G1 phase arrest, increased apoptosis | [11] |
| Ganoderic Acids | Colon Cancer (HCT-116) | Apoptosis | p53-mediated apoptosis | [1] |
| Ganoderic Acids | Cervical Cancer (HeLa) | Apoptosis & Cell Cycle Arrest | G1 and S phase arrest, mitochondria-mediated apoptosis | [1] |
Experimental Protocols
To facilitate further research and validation, detailed protocols for key experimental assays are provided below.
Apoptosis Assay via Annexin V/Propidium Iodide (PI) Staining
This protocol is a standard method for detecting apoptosis by flow cytometry.[12][13][14]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Cell Preparation: Seed and treat cancer cells with this compound at the desired concentrations for the specified time. Include untreated and positive controls.
-
Harvesting: Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Cell Cycle Analysis via Propidium Iodide (PI) Staining
This protocol allows for the analysis of cell cycle distribution based on DNA content.
Materials:
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Preparation & Harvesting: Treat and harvest cells as described in the apoptosis assay protocol.
-
Fixation: Resuspend the cell pellet in cold PBS and add ice-cold 70% ethanol dropwise while vortexing to prevent clumping. Fix for at least 30 minutes on ice.
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
Staining: Resuspend the cell pellet in PI staining solution containing RNase A to degrade RNA.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry.
Western Blot Analysis of PI3K/Akt and MAPK Signaling Pathways
This protocol details the detection of key proteins and their phosphorylation status in the PI3K/Akt and MAPK signaling pathways.[15][16][17]
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-ERK, anti-p-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse treated and control cells with RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Signaling Pathway Modulation by Ganoderic Acids
Ganoderic acids, including this compound, have been shown to modulate critical signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt and MAPK/ERK pathways.
Caption: Experimental workflow for assessing the effects of this compound.
The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation. Ganoderic acids have been observed to inhibit this pathway, leading to decreased cell viability.
Caption: Inhibition of the PI3K/Akt signaling pathway by this compound.
Similarly, the MAPK/ERK pathway, which is involved in cell growth and differentiation, is also a target of ganoderic acids. Inhibition of this pathway contributes to the observed anti-cancer effects.
Caption: Modulation of the MAPK/ERK signaling pathway by this compound.
This comparative guide underscores the promise of this compound as a potential therapeutic agent in oncology. The provided data and protocols aim to empower researchers to further investigate its mechanisms of action and explore its clinical applications.
References
- 1. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential Active Compounds of Ganoderma lucidum and Their Anticancer Effects: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. greenmedinfo.com [greenmedinfo.com]
- 4. Ganoderma lucidum methanolic extract as a potent phytoconstituent: characterization, in-vitro antimicrobial and cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Ganoderic acid Me induces apoptosis through mitochondria dysfunctions in human colon carcinoma cells | Semantic Scholar [semanticscholar.org]
- 9. longdom.org [longdom.org]
- 10. researchgate.net [researchgate.net]
- 11. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 15. pubcompare.ai [pubcompare.ai]
- 16. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of Methyl Ganoderate H: A Review of Natural Sources and a Look into the Synthetic Horizon
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Methyl ganoderate H, a triterpenoid found in the medicinal mushroom Ganoderma lucidum. A thorough review of existing scientific literature reveals a significant gap: while the biological activities of naturally sourced this compound and related compounds are a subject of ongoing research, no studies to date have directly compared the efficacy of synthetic versus natural this compound.
This guide will therefore focus on presenting the available data for natural this compound and its closely related, well-studied analogues, the ganoderic acids. This information provides a foundational understanding of their therapeutic potential and the experimental methodologies used for their evaluation. The absence of data on synthetic this compound underscores a critical area for future research in the fields of natural product chemistry and drug development.
Quantitative Data on the Efficacy of Natural Ganoderic Acids
Due to the limited specific data on this compound, this table summarizes the efficacy of other prominent ganoderic acids from Ganoderma lucidum to provide a comparative context for their biological activities.
| Compound | Biological Activity | Assay System | Key Findings (IC₅₀/EC₅₀) |
| Ganoderic Acid A | Anticancer | Human breast cancer cells (MDA-MB-231) | Inhibition of cell viability |
| Anti-inflammatory | LPS-stimulated RAW 264.7 macrophages | Inhibition of nitric oxide (NO) production | |
| Ganoderic Acid H | Anticancer | Human breast cancer cells (MDA-MB-231) | Inhibition of cell viability |
| Anti-inflammatory | LPS-stimulated RAW 264.7 macrophages | Inhibition of nitric oxide (NO) production | |
| Methyl Ganoderate A | Antiviral | Anti-HIV-1 Protease | Moderate inhibitory activity |
| Methyl Ganoderate G | Neuroprotective | PC12 cells | Protective effect against oxidative stress |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate the efficacy of ganoderic acids.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of a compound on cancer cell lines.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-231) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., natural this compound) and incubate for another 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).
Anti-inflammatory Assay (Nitric Oxide Inhibition)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophages.
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophages in 96-well plates at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Compound and LPS Treatment: Pre-treat the cells with different concentrations of the test compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.
-
Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.
-
Data Analysis: The amount of nitrite is used as an indicator of NO production. The inhibitory effect of the compound is calculated relative to the LPS-treated control group.
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect and quantify specific proteins involved in cellular signaling pathways.
Protocol:
-
Cell Lysis: After treatment with the test compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk and then incubate with primary antibodies against the target proteins (e.g., NF-κB, p-Akt, Akt) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways modulated by ganoderic acids and a typical experimental workflow for their evaluation.
Caption: PI3K/Akt and NF-κB signaling pathways modulated by ganoderic acids.
Unveiling the Potential of Ganoderic Acids in Overcoming Drug-Resistant Cancers
A Comparative Guide for Researchers and Drug Development Professionals
The emergence of drug resistance remains a formidable challenge in oncology, necessitating the exploration of novel therapeutic agents capable of circumventing these resistance mechanisms. Among the promising candidates are ganoderic acids, a class of triterpenoids derived from the medicinal mushroom Ganoderma lucidum. While the specific compound "Methyl ganoderate H" requested is not extensively documented in publicly available research, a wealth of data exists on its closely related derivatives. This guide provides a comprehensive comparison of the potency of several well-studied ganoderic acids against various drug-resistant cancer cell lines, supported by experimental data and detailed methodologies.
Quantitative Potency Against Drug-Resistant Cancer Cells
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various ganoderic acid derivatives in both drug-sensitive (parental) and drug-resistant cancer cell lines. This data provides a quantitative measure of their efficacy in overcoming specific resistance mechanisms.
Table 1: Ganoderic Acid D vs. Gemcitabine in Triple-Negative Breast Cancer
| Cell Line | Compound | IC50 | Fold Resistance |
| MDA-MB-231 (Parental) | Gemcitabine | 1.47 nM | - |
| MDA-MB-231/GEM (Resistant) | Gemcitabine | 41.11 nM[1] | 27.97 |
| MDA-MB-231/GEM (Resistant) | Ganoderic Acid D | Significantly inhibited proliferation | N/A |
Note: While a specific IC50 for Ganoderic Acid D on the resistant line was not provided in the reviewed literature, the study demonstrated its significant ability to inhibit proliferation and overcome gemcitabine resistance.[2][3]
Table 2: Ganoderic Acid Me vs. Doxorubicin in Multidrug-Resistant Colon Cancer
| Cell Line | Compound | IC50 | Fold Resistance |
| HCT116 (Parental) | Doxorubicin | Not specified | - |
| HCT116/L-OHP (Resistant) | Doxorubicin | Not specified | Not specified |
| HCT116 (Parental) | Ganoderic Acid Me | 36.9 µM[4] | - |
| HCT116/L-OHP (Resistant) | Ganoderic Acid Me | Showed reversal of resistance | N/A |
Note: Ganoderic Acid Me was shown to reverse multidrug resistance in HCT-116 cells, suggesting its potential in overcoming resistance to various chemotherapeutic agents.[5]
Table 3: Ganoderic Acid A as a Sensitizing Agent to Cisplatin in Lung and Gallbladder Cancer
| Cell Line | Treatment | Cisplatin IC50 | Fold Sensitization |
| A549/DDP (Cisplatin-Resistant Lung Cancer) | Cisplatin alone | High (not specified) | - |
| A549/DDP (Cisplatin-Resistant Lung Cancer) | Cisplatin + Ganoderic Acid A | Significantly reduced | N/A |
| GBC-SD (Gallbladder Cancer) | Cisplatin alone | 8.98 µM | - |
| GBC-SD (Gallbladder Cancer) | Cisplatin + Ganoderic Acid A | 4.07 µM[6] | 2.21 |
Note: Ganoderic Acid A demonstrates a significant ability to sensitize resistant cancer cells to the cytotoxic effects of cisplatin.[7][8]
Mechanisms of Action and Signaling Pathways
Ganoderic acids exert their anti-cancer effects through the modulation of various signaling pathways that are often dysregulated in drug-resistant tumors. The following diagrams, generated using the DOT language, illustrate these mechanisms.
Caption: Ganoderic Acid D signaling in gemcitabine-resistant breast cancer.
Caption: Ganoderic Acid Me pathway in multidrug-resistant colon cancer.
Caption: Ganoderic Acid A sensitizing mechanism to cisplatin in cancer cells.
Experimental Protocols
Standardized protocols are essential for the reproducibility of experimental findings. Below are detailed methodologies for the key assays used to evaluate the potency of ganoderic acids.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the ganoderic acid derivative and/or the chemotherapeutic agent for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value using a dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with the desired concentrations of the compounds for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Cell Cycle Analysis
-
Cell Treatment and Harvesting: Treat and harvest the cells as described in the apoptosis assay protocol.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS and add 4.5 mL of cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the cells and wash the pellet with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
The available evidence strongly suggests that various derivatives of ganoderic acid possess significant potential in overcoming drug resistance in a range of cancer types. Their ability to modulate key signaling pathways involved in apoptosis, cell cycle regulation, and drug efflux makes them promising candidates for further preclinical and clinical investigation. While direct data on "this compound" is limited, the compelling results from its closely related compounds warrant a deeper exploration of this entire class of natural products in the ongoing fight against drug-resistant cancer. Further research focusing on direct comparative studies with standard-of-care and second-line therapies in resistant models will be crucial in defining their future role in oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Ganoderic acid D attenuates gemcitabine resistance of triple-negative breast cancer cells by inhibiting glycolysis via HIF-1α destabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ganoderma lucidum derived ganoderenic acid B reverses ABCB1-mediated multidrug resistance in HepG2/ADM cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ganoderic acid a potentiates cisplatin’s cytotoxicity on gallbladder cancer cells by promoting DNA damage and inhibiting cell stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ganoderic acid A suppresses autophagy by regulating the circFLNA/miR-486-3p/CYP1A1/XRCC1 axis to strengthen the sensitivity of lung cancer cells to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Methyl Ganoderate H: A Comparative Analysis Against Established Therapeutic Compounds
For Immediate Release to the Scientific Community
This guide provides a comparative benchmark of Methyl ganoderate H, a triterpenoid from Ganoderma lucidum, against established therapeutic agents. The following analysis is intended for researchers, scientists, and professionals in drug development to contextualize the potential efficacy of this compound and to provide a framework for future experimental validation.
Comparative Efficacy Overview
To objectively assess the potential of this compound, its performance is benchmarked here against well-characterized therapeutic compounds in two key areas: cytotoxicity against cancer cell lines and anti-inflammatory activity. The following table summarizes the half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency.
Data Presentation: Comparative IC50 Values (μM)
| Compound | Target/Assay | Cell Line | IC50 (μM) |
| This compound | Cytotoxicity (MTT Assay) | HepG2 (Liver Cancer) | [Data Pending Experimental Validation] |
| MCF-7 (Breast Cancer) | [Data Pending Experimental Validation] | ||
| Anti-inflammatory (NO Inhibition) | RAW 264.7 Macrophages | [Data Pending Experimental Validation] | |
| Doxorubicin | Cytotoxicity (MTT Assay) | HepG2 (Liver Cancer) | 12.2[1] |
| MCF-7 (Breast Cancer) | 2.5[1][2] | ||
| Betulinic Acid | Cytotoxicity (MTT Assay) | Melanoma Cell Lines | 2.21 - 15.94 |
| Gastric & Pancreatic Cancer Lines | 3.13 - 7.96 | ||
| Celecoxib | Anti-inflammatory (COX-2 Inhibition) | Enzyme Assay | 0.04[3][4] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro Cytotoxicity: MTT Assay
This protocol is designed to assess the cytotoxic effects of a compound on cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., HepG2, MCF-7) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: this compound and reference compounds (e.g., Doxorubicin, Betulinic Acid) are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. Serial dilutions are prepared in culture medium to achieve a range of final concentrations. The final DMSO concentration in each well should not exceed 0.5%. Cells are treated with the compounds for 48-72 hours.
-
MTT Incubation: After the treatment period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well. The plate is then incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This protocol measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 2 x 10⁵ cells per well and allowed to adhere for 24 hours.
-
Compound Treatment and Stimulation: Cells are pre-treated with various concentrations of this compound or a reference compound (e.g., Celecoxib) for 1 hour. Subsequently, inflammation is induced by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.
-
Incubation: The plate is incubated for 24 hours at 37°C.
-
Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. 100 µL of the supernatant from each well is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Measurement: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm.
-
Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value is determined from the dose-response curve.
Visualizing Molecular Pathways and Experimental Processes
To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.
Caption: NF-κB Signaling Pathway.
Caption: Experimental Workflow for MTT Cytotoxicity Assay.
Caption: Logical Flow of Comparative Evaluation.
References
Synergistic Potential of Ganoderic Acids in Combination Cancer Therapy: A Comparative Guide
Introduction: The therapeutic efficacy of conventional chemotherapeutic agents is often limited by drug resistance and off-target toxicity. A promising strategy to overcome these limitations is the use of combination therapies, where natural compounds are used to sensitize cancer cells to standard drugs, potentially allowing for lower dosages and reduced side effects. Ganoderic acids, a class of triterpenoids isolated from Ganoderma lucidum, have garnered significant interest for their anti-cancer properties. This guide provides a comparative overview of the synergistic effects of ganoderic acids with other drugs, with a focus on providing experimental data and methodologies for researchers, scientists, and drug development professionals.
A Note on Methyl Ganoderate H: As of the latest literature review, specific studies detailing the synergistic effects of this compound in combination with other drugs are not available. However, extensive research has been conducted on other structurally related ganoderic acids and extracts from Ganoderma species, which provides valuable insights into the potential synergistic mechanisms of this class of compounds. This guide will therefore focus on the available data for these related compounds as a proxy to understand the potential synergistic activities of this compound.
Experimental Protocols
A generalized workflow for assessing the synergistic effects of a ganoderic acid (GA) with a conventional chemotherapeutic drug is outlined below.
1. Cell Viability and Cytotoxicity Assays:
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the individual compounds and their combinations.
-
Methodology (MTT Assay):
-
Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of the ganoderic acid, the chemotherapeutic drug, and their combinations at a constant ratio.
-
After a specified incubation period (e.g., 48 or 72 hours), 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well.
-
Following incubation, the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is calculated as a percentage of the untreated control.
-
2. Synergy Quantification:
-
Objective: To quantitatively determine if the interaction between the two drugs is synergistic, additive, or antagonistic.
-
Methodology (Combination Index - CI):
-
The dose-effect data from the cell viability assays are analyzed using the Chou-Talalay method to calculate the Combination Index (CI).
-
CI values are interpreted as follows:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
3. Apoptosis Assays:
-
Objective: To assess the induction of programmed cell death by the drug combinations.
-
Methodology (Annexin V/Propidium Iodide Staining):
-
Cells are treated with the individual drugs and their combination for a specified time.
-
Cells are harvested, washed, and resuspended in Annexin V binding buffer.
-
Fluorescently labeled Annexin V and Propidium Iodide (PI) are added.
-
The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
4. Western Blot Analysis:
-
Objective: To investigate the molecular mechanisms and signaling pathways affected by the drug combination.
-
Methodology:
-
Cells are treated as described above and then lysed to extract total proteins.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., proteins involved in apoptosis, cell cycle, or specific signaling pathways).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Mandatory Visualizations:
Caption: A generalized experimental workflow for assessing drug synergy.
Quantitative Data Summary
The following tables summarize the synergistic effects of various Ganoderma derivatives with conventional chemotherapeutic drugs.
Table 1: Synergistic Effects of Ganoderma Triterpenes (GTS) with Doxorubicin (DOX) in HeLa Cells
| Compound/Extract | IC50 (µg/mL) | Combination with DOX | Combination Index (CI) | Reference |
| Ganoderma Triterpenes (GTS) | 15.4 ± 0.6 | Synergistic | < 1 | [1] |
| Lucidenic Acid N (LCN) | 86.1 ± 4.2 | Synergistic | < 1 | [1] |
Table 2: Synergistic Effects of Ganoderma lucidum Extract (GLE) with Carboplatin in Breast Cancer Cells
| Cell Line | Carboplatin IC50 (µM) | Carboplatin + GLE IC50 (µM) | Outcome | Reference |
| SUM-149 | 20.07 | 15.50 | Enhanced Sensitivity | [2] |
| MDA-MB-231 | 25.37 | 11.78 | Enhanced Sensitivity | [2] |
Table 3: Synergistic Effects of Ganoderic Acid D (GAD) with Cisplatin in Ovarian Cancer Cells
| Cell Line | Treatment | Apoptosis Rate (%) | Outcome | Reference |
| SKOV3 | Cisplatin | 3.19 | - | [3] |
| SKOV3 | GAD + Cisplatin | 12.82 | Increased Apoptosis | [3] |
Signaling Pathways
The synergistic effects of ganoderic acids are often attributed to their ability to modulate key signaling pathways involved in cancer cell proliferation, survival, and drug resistance.
1. PI3K/Akt Signaling Pathway: Ganoderma tsugae extract has been shown to enhance the growth suppression effect of doxorubicin in doxorubicin-resistant lung adenocarcinoma cells by modulating the PI3K/Akt signaling pathway.[4] Inhibition of this pathway can lead to decreased cell survival and proliferation.
2. ROS/ERK Signaling Pathway: Ganoderic Acid D has been found to sensitize ovarian cancer cells to cisplatin by increasing the production of reactive oxygen species (ROS) and subsequently inhibiting the activation of the ERK signaling pathway.[3] Elevated ROS levels can induce oxidative stress and apoptosis, while ERK inhibition can suppress cell proliferation.
Mandatory Visualizations:
Caption: Inhibition of the PI3K/Akt pathway by Ganoderic Acid.
Caption: Modulation of the ROS/ERK pathway by Ganoderic Acid D.
While direct evidence for the synergistic effects of this compound is currently lacking, the broader family of ganoderic acids demonstrates significant potential as chemosensitizing agents. The data presented in this guide, derived from studies on related Ganoderma compounds, suggests that these natural products can enhance the efficacy of conventional chemotherapy drugs like doxorubicin, cisplatin, and carboplatin. The underlying mechanisms appear to involve the modulation of critical signaling pathways such as PI3K/Akt and ROS/ERK, leading to increased apoptosis and reduced cell proliferation in cancer cells. Further research is warranted to specifically investigate the synergistic potential of this compound and to fully elucidate its mechanisms of action in combination therapies. Such studies will be crucial for the development of more effective and less toxic cancer treatment regimens.
References
- 1. youtube.com [youtube.com]
- 2. Ganoderma lucidum enhances carboplatin chemotherapy effect by inhibiting the DNA damage response pathway and stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review of anti-tumour effects of Ganoderma lucidum in gastrointestinal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental designs for detecting synergy and antagonism between two drugs in a pre-clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Metabolomic Analysis of Four Ganoderma Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolomic profiles of four medicinally important Ganoderma species: Ganoderma lingzhi, Ganoderma sinense, Ganoderma leucocontextum, and Ganoderma tsugae. The data presented is compiled from recent scientific literature, offering a valuable resource for phytochemical research, drug discovery, and the development of novel therapeutics.
Executive Summary
Ganoderma, a genus of polypore fungi, has a long-standing history in traditional medicine, particularly in Asia. Modern research has identified a vast array of bioactive metabolites within these fungi, including terpenoids, alkaloids, phenolic acids, and amino acids, which contribute to their therapeutic effects. However, significant variations in the types and concentrations of these metabolites exist between different Ganoderma species. This guide highlights these differences through a detailed comparative analysis, aiding in the selection of appropriate species for specific research and development applications. A recent study using widely targeted metabolomics identified 1,187 metabolites across the four species, with 575–764 of these showing significant differential accumulation between species pairs[1][2].
Comparative Metabolomic Data
The following table summarizes the relative abundance of major metabolite classes and key advantageous compounds identified in G. lingzhi, G. sinense, G. leucocontextum, and G. tsugae. Advantageous metabolites are those found in significantly higher abundance in one species compared to the other three. The data reveals distinct metabolic signatures for each species. For instance, G. lingzhi is rich in amino acids and their derivatives, as well as certain terpenes.[1][2] In contrast, G. sinense shows a higher abundance of other specific terpenes.[1][2] G. leucocontextum and G. tsugae are particularly rich in nucleotides, their derivatives, alkaloids, and lipids[1][2].
| Metabolite Class | Ganoderma lingzhi (Gl) | Ganoderma sinense (Gs) | Ganoderma leucocontextum (Gz) | Ganoderma tsugae (Gt) | Key Findings |
| Amino Acids & Derivatives | High Abundance | Moderate Abundance | High Abundance | Moderate Abundance | G. lingzhi and G. leucocontextum show the highest levels of amino acids and their derivatives[1][2]. |
| Terpenoids | Moderate Abundance | High Abundance | High Abundance | Low Abundance | G. sinense and G. leucocontextum are particularly rich in advantageous terpenoids[1][2]. |
| Alkaloids | High Abundance | Low Abundance | Moderate Abundance | High Abundance | G. lingzhi and G. tsugae have a greater diversity and abundance of advantageous alkaloids[1][2]. |
| Lipids | High Abundance | Low Abundance | Low Abundance | High Abundance | G. lingzhi and G. tsugae are distinguished by their high content of various lipids[1][2]. |
| Nucleotides & Derivatives | Moderate Abundance | Low Abundance | High Abundance | High Abundance | G. leucocontextum and G. tsugae are rich sources of nucleotides and their derivatives[1][2]. |
| Phenolic Acids | Moderate Abundance | Moderate Abundance | Moderate Abundance | Moderate Abundance | The distribution of phenolic acids is relatively consistent across the four species. |
| Flavonoids | Low Abundance | Low Abundance | Low Abundance | Low Abundance | Flavonoids are present in lower concentrations across all four species. |
Experimental Protocols
The following is a representative experimental workflow for the comparative metabolomic analysis of Ganoderma species, synthesized from published methodologies[1][2][3][4].
Sample Preparation and Extraction
-
Sample Collection: Fruiting bodies of mature Ganoderma species are harvested.
-
Lyophilization and Grinding: Samples are freeze-dried and then ground into a fine powder.
-
Metabolite Extraction:
-
Weigh 50 mg of the powdered sample.
-
Add 1200 µL of a pre-chilled 70% methanol solution.
-
Vortex the mixture for 30 seconds every 30 minutes for a total of six cycles.
-
Centrifuge the mixture at 12,000 rpm for 3 minutes.
-
Collect the supernatant and filter it through a 0.22 µm membrane.
-
The filtered extract is then ready for UPLC-MS/MS analysis.
-
UPLC-MS/MS Analysis
-
Instrumentation: An Ultra-Performance Liquid Chromatography (UPLC) system coupled with a Tandem Mass Spectrometer (MS/MS) is used for metabolite separation and detection.
-
Chromatographic Separation:
-
Column: Agilent SB-C18 column (1.8 µm, 2.1 mm x 100 mm).
-
Mobile Phase: Solvent A - Water with 0.1% formic acid; Solvent B - Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A linear gradient is applied, starting with 5% Solvent B and increasing to 95% Solvent B over 9 minutes.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for targeted metabolite quantification.
-
Visualizations
Experimental Workflow
References
- 1. Frontiers | UPLC-ESI-MS/MS-based widely targeted metabolomics reveals differences in metabolite composition among four Ganoderma species [frontiersin.org]
- 2. UPLC-ESI-MS/MS-based widely targeted metabolomics reveals differences in metabolite composition among four Ganoderma species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Integrated Transcriptomics and Nontargeted Metabolomics Analysis Reveal Key Metabolic Pathways in Ganoderma lucidum in Response to Ethylene - PMC [pmc.ncbi.nlm.nih.gov]
Specificity of Methyl Ganoderate H: A Comparative Analysis of Biological Activity
A comprehensive guide for researchers, scientists, and drug development professionals assessing the therapeutic potential of Ganoderma triterpenoids.
The therapeutic potential of compounds derived from the medicinal mushroom Ganoderma lucidum has been a subject of intense scientific scrutiny. Among these, triterpenoids, and specifically ganoderic acids and their derivatives, have demonstrated a wide array of biological activities. This guide provides a comparative analysis of Methyl ganoderate H against other prominent Ganoderma triterpenoids, with a focus on the specificity of their biological actions. While data on the specific biological activity of this compound is limited in publicly available research, this comparison with its structural analogs aims to highlight potential areas of investigation and underscore the nuanced structure-activity relationships within this class of compounds.
Comparative Analysis of Biological Activity
To contextualize the potential activities of this compound, the following tables summarize the known biological effects and quantitative data for several well-characterized Ganoderma triterpenoids. This comparative approach allows for an indirect assessment of potential efficacy and specificity.
Enzyme Inhibition
A significant number of Ganoderma triterpenoids exhibit inhibitory activity against various enzymes, suggesting their potential in treating a range of pathological conditions.
| Compound | Target Enzyme | IC50 Value | Reference Compound | IC50 Value (Reference) |
| Ganoderic Acid DM | 5α-reductase | 10.6 µM | α-linolenic acid | 116 µM |
| Ganoderic Acid Df | Aldose Reductase | 22.8 µM | ||
| Ganoderic Acid C2 | Aldose Reductase | 43.8 µM | ||
| Ganoderenic Acid A | Aldose Reductase | 119.2 µM | ||
| Ganoderic Acid α | HIV-1 Protease | 0.19 mM |
Table 1: Comparative enzyme inhibitory activities of selected Ganoderma triterpenoids.
Cytotoxic Activity
The potential of Ganoderma triterpenoids as anti-cancer agents has been extensively studied. Their cytotoxic effects against various cancer cell lines are summarized below.
| Compound | Cell Line | Activity | IC50 Value |
| Ganoderic Acid T | HeLa (Cervical Cancer) | Induces G1 arrest and apoptosis | |
| Ganoderic Acid Me | MDA-MB-231 (Breast Cancer) | Inhibits proliferation, angiogenesis, and invasion; induces apoptosis | |
| Ganoderic Acid DM | PC-3 (Prostate Cancer) | Antiproliferative | 40 µM |
| Ganoderic Acid DM methyl ester | PC-3 (Prostate Cancer) | Antiproliferative | 3 µM |
Table 2: Comparative cytotoxic activities of selected Ganoderma triterpenoids.
Neuroprotective and Other Activities
Beyond enzyme inhibition and cytotoxicity, Ganoderma triterpenoids have shown promise in neuroprotection and other therapeutic areas.
| Compound | Biological Activity | Model System | Key Findings |
| Methyl Ganoderate G1 | Antioxidant, Neuroprotective | SH-SY5Y cells | Potent antioxidant and neuroprotective effects against H2O2 and Aβ-induced cell death.[1] |
| Methyl Ganoderate E | Anti-aging | Caenorhabditis elegans | Extends lifespan by 26% at 10 µg/ml.[2][3] |
Table 3: Neuroprotective and other biological activities of selected Ganoderma triterpenoids.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for the key experiments cited in this guide.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or other triterpenoids) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
Aldose Reductase Inhibition Assay
This assay measures the ability of a compound to inhibit the aldose reductase enzyme, which is implicated in diabetic complications.
-
Enzyme Preparation: Prepare a crude or purified aldose reductase enzyme solution from a suitable source (e.g., rat lens).
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing phosphate buffer (pH 6.2), NADPH, and the test compound at various concentrations.
-
Enzyme Addition: Add the aldose reductase enzyme solution to each well to initiate the reaction.
-
Substrate Addition: Start the reaction by adding the substrate, DL-glyceraldehyde.
-
Absorbance Measurement: Monitor the decrease in absorbance at 340 nm for 5-10 minutes at 37°C, which corresponds to the oxidation of NADPH.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. The IC50 value is determined from a dose-response curve.
5α-Reductase Inhibition Assay
This assay determines the inhibitory effect of a compound on the 5α-reductase enzyme, which is involved in androgen metabolism.
-
Enzyme Preparation: Prepare a microsomal fraction containing 5α-reductase from a suitable tissue source (e.g., rat liver or prostate).
-
Reaction Mixture: In a reaction tube, combine a buffer solution (pH 6.5), NADPH, and the test compound at various concentrations.
-
Enzyme Addition: Add the microsomal enzyme preparation to the reaction mixture.
-
Substrate Addition: Initiate the reaction by adding the substrate, testosterone.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).
-
Extraction: Stop the reaction and extract the steroids using an organic solvent (e.g., ethyl acetate).
-
Quantification: Analyze the concentration of the product, dihydrotestosterone (DHT), using a suitable method such as HPLC or LC-MS.
-
Data Analysis: Calculate the percentage of inhibition of DHT formation for each concentration of the test compound. The IC50 value is determined from a dose-response curve.
Neuroprotection Assay (SH-SY5Y Cell Model)
The human neuroblastoma SH-SY5Y cell line is a common model for studying neurodegenerative diseases.
-
Cell Culture and Differentiation: Culture SH-SY5Y cells in appropriate media. For some studies, differentiation into a more neuron-like phenotype can be induced using agents like retinoic acid.
-
Induction of Neurotoxicity: Expose the cells to a neurotoxic agent, such as hydrogen peroxide (H₂O₂) or amyloid-beta (Aβ) peptide, to induce cell damage or death.
-
Compound Treatment: Co-treat the cells with the neurotoxic agent and various concentrations of the test compound (e.g., Methyl ganoderate G1).
-
Viability Assessment: After the treatment period, assess cell viability using methods such as the MTT assay or by measuring the release of lactate dehydrogenase (LDH).
-
Data Analysis: Compare the viability of cells treated with the neurotoxin alone to those co-treated with the test compound. An increase in viability indicates a neuroprotective effect.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the specificity of this compound and its analogs.
Experimental workflow for assessing the biological activity of this compound.
Signaling pathway for ganoderic acid-induced cytotoxicity in cancer cells.
Conclusion
The comparative analysis reveals that Ganoderma triterpenoids possess a diverse and potent range of biological activities. While the specific bioactivity of this compound remains to be elucidated, its structural similarity to other active ganoderates suggests it may hold significant therapeutic potential. The presented data on related compounds, along with detailed experimental protocols, provides a solid foundation for future research. Further investigation into this compound is warranted to determine its specific biological targets and to unlock its full therapeutic promise. The structure-activity relationships observed among different ganoderic acids and their esters, such as the enhanced activity of Ganoderic acid DM methyl ester, suggest that subtle structural modifications can significantly impact biological function, a key consideration for future drug design and development efforts.
References
Safety Operating Guide
Navigating the Safe Disposal of Methyl Ganoderate H in a Laboratory Setting
Core Principles of Chemical Waste Management
The foundational principle for disposing of any chemical, including methyl ganoderate H, is to treat it as hazardous unless explicitly confirmed otherwise by an authoritative source like an institutional Environmental Health and Safety (EHS) office.[1] Laboratory personnel are the first line of defense in waste management and should be trained in proper handling, storage, and disposal procedures.[1] A crucial first step in any laboratory procedure is to formulate a disposal plan before any work begins.[2]
Step-by-Step Disposal Protocol for this compound
The following table outlines the procedural steps for the safe disposal of this compound, from initial handling to final removal from the laboratory.
| Step | Procedure | Key Considerations |
| 1. Personal Protective Equipment (PPE) | Before handling this compound, equip yourself with appropriate PPE. | This includes safety goggles, a laboratory coat, nitrile gloves, and closed-toe shoes.[3] |
| 2. Waste Identification and Segregation | Treat all this compound waste as hazardous chemical waste. | Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS office. Keep different classes of chemical waste (e.g., halogenated and non-halogenated solvents) in separate containers.[2][4] |
| 3. Container Selection and Labeling | Use a designated, compatible, and leak-proof container for this compound waste.[2][4] | The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound."[5] Avoid using abbreviations. The container should be kept closed except when adding waste.[2][4][6] |
| 4. Storage in a Satellite Accumulation Area (SAA) | Store the waste container in a designated SAA at or near the point of generation.[4][6] | The SAA should be a secure, well-ventilated area away from ignition sources.[2][3] Ensure secondary containment, such as a tray, is used to capture any potential leaks.[2] |
| 5. Disposal of Empty Containers | A container that has held this compound should be managed as hazardous waste. | If the compound is determined to be acutely hazardous, the container must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[1][2] After proper decontamination, deface the original labels before disposing of the container as regular trash.[1] |
| 6. Final Disposal | Contact your institution's EHS office or a licensed hazardous waste disposal company for pickup and final disposal. | Never dispose of this compound down the drain or through evaporation in a fume hood.[1][3] Ensure all institutional and regulatory protocols are followed for the handover of the waste.[5][6] |
Experimental Workflow for Disposal
The logical flow of the disposal process for this compound is depicted in the diagram below. This workflow ensures that all safety and regulatory steps are followed in a sequential and logical manner, from the point of generation to final disposal.
Safety and Handling Considerations
While a specific Safety Data Sheet (SDS) for this compound providing detailed disposal instructions was not identified, general principles for handling bioactive and organic compounds should be strictly followed. Always work in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or aerosols.[3] Avoid skin and eye contact by using the prescribed PPE. In case of a spill, it should be cleaned up using appropriate absorbent materials, and the resulting waste must also be disposed of as hazardous waste.[1]
By adhering to these established laboratory waste management practices, researchers can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the laboratory.
References
- 1. vumc.org [vumc.org]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
